molecular formula C29H31N4NaO5S2 B10800321 AVE 0991 sodium salt

AVE 0991 sodium salt

Número de catálogo: B10800321
Peso molecular: 602.7 g/mol
Clave InChI: GABSTAFOMFJFOI-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AVE 0991 sodium salt is a useful research compound. Its molecular formula is C29H31N4NaO5S2 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSTAFOMFJFOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of AVE 0991 Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 sodium salt is a synthetic, non-peptide small molecule that functions as a potent and selective agonist for the Mas receptor. The Mas receptor is a key component of the alternative or protective arm of the Renin-Angiotensin System (RAS), which is endogenously activated by Angiotensin-(1-7) [Ang-(1-7)].[1][2] This axis, often referred to as the ACE2/Ang-(1-7)/Mas axis, generally counteracts the classical ACE/Angiotensin II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, fibrosis, and cellular proliferation.[1][3][4] Given its oral activity and resistance to proteolytic degradation, AVE 0991 serves as a valuable pharmacological tool to investigate the therapeutic potential of Mas receptor activation in a variety of pathological conditions.[1] This technical guide provides a comprehensive overview of the mechanism of action of AVE 0991, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Mas Receptor Agonism

The primary mechanism of action of AVE 0991 is its direct binding to and activation of the G-protein coupled Mas receptor.[1][5] This has been demonstrated through competitive binding assays where AVE 0991 displaces radiolabeled Ang-(1-7) from its binding site on various cell types, including bovine aortic endothelial cells and Mas-transfected COS and CHO cells.[5][6][7] The activation of the Mas receptor by AVE 0991 initiates a cascade of downstream signaling events that are largely protective in nature, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[4][8]

Quantitative Binding Affinity and In Vitro Efficacy

The potency of AVE 0991 as a Mas receptor agonist has been quantified in several studies. The following tables summarize the key in vitro binding and functional data.

ParameterCell TypeValueReference
IC50 (vs. [125I]-Ang-(1-7))Bovine Aortic Endothelial Cell Membranes21 ± 35 nM[6][9][10][11]
IC50 (vs. [125I]-Ang-(1-7))Mas-transfected COS cells47.5 nM[5][7][12]
IC50 (vs. unlabeled Ang-(1-7))Bovine Aortic Endothelial Cell Membranes220 ± 280 nM[6][9][10][11]
Functional AssayCell TypeConcentrationEffectReference
Nitric Oxide (NO) ReleaseBovine Aortic Endothelial Cells10 µM295 ± 20 nM (peak concentration)[9][10][11]
Superoxide (O2-) ReleaseBovine Aortic Endothelial Cells10 µM18 ± 2 nM (peak concentration)[9][10][11]

Signaling Pathways Activated by AVE 0991

Upon binding to the Mas receptor, AVE 0991 triggers several key signaling pathways that mediate its diverse physiological effects.

Nitric Oxide Synthase (NOS) Activation and Vasodilation

A primary downstream effect of Mas receptor activation by AVE 0991 is the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS).[11][13] This is a crucial pathway for the vasodilatory effects of AVE 0991. The released NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation. Some studies also suggest an involvement of bradykinin (B550075) B2 receptors in the NO-mediated effects of AVE 0991.[6][11]

AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to eNOS eNOS MasR->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Catalyzes conversion of L-Arginine to NO L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP to cGMP GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Leads to

Figure 1: AVE 0991-induced nitric oxide-mediated vasodilation pathway.
Anti-inflammatory Signaling

AVE 0991 exhibits potent anti-inflammatory properties by modulating the expression and activity of various pro-inflammatory mediators.[3][14] It has been shown to decrease the production of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][14][15] Furthermore, AVE 0991 can inhibit the activation and migration of immune cells, such as macrophages and neutrophils, to sites of inflammation.[14][16] This is partly achieved by downregulating the expression of chemokines like CCL2 and CXCL10.[14] The anti-inflammatory effects of AVE 0991 are mediated, at least in part, through the inhibition of signaling pathways such as p38 MAPK and Akt.[3]

AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to p38_MAPK p38 MAPK MasR->p38_MAPK Inhibits Akt Akt MasR->Akt Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38_MAPK->Pro_inflammatory_Cytokines Chemokines Chemokines (CCL2, CXCL10) p38_MAPK->Chemokines Akt->Pro_inflammatory_Cytokines Akt->Chemokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promote Chemokines->Inflammation Promote

Figure 2: Anti-inflammatory signaling pathways modulated by AVE 0991.

In Vivo Pharmacological Effects

The activation of the Mas receptor by AVE 0991 translates into a wide range of beneficial effects in various animal models of disease.

Cardiovascular and Renal Effects

In the cardiovascular system, AVE 0991 exerts antihypertensive effects and improves cardiac function in models of myocardial infarction and heart failure.[4][17] It can reduce cardiac hypertrophy and fibrosis.[4] In the kidneys, AVE 0991 has demonstrated renoprotective effects in models of acute kidney injury and diabetic nephropathy.[16][18] It can reduce serum creatinine (B1669602), decrease renal tissue damage, and attenuate inflammation.[16]

Animal ModelDosageRouteKey FindingsReference
Murine Acute Kidney Injury (Ischemia/Reperfusion)9.0 mg/kgSubcutaneousAttenuated increase in serum creatinine, reduced renal tissue damage and inflammation.[16][18]
Water-loaded C57BL/6 Mice0.58 nmol/g-Significant reduction in urinary volume and increase in urine osmolality.[5][19]
Rats with Myocardial Infarction--Attenuated decrease in systolic tension, prevented infarction-induced vasoconstriction, and decreased infarcted area.[17]
ApoE-/- Mice (Atherosclerosis)0.58 µmol/kg per dayDietaryInhibited perivascular inflammation and increased plaque stability.[7]
Anti-inflammatory and Anti-fibrotic Effects

AVE 0991 has shown significant anti-inflammatory and anti-fibrotic activity in various models. For instance, in a murine model of colitis, it reduced disease severity by decreasing the expression of pro-inflammatory mediators.[3] In a model of chronic asthma, AVE 0991 attenuated pulmonary remodeling and inflammation.[8]

Animal ModelDosageRouteKey FindingsReference
Murine DSS Colitis1, 20, and 40 mg/kgIntraperitonealRestored drop in body weight and colon length.[3]
Murine Ovalbumin-induced Chronic Asthma1 mg/kgSubcutaneousPrevented airway and pulmonary vascular remodeling and inflammation.[8]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of AVE 0991 to the Mas receptor.

Methodology:

  • Membrane Preparation: Bovine aortic endothelial cells are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the Mas receptors.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991.

  • Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then measured using a gamma counter.

  • Data Analysis: The concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[6]

Start Start Membrane_Prep Prepare Cell Membranes (e.g., from Bovine Aortic Endothelial Cells) Start->Membrane_Prep Incubation Incubate Membranes with [125I]-Ang-(1-7) and varying concentrations of AVE 0991 Membrane_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity on Filters Filtration->Counting Analysis Calculate IC50 Value Counting->Analysis End End Analysis->End

Figure 3: Experimental workflow for in vitro radioligand binding assay.
In Vivo Murine Model of Acute Kidney Injury

Objective: To evaluate the renoprotective effects of AVE 0991.

Methodology:

  • Animal Model: Male C57BL/6 mice are subjected to bilateral renal ischemia for 30 minutes followed by reperfusion.

  • Treatment: Immediately after ischemia and 12 hours after reperfusion, mice are treated with either AVE 0991 (e.g., 9.0 mg/kg, subcutaneous) or vehicle. A sham-operated group serves as a control.

  • Sample Collection: 24 hours after reperfusion, blood and kidney tissue samples are collected.

  • Analysis: Serum creatinine levels are measured to assess renal function. Kidney tissue is processed for histopathological examination to evaluate tissue damage. Inflammatory markers, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), are also quantified.[16]

Conclusion

This compound is a specific and potent non-peptide agonist of the Mas receptor, effectively mimicking the beneficial actions of the endogenous ligand Ang-(1-7). Its mechanism of action is centered on the activation of the Mas receptor, leading to a cascade of protective signaling events, including enhanced nitric oxide production and the suppression of pro-inflammatory pathways. The extensive preclinical data from in vitro and in vivo studies highlight its therapeutic potential in a range of cardiovascular, renal, and inflammatory diseases. This technical guide provides a foundational understanding of the core mechanisms of AVE 0991, which is crucial for researchers and drug development professionals exploring the therapeutic targeting of the protective arm of the Renin-Angiotensin System.

References

AVE 0991 Sodium Salt: A Technical Guide to a Potent and Selective Mas Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 sodium salt is a non-peptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Unlike the classical ACE/Ang II/AT1 receptor axis which mediates vasoconstriction and inflammation, the ACE2/Ang-(1-7)/Mas receptor axis, which AVE 0991 activates, generally exerts counter-regulatory effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[3] This technical guide provides an in-depth overview of AVE 0991, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways.

Core Data Summary

Receptor Binding and In Vitro Activity

The affinity and in vitro activity of AVE 0991 for the Mas receptor have been characterized in various cell systems.

ParameterValueCell Line/SystemReference
IC50 21 nMBovine aortic endothelial cell membranes ([¹²⁵I]-Ang-(1-7) competition)[4]
IC50 47.5 nMMas-transfected COS cells ([¹²⁵I]-Ang-(1-7) competition)[5]
In Vivo Efficacy in Preclinical Models

AVE 0991 has demonstrated therapeutic potential in a range of animal models, highlighting its diverse pharmacological effects.

Disease ModelSpeciesDosage and AdministrationKey FindingsReference(s)
Colitis (DSS-induced) Mice1, 20, 40 mg/kg, i.p. (prophylactic)Reduced colitis severity, decreased p38 MAPK and Akt activity.[1]
Acute Kidney Injury (Ischemia/Reperfusion) Mice9.0 mg/kg, s.c.Attenuated renal functional impairment and tissue damage.[6]
Cardiovascular Dysfunction (Myocardial Infarction) RatsNot specifiedAttenuated post-ischemic heart failure.[7]
Metabolic Dysfunction (Obese Zucker Rats) Rats0.5 mg/kg/day via osmotic minipumpsImproved whole-body glucose tolerance and enhanced insulin (B600854) signaling in skeletal muscle.[8]
Atherosclerosis (ApoE-/- mice) Mice1 μM (in vitro)Inhibited monocyte/macrophage pro-inflammatory activation.[9]
Pulmonary Remodeling (Chronic Asthma Model) Mice1 mg/kg, s.c.Prevented airway and pulmonary vascular remodeling.[10]

Signaling Pathways

Activation of the Mas receptor by AVE 0991 triggers a cascade of intracellular signaling events that mediate its physiological effects. The primary pathways implicated include the PI3K/Akt/eNOS pathway, leading to nitric oxide production and vasodilation, and the modulation of MAPK pathways (p38 and ERK1/2), which are involved in inflammation and cell proliferation.

AVE0991_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to PI3K PI3K MasR->PI3K Activates p38_MAPK p38 MAPK MasR->p38_MAPK Inhibits ERK12 ERK1/2 MasR->ERK12 Modulates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Inflammation Inflammation p38_MAPK->Inflammation Proliferation Cell Proliferation ERK12->Proliferation

AVE 0991 Signaling Pathways

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of AVE 0991 for the Mas receptor using radiolabeled Ang-(1-7).

Materials:

  • Mas-transfected COS cells

  • [¹²⁵I]-Ang-(1-7) (radioligand)

  • Unlabeled AVE 0991 (competitor)

  • Binding buffer (e.g., Tris-based buffer with protease inhibitors)

  • Multi-well plates (e.g., 24-well)

  • Gamma counter

Procedure:

  • Culture Mas-transfected COS cells in 24-well plates to confluence.

  • Prepare a series of dilutions of unlabeled AVE 0991.

  • On the day of the experiment, wash the cells with ice-cold binding buffer.

  • Add binding buffer containing a fixed concentration of [¹²⁵I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991 to the wells.

  • Incubate the plates at 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).

  • Calculate the specific binding at each concentration of AVE 0991 and determine the IC50 value by non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis (p-Akt and p-p38 MAPK)

This protocol outlines the steps for analyzing the phosphorylation status of key signaling proteins, Akt and p38 MAPK, in response to AVE 0991 treatment.

Materials:

  • Cell line of interest (e.g., endothelial cells, smooth muscle cells)

  • AVE 0991

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-total Akt, rabbit anti-p-p38 MAPK, rabbit anti-total p38 MAPK)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with AVE 0991 for the specified time.

  • Lyse the cells on ice with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted according to manufacturer's instructions) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total protein (e.g., total Akt) to normalize the data.

Nitric Oxide (NO) Measurement in Endothelial Cells (Griess Assay)

This protocol describes the measurement of nitric oxide production by endothelial cells in response to AVE 0991 using the Griess assay, which detects nitrite (B80452), a stable breakdown product of NO.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • AVE 0991

  • Cell culture medium

  • Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed endothelial cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with fresh medium containing AVE 0991 at the desired concentrations.

  • Incubate the cells for a specified period to allow for NO production.

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for a short period (e.g., 15-30 minutes) to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Generate a standard curve using sodium nitrite solutions of known concentrations.

  • Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vivo and in vitro experiments used to characterize the effects of AVE 0991.

InVivo_Workflow cluster_animal_model In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., DSS-induced colitis) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Control, Vehicle, AVE 0991) Acclimatization->Grouping Treatment Administer AVE 0991 (e.g., i.p., s.c., oral) Grouping->Treatment Monitoring Monitor Disease Progression (e.g., weight loss, clinical scores) Treatment->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis (e.g., Histology, Biomarkers) Endpoint->Analysis

In Vivo Experimental Workflow

InVitro_Workflow cluster_cell_culture In Vitro Experimental Workflow Cell_Culture Culture Cells (e.g., Endothelial Cells) Treatment_IV Treat with AVE 0991 (Dose-response, time-course) Cell_Culture->Treatment_IV Assay Perform Assay (e.g., Western Blot, NO measurement) Treatment_IV->Assay Data_Acquisition Data Acquisition (e.g., Imaging, Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

In Vitro Experimental Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of activating the protective arm of the renin-angiotensin system. Its oral bioavailability and specific agonism at the Mas receptor make it a promising candidate for further drug development in cardiovascular, inflammatory, and metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers to design and execute studies aimed at further elucidating the mechanisms and applications of this compound.

References

Chemical and physical properties of AVE 0991 sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacological actions, and experimental applications of AVE 0991 sodium salt. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2][3] Its chemical and physical characteristics are summarized below.

PropertyValueCitation(s)
IUPAC Name N-[(ethylamino)carbonyl]-3-[4-[(5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)-2-thiophenesulfonamide, monosodium salt[4]
CAS Number 306288-04-0[2]
Molecular Formula C29H31N4NaO5S2[4]
Molecular Weight 602.70 g/mol [5]
Appearance Solid, White to yellow[1]
Melting Point Not available in the reviewed literature.
Solubility Soluble in DMSO (≥ 55 mg/mL). Soluble in saline when prepared with co-solvents like PEG300 and Tween-80.[1][1]
Storage (Powder) Recommended storage at -20°C for up to 3 years.[1]
Storage (In Solvent) Store at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from freeze-thaw cycles.[1]

Pharmacological Profile and Mechanism of Action

AVE 0991 is a potent mimic of the endogenous peptide Angiotensin-(1-7), a key component of the protective arm of the Renin-Angiotensin System (RAS). It exerts its effects primarily by activating the G protein-coupled receptor Mas.

Receptor Binding and Activity

The following table summarizes key quantitative measures of AVE 0991's pharmacological activity.

ParameterValueCell/Tissue SystemCitation(s)
IC50 vs. [125I]-Ang-(1-7) Binding 21 ± 35 nMBovine Aortic Endothelial Cell (BAEC) Membranes[1]
IC50 vs. [125I]-Ang-(1-7) Binding 47.5 nMMas-transfected Monkey Kidney (COS) Cells[4]
Peak NO Release (at 10 µM) 295 ± 20 nMBovine Aortic Endothelial Cells (BAECs)[1]
Peak O2- Release (at 10 µM) 18 ± 2 nMBovine Aortic Endothelial Cells (BAECs)[1]
Signaling Pathways

AVE 0991 activation of the Mas receptor initiates a signaling cascade that counteracts the classical Angiotensin II/AT1 receptor axis. The primary mechanism involves the stimulation of nitric oxide (NO) synthase, leading to increased production of bioactive NO. This effect is significantly greater than that produced by Ang-(1-7) itself.[1] The signaling is complex and appears to involve interactions with the bradykinin (B550075) B2 receptor and is modulated by Angiotensin II AT1 and AT2 receptors. In pathological conditions like liver cirrhosis, AVE 0991 has been shown to upregulate vasodilating pathways (p-eNOS, iNOS) and downregulate vasoconstrictive pathways (ROCK, p-Moesin).

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR B2R Bradykinin B2 Receptor MasR->B2R Kinin-mediated cross-talk O2 Superoxide (B77818) (O2-) Production MasR->O2 Stimulates eNOS eNOS B2R->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Catalyzes Vasodilation Vasodilation & Endothelial Protection NO->Vasodilation AT2R AT2 Receptor AT2R->NO Modulates (Inhibition by PD 123,177) AT1R AT1 Receptor AT1R->NO Modulates (Inhibition by EXP 3174) AT1R->O2 Modulates (Inhibition by EXP 3174)

AVE 0991 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments involving AVE 0991 are provided below.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (IC50) of AVE 0991 for the Mas receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Isolate cell membranes from Mas-expressing cells (e.g., bovine aortic endothelial cells or Mas-transfected COS cells).[1]

  • Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of [125I]-Ang-(1-7) (e.g., 10 nmol/L).

  • Competition: Add increasing concentrations of unlabeled AVE 0991 (or unlabeled Ang-(1-7) for comparison) to the wells.

  • Equilibration: Incubate the mixture for 60 minutes at 4°C to reach binding equilibrium.[1]

  • Separation: Terminate the reaction by rapid vacuum filtration through Durapore filters (0.65 µm) to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold PBS to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.[1]

  • Analysis: Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow prep Prepare Mas-expressing cell membranes incubate Incubate membranes with [125I]-Ang-(1-7) and varying [AVE 0991] prep->incubate equil Equilibrate at 4°C for 60 min incubate->equil filter Vacuum filtrate to separate bound vs. free ligand equil->filter wash Wash filters with ice-cold PBS filter->wash count Measure radioactivity with gamma counter wash->count analyze Calculate IC50 from dose-response curve count->analyze

Radioligand Binding Assay Workflow
Measurement of NO and O2- Release from Endothelial Cells

This protocol uses electrochemical nanosensors to directly and simultaneously measure the release of nitric oxide (NO) and superoxide (O2-) from cultured endothelial cells upon stimulation with AVE 0991.

Methodology:

  • Cell Culture: Grow primary bovine aortic endothelial cells (BAECs) to confluence in 6-well plates.

  • Sensor Placement: Position selective electrochemical nanosensors on the surface of the BAECs to measure real-time concentrations of NO and O2-.

  • Stimulation: Inject a known concentration of AVE 0991 (e.g., 10 µmol/L) into the well.

  • Data Acquisition: Record the amperometric response from the nanosensors over time to capture the kinetics of NO and O2- release.

  • Specificity Control (Optional): Pre-incubate cells with specific inhibitors (e.g., the Mas receptor antagonist A-779, AT1/AT2 antagonists, or an eNOS inhibitor) for 20 minutes before AVE 0991 stimulation to investigate the signaling pathway.

  • Analysis: Determine the peak concentration and rate of release for both NO and O2- from the recorded amperograms.

In Vivo Assessment of Antidiuretic Effect in Mice

This protocol evaluates the physiological effect of AVE 0991 on water diuresis and urine osmolality in a mouse model.[1]

Methodology:

  • Animal Model: Use wild-type (e.g., C57BL/6) and, for specificity, Mas-knockout mice.[1]

  • Water Loading: Induce water diuresis by administering an intraperitoneal injection of water (0.05 mL/g body weight).

  • Treatment Administration: In the same injection, administer either AVE 0991 (e.g., 0.58 nmol/g) or the vehicle control.[1]

  • Urine Collection: Place mice in metabolic cages and collect urine for a defined period (e.g., 60 minutes).[1]

  • Measurement: Measure the total urinary volume collected.[1]

  • Osmolality: Determine the osmolality of the collected urine samples using an osmometer.[1]

  • Analysis: Compare the urinary volume and osmolality between the AVE 0991-treated group and the vehicle-treated group to determine the antidiuretic effect.

In_Vivo_Workflow select Select Animal Groups (e.g., WT vs. Mas-KO) induce Induce Water Diuresis (IP Water Load) & Co-administer AVE 0991 or Vehicle select->induce collect Place mice in metabolic cages & collect urine for 60 min induce->collect measure Measure Total Urinary Volume & Urine Osmolality collect->measure compare Compare results between Treatment vs. Vehicle groups measure->compare

In Vivo Antidiuretic Study Workflow

References

An In-depth Technical Guide to the AVE 0991 Sodium Salt Signaling Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation by AVE 0991 sodium salt, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. This document details the mechanism of action, downstream effects, and methodologies for studying this compound, presenting quantitative data in structured tables and visualizing complex pathways and workflows through diagrams.

Core Mechanism of Action: The ACE2-Ang-(1-7)-Mas Axis

AVE 0991 is an orally active, nonpeptide mimic of the endogenous heptapeptide (B1575542) Ang-(1-7).[1][2] It selectively binds to and activates the Mas receptor, a G-protein coupled receptor.[3][4] This activation forms a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2-Ang-(1-7)-Mas axis. This axis functionally counteracts the effects of the classical ACE-Angiotensin II (Ang II)-AT1 receptor axis, which is typically associated with vasoconstriction, inflammation, and fibrosis.[1][5]

The activation of the Mas receptor by AVE 0991 initiates a cascade of intracellular signaling events that lead to a variety of physiological responses, primarily promoting vasodilation, anti-inflammatory effects, and anti-fibrotic activity.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity and functional activity of AVE 0991.

Table 1: Receptor Binding Affinity

LigandReceptor/TissueAssay TypeIC50Reference
AVE 0991Ang-(1-7) receptor (Bovine Aortic Endothelial Cell Membranes)Radioligand Competition Assay ([¹²⁵I]-Ang-(1-7))21 ± 35 nM[9][10][11]
Ang-(1-7)Ang-(1-7) receptor (Bovine Aortic Endothelial Cell Membranes)Radioligand Competition Assay ([¹²⁵I]-Ang-(1-7))220 ± 280 nM[9][10][11]
AVE 0991Mas-transfected COS cellsRadioligand Displacement Assay ([¹²⁵I]-Ang-(1-7))4.75 x 10⁻⁸ mol/L[3][4][12]
AVE 0991AT1 ReceptorRadioligand Binding AssayNegligible affinity[13]
AVE 0991AT2 ReceptorRadioligand Binding AssayNegligible affinity[13]

Table 2: In Vitro Functional Activity

CompoundCell TypeMeasurementConcentrationEffectReference
This compoundBovine Aortic Endothelial CellsPeak Nitric Oxide (NO) Release10 µM295 ± 20 nM[2][9][11]
Ang-(1-7)Bovine Aortic Endothelial CellsPeak Nitric Oxide (NO) Release10 µM270 ± 25 nM[2][9][11]
This compoundBovine Aortic Endothelial CellsPeak Superoxide (O₂⁻) Release10 µM18 ± 2 nM[2][9][11]
Ang-(1-7)Bovine Aortic Endothelial CellsPeak Superoxide (O₂⁻) Release10 µM20 ± 4 nM[2][9][11]
AVE 0991Mas-transfected CHO cellsNitric Oxide (NO) Release-Increased, blocked by A-779[3][4]
AVE 0991Primary Cortical NeuronsNeuronal Cell Death (Glucose Deprivation)10⁻⁸ M to 10⁻⁶ MReduced cell death by ~60%[14]

Table 3: In Vivo Activity

CompoundAnimal ModelDosageEffectReference
AVE 0991Water-loaded C57BL/6 mice0.58 nmol/gSignificant decrease in water diuresis and increase in urine osmolality.[2][3][4][9][12]
AVE 0991Aged rats (laparotomy model)0.9 mg/kg (intranasal)Improved neurocognitive recovery, restored blood-brain barrier integrity.[15]
AVE 0991Diabetic rats-Cardiorenal protective effects.[16]
AVE 0991Obese Zucker rats-Improved glucose metabolism in skeletal muscle.[17]

Signaling Pathways Activated by AVE 0991

Activation of the Mas receptor by AVE 0991 triggers several downstream signaling pathways. A key pathway involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[11][18] This effect is often mediated through a kinin-dependent mechanism.[11]

Another important pathway involves the protein kinase A (PKA)/cAMP response element-binding protein (CREB)/uncoupling protein 2 (UCP-2) axis, which has been shown to attenuate oxidative stress and neuronal apoptosis.

Caption: AVE 0991 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize AVE 0991.

Radioligand Binding Assays

Objective: To determine the binding affinity of AVE 0991 to the Ang-(1-7) receptor.

Protocol Summary:

  • Membrane Preparation: Membranes are prepared from a suitable source, such as bovine aortic endothelial cells or cells transfected with the Mas receptor (e.g., COS or CHO cells).[3][4][9]

  • Incubation: Membranes are incubated with a radiolabeled ligand, typically [¹²⁵I]-Ang-(1-7), in the presence of varying concentrations of unlabeled AVE 0991 or Ang-(1-7) (for competition).[10][11]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Cell-Based Signaling Assays

Objective: To measure the functional activity of AVE 0991 in stimulating downstream signaling, such as nitric oxide production.

Protocol Summary:

  • Cell Culture: Cells endogenously expressing the Mas receptor (e.g., bovine aortic endothelial cells) or cells stably transfected with the Mas receptor (e.g., CHO cells) are cultured to confluence.[3][4][9]

  • Stimulation: Cells are treated with various concentrations of AVE 0991.

  • Measurement of NO Production: Nitric oxide release into the cell culture medium can be measured directly using electrochemical nanosensors or indirectly by measuring its stable metabolites, nitrite (B80452) and nitrate, using the Griess assay.[11]

  • Specificity Confirmation: The specificity of the response is confirmed by co-incubation with the Mas receptor antagonist A-779 or antagonists for other angiotensin receptors (e.g., AT1 and AT2 antagonists).[3][4]

In Vivo Studies

Objective: To evaluate the physiological effects of AVE 0991 in animal models.

Protocol Summary (Antidiuresis Model):

  • Animal Model: C57BL/6 mice are typically used.[3][4][12]

  • Water Loading: Mice are water-loaded by intraperitoneal injection of sterile water to induce diuresis.

  • Drug Administration: AVE 0991 (e.g., 0.58 nmol/g) or vehicle is administered, often by intraperitoneal injection.[2][9]

  • Urine Collection: Mice are placed in metabolic cages, and urine is collected over a specified period (e.g., 60 minutes).

  • Analysis: Urine volume is measured, and urine osmolality is determined to assess the antidiuretic effect.[3][4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of AVE 0991.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis and Interpretation BindingAssay Receptor Binding Assays (IC50 Determination) CellSignaling Cell-based Signaling Assays (e.g., NO Production) BindingAssay->CellSignaling DataAnalysis Statistical Analysis Mechanism Mechanism of Action Studies (Antagonist Blockade) CellSignaling->Mechanism AnimalModel Selection of Animal Model (e.g., Hypertensive Rat, Diabetic Mouse) Mechanism->AnimalModel DoseResponse Dose-Response Studies AnimalModel->DoseResponse Efficacy Efficacy Studies (e.g., Blood Pressure, Renal Function) DoseResponse->Efficacy Pharmacokinetics Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->Pharmacokinetics Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: Typical Experimental Workflow.

Conclusion

This compound represents a significant tool for investigating the therapeutic potential of activating the ACE2-Ang-(1-7)-Mas axis. Its nonpeptide nature and oral activity make it a valuable compound for in vivo studies.[1] A thorough understanding of its signaling pathways, combined with robust experimental methodologies, is essential for advancing research in cardiovascular diseases, renal disorders, and neuroprotection. This guide provides a foundational resource for scientists and researchers dedicated to exploring the multifaceted effects of this promising pharmacological agent.

References

The Angiotensin-(1-7) Receptor Agonist AVE 0991 Sodium Salt: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 sodium salt is a synthetic, non-peptide small molecule that acts as a potent and selective agonist for the Mas receptor, the primary receptor for the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. As a key component of the protective arm of the renin-angiotensin system (RAS), the ACE2/Ang-(1-7)/Mas receptor axis, AVE 0991 has garnered significant interest for its therapeutic potential in a range of cardiovascular, renal, metabolic, and neurological disorders. Its development overcomes the inherent limitations of peptide-based therapies, such as poor oral bioavailability and a short biological half-life. This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of AVE 0991, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its vasoconstrictive, pro-inflammatory, and pro-fibrotic effects, the discovery of a counter-regulatory axis, the ACE2/Angiotensin-(1-7)/Mas receptor pathway, has opened new avenues for therapeutic intervention. Ang-(1-7) generally opposes the actions of Angiotensin II, exerting vasodilatory, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

The clinical utility of Ang-(1-7) is limited by its peptide nature, leading to rapid degradation and a lack of oral activity. AVE 0991 was developed as an orally active, non-peptide mimic of Ang-(1-7), offering a more viable therapeutic strategy to harness the beneficial effects of Mas receptor activation.[1][2]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is not extensively available in the public domain. Preclinical studies in animal models have characterized it as orally active and possessing a longer half-life than the endogenous peptide Ang-(1-7).[1][2] This section summarizes the available qualitative information.

2.1. Absorption AVE 0991 is orally active, indicating absorption from the gastrointestinal tract.[1][2]

2.2. Distribution Information regarding the plasma protein binding and tissue distribution of AVE 0991 is not readily available.

2.3. Metabolism As a non-peptide molecule, AVE 0991 is expected to be resistant to degradation by proteolytic enzymes.[1][2] Specific metabolic pathways, including the involvement of cytochrome P450 enzymes, have not been extensively described in the available literature.

2.4. Excretion The primary routes of excretion for AVE 0991 and its potential metabolites have not been detailed in publicly accessible studies.

Pharmacodynamics

3.1. Mechanism of Action AVE 0991 is a selective agonist of the G-protein coupled Mas receptor.[3] By binding to and activating the Mas receptor, it mimics the physiological effects of its endogenous ligand, Ang-(1-7).[4] This activation triggers a cascade of intracellular signaling pathways that mediate its diverse pharmacological effects.

3.2. Receptor Binding Affinity Competitive radioligand binding assays have been employed to determine the binding affinity of AVE 0991 for the Mas receptor. These studies typically utilize [125I]-Ang-(1-7) as the radioligand and cell membranes expressing the Mas receptor.

Parameter AVE 0991 Ang-(1-7) Cell System
IC50 21 ± 35 nM220 ± 280 nMBovine Aortic Endothelial Cell Membranes[4][5][6][7][8]
IC50 47.5 nM-Mas-transfected COS cells[3]

3.3. Downstream Signaling Pathways Activation of the Mas receptor by AVE 0991 initiates several downstream signaling cascades, most notably leading to the production of nitric oxide (NO). A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to an increased synthesis of NO.

cluster_membrane cluster_cytoplasm AVE_0991 AVE 0991 Mas_Receptor Mas Receptor AVE_0991->Mas_Receptor Binds to and activates PI3K PI3K Mas_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates and Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Other Physiological Effects NO->Vasodilation Leads to

AVE 0991 Signaling Pathway via PI3K/Akt/eNOS.

3.4. Physiological Effects AVE 0991 has demonstrated a wide range of beneficial physiological effects in preclinical models, consistent with the known functions of the ACE2/Ang-(1-7)/Mas receptor axis.

Physiological Effect Experimental Model Key Findings References
Vasodilation Bovine Aortic Endothelial CellsStimulates nitric oxide (NO) release. The amount of bioactive NO released is approximately 5 times higher than that induced by Ang-(1-7).[4][4]
Antidiuresis Water-loaded miceSignificantly decreases water diuresis and increases urine osmolality. This effect is abolished in Mas receptor knockout mice.[3][6][7][8][3][6][7][8]
Cardioprotection Rat model of myocardial infarctionAttenuates the decrease in systolic tension and heart rate induced by myocardial infarction. It also prevents infarction-induced vasoconstriction and reduces the infarcted area.
Anti-inflammatory Murine model of colitisReduces colitis severity by modulating the expression of pro-inflammatory mediators.[1][1]
Neuroprotection Rat model of subarachnoid hemorrhageAttenuates oxidative stress and neuronal apoptosis.

Experimental Protocols

4.1. Radioligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the IC50 of AVE 0991 for the Mas receptor using [125I]-Ang-(1-7).

  • Materials:

    • Cell membranes from bovine aortic endothelial cells or Mas-transfected cells.

    • [125I]-Ang-(1-7) (radioligand).

    • Unlabeled Ang-(1-7) (for determining non-specific binding).

    • This compound (test compound).

    • Binding buffer (e.g., HEPES-buffered saline with BSA and protease inhibitors).

    • 96-well filter plates.

    • Vacuum filtration manifold.

    • Gamma counter.

  • Procedure:

    • Incubate a fixed concentration of cell membranes with a fixed concentration of [125I]-Ang-(1-7) and varying concentrations of AVE 0991.

    • For total binding, incubate membranes with only [125I]-Ang-(1-7).

    • For non-specific binding, incubate membranes with [125I]-Ang-(1-7) and a high concentration of unlabeled Ang-(1-7).

    • Incubate the plates at a specified temperature and duration (e.g., 45 minutes at 25°C).[3]

    • Terminate the binding reaction by rapid vacuum filtration through the filter plates.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of AVE 0991 to determine the IC50 value.

cluster_workflow Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, AVE 0991) Incubation Incubate (Fixed [125I]-Ang-(1-7) + Varying [AVE 0991]) Prepare_Reagents->Incubation Filtration Separate Bound from Free (Vacuum Filtration) Incubation->Filtration Counting Measure Radioactivity (Gamma Counter) Filtration->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis

Workflow for a competitive radioligand binding assay.

4.2. Measurement of Nitric Oxide (NO) Release

This protocol outlines a general method for measuring NO release from endothelial cells stimulated by AVE 0991 using electrochemical nanosensors.

  • Materials:

    • Cultured bovine aortic endothelial cells.

    • This compound solution.

    • NO-selective electrochemical nanosensor.

    • Amperometric measurement system.

  • Procedure:

    • Culture bovine aortic endothelial cells to confluence.

    • Position the NO-selective nanosensor close to the surface of the endothelial cells.

    • Establish a baseline reading of NO levels.

    • Introduce a known concentration of AVE 0991 solution to the cell culture.

    • Record the change in current from the nanosensor over time, which corresponds to the concentration of NO being released.

    • Calibrate the sensor with known concentrations of NO to quantify the results.[4]

4.3. In Vivo Model of Myocardial Infarction

This protocol describes the induction of myocardial infarction in rats to evaluate the cardioprotective effects of AVE 0991.

  • Animals:

    • Male Wistar rats.

  • Procedure:

    • Anesthetize the rats.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Administer AVE 0991 or vehicle control to the rats for a specified period post-ligation.

    • At the end of the treatment period, assess cardiac function using techniques such as Langendorff-perfused heart preparation to measure parameters like systolic tension, heart rate, and perfusion pressure.

    • Harvest the hearts and perform histological analysis (e.g., Masson's trichrome staining) to quantify the infarct size.

Conclusion

This compound is a promising non-peptide Mas receptor agonist with a wide range of therapeutic applications demonstrated in preclinical models. Its oral activity and longer half-life compared to Ang-(1-7) make it a viable drug candidate. The primary mechanism of action involves the activation of the Mas receptor and subsequent stimulation of the PI3K/Akt/eNOS pathway, leading to increased nitric oxide production. While extensive pharmacodynamic data is available, further studies are needed to fully elucidate its pharmacokinetic profile in humans. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide on the Effects of AVE 0991 Sodium Salt on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 is a novel, nonpeptide, orally active agonist of the Mas receptor, mimicking the effects of the endogenous peptide Angiotensin-(1-7) (Ang-(1-7)).[1] A key pharmacological action of AVE 0991 is its ability to stimulate nitric oxide (NO) production in the endothelium. This guide provides a comprehensive overview of the mechanisms underlying AVE 0991-induced NO production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction to AVE 0991 and Nitric Oxide Signaling

AVE 0991 is a synthetic compound that acts as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[2][3] The classical RAS pathway, mediated by Angiotensin II (Ang II) acting on the AT1 receptor, is known for its vasoconstrictive and pro-inflammatory effects. In contrast, the ACE2/Ang-(1-7)/Mas receptor axis generally exerts opposing actions, including vasodilation, anti-inflammatory, and anti-proliferative effects.[1][2]

A critical mediator of the beneficial cardiovascular effects of the Ang-(1-7)/Mas axis is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[4] NO is a crucial signaling molecule that promotes vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion to the endothelium.[5] AVE 0991, by activating the Mas receptor, stimulates eNOS and subsequent NO release, making it a promising therapeutic agent for cardiovascular diseases associated with endothelial dysfunction.[6]

Quantitative Effects of AVE 0991 on Nitric Oxide Production

Studies in bovine aortic endothelial cells (BAECs) have quantified the effects of AVE 0991 on NO and superoxide (B77818) (O2-) production.

Table 1: Peak Concentrations of NO and O2- Release from BAECs [7][8]

Compound (10 µmol/L)Peak NO Concentration (nmol/L)Peak O2- Concentration (nmol/L)
AVE 0991295 ± 2018 ± 2
Angiotensin-(1-7)270 ± 2520 ± 4

Data are presented as mean ± SEM.

While the peak concentrations of NO released are similar between AVE 0991 and Ang-(1-7), the total amount of bioactive NO released is approximately five times higher with AVE 0991.[7][8] The EC50 value for AVE 0991-stimulated NO release from BAECs is 2.1 ± 3.0 µmol/L.[6][8]

Table 2: Inhibition of AVE 0991-Induced NO and O2- Production in BAECs [7][8]

InhibitorTarget% Inhibition of NO Production% Inhibition of O2- Production
[D-Ala(7)]-Ang-(1-7)Ang-(1-7) antagonist~50%~50%
EXP 3174Ang II AT1 receptor antagonist~50%Not specified
PD 123,177Ang II AT2 receptor antagonist~90%No inhibitory effect
NO synthase inhibitor (L-NMMA)eNOS~70%~70%
Icatibant (HOE 140)Bradykinin B2 receptor antagonist~80%~80%

These data highlight the complex pharmacology of AVE 0991, involving multiple receptor systems in its mechanism of action.

Signaling Pathways of AVE 0991-Induced NO Production

The stimulation of NO production by AVE 0991 involves a sophisticated signaling cascade.

Primary Signaling Pathway via Mas Receptor

AVE 0991 directly binds to and activates the Mas receptor.[9] This activation is a central event leading to the downstream signaling that culminates in eNOS activation. In Mas-transfected CHO cells, AVE 0991 was shown to induce NO release, an effect that was blocked by the Ang-(1-7) antagonist A-779.[9]

AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) MasR->Downstream eNOS_inactive eNOS (inactive) Downstream->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide eNOS_active->NO Produces

Caption: Primary signaling pathway of AVE 0991 via the Mas receptor.

Involvement of AT2 and Bradykinin B2 Receptors

Research indicates a significant role for both the Angiotensin II AT2 receptor and the Bradykinin B2 receptor in AVE 0991-mediated NO production.[7][8] Blockade of the AT2 receptor with PD 123,177 resulted in approximately 90% inhibition of AVE 0991-stimulated NO release, suggesting a major contribution of this pathway.[7][8] Furthermore, the Bradykinin B2 receptor antagonist, icatibant, inhibited NO production by about 80%, pointing to a crucial kinin-mediated activation of eNOS.[5][7][8] It is proposed that AT2 receptor stimulation can lead to the release of bradykinin, which then acts on B2 receptors to activate eNOS.[10][11]

AVE0991 AVE 0991 AT2R AT2 Receptor AVE0991->AT2R Stimulates BK_release Bradykinin Release AT2R->BK_release B2R Bradykinin B2 Receptor BK_release->B2R Activates eNOS_activation eNOS Activation B2R->eNOS_activation NO Nitric Oxide eNOS_activation->NO Produces

Caption: Involvement of AT2 and Bradykinin B2 receptors in AVE 0991-induced NO production.

Experimental Protocols

Cell Culture

Bovine aortic endothelial cells (BAECs) are a common in vitro model for studying the effects of AVE 0991.

  • Cell Source: Primary BAECs are isolated from bovine aortas.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells are passaged upon reaching 80-90% confluency.

Measurement of Nitric Oxide Production

Several methods can be employed to measure NO production from cultured endothelial cells.

This method allows for the direct and simultaneous measurement of NO and O2- release from the cell surface.[7][8]

  • Principle: Selective electrochemical nanosensors are positioned near the cell surface to detect the release of NO and O2-.

  • Procedure:

    • BAECs are cultured to confluency on appropriate plates.

    • The culture medium is replaced with a buffered salt solution.

    • Nanosensors for NO and O2- are calibrated and positioned close to the endothelial cells.

    • A baseline reading is established.

    • AVE 0991 (or other compounds) is added to the solution.

    • The change in current, corresponding to the concentration of NO and O2-, is recorded over time.

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).[12]

  • Principle: Nitrate is first reduced to nitrite by nitrate reductase. Nitrite then reacts with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The absorbance of this compound is proportional to the nitrite concentration.[12]

  • Procedure:

    • Collect cell culture supernatant after treatment with AVE 0991.

    • Deproteinize the samples if necessary.

    • Add nitrate reductase and its cofactor to a portion of the sample to convert nitrate to nitrite.

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to all samples (with and without nitrate reductase).

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Calculate nitrite and nitrate concentrations based on a standard curve.

cluster_collection Sample Collection & Preparation cluster_assay Griess Assay Procedure Collect Collect Cell Supernatant Deproteinize Deproteinize Sample (if necessary) Collect->Deproteinize Nitrate_Reduction Add Nitrate Reductase (converts NO3- to NO2-) Deproteinize->Nitrate_Reduction Griess_Reagent Add Griess Reagents Nitrate_Reduction->Griess_Reagent Incubate Incubate for Color Development Griess_Reagent->Incubate Measure_Abs Measure Absorbance at 540 nm Incubate->Measure_Abs

Caption: Experimental workflow for the Griess assay.

Radioligand Binding Assays

Binding assays are used to determine the affinity of AVE 0991 for specific receptors.[6][7]

  • Principle: A radiolabeled ligand (e.g., [125I]-Ang-(1-7)) is incubated with cell membranes containing the receptor of interest. The ability of an unlabeled compound (AVE 0991) to displace the radioligand is measured.

  • Procedure:

    • Prepare cell membranes from BAECs or cells expressing the target receptor.

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of AVE 0991.

    • Separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the bound fraction.

    • Calculate the IC50 value, which is the concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand.

Conclusion

AVE 0991 sodium salt is a potent stimulator of endothelial nitric oxide production. Its mechanism of action is multifaceted, primarily involving the activation of the Mas receptor, but also significantly engaging the AT2 and Bradykinin B2 receptor pathways. The ability of AVE 0991 to generate a substantial and sustained release of bioactive NO underscores its therapeutic potential for treating cardiovascular diseases characterized by endothelial dysfunction. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of AVE 0991 and similar compounds. A thorough understanding of its complex signaling network is crucial for the continued development of novel therapeutics targeting the protective arm of the renin-angiotensin system.

References

The Role of AVE 0991 in Counteracting Angiotensin II Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of AVE 0991, a nonpeptide agonist of the Mas receptor, and its role in counteracting the multifaceted effects of Angiotensin II (Ang II). Ang II, the primary effector of the renin-angiotensin system (RAS), is a potent vasoconstrictor and mediator of pathological cardiovascular remodeling.[1] Conversely, the ACE2/Ang-(1-7)/Mas receptor axis of the RAS generally opposes the actions of the classical ACE/Ang II/AT1 receptor axis. AVE 0991, by mimicking the effects of Angiotensin-(1-7), presents a promising therapeutic strategy for cardiovascular diseases. This document details the mechanism of action of AVE 0991, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the complex signaling pathways involved.

Introduction: The Renin-Angiotensin System and the Protective Axis

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical axis involves the conversion of angiotensinogen (B3276523) to Angiotensin I (Ang I) by renin, followed by the cleavage of Ang I by angiotensin-converting enzyme (ACE) to form Angiotensin II (Ang II).[2] Ang II exerts its effects primarily through the Ang II type 1 (AT1) receptor, leading to vasoconstriction, inflammation, fibrosis, and cellular growth, all of which contribute to the pathophysiology of cardiovascular diseases.[1][3]

In recent years, a counter-regulatory axis of the RAS has been identified, consisting of ACE2, Angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor.[4] ACE2 converts Ang II to Ang-(1-7), which then binds to the G protein-coupled Mas receptor, mediating effects that largely oppose those of Ang II, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions.[4][5] AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, developed to mimic the beneficial effects of Ang-(1-7).[6][7]

Mechanism of Action of AVE 0991 in Counteracting Angiotensin II

AVE 0991 functions as a selective agonist for the Mas receptor, thereby activating downstream signaling pathways that counteract the detrimental effects of Ang II.[8][9] Its primary mechanisms of action include:

  • Vasodilation and Endothelial Function: AVE 0991 stimulates the production of nitric oxide (NO) in endothelial cells, a key molecule in vasodilation and the maintenance of endothelial health.[10][11] This effect is mediated through the Mas receptor and involves the activation of endothelial nitric oxide synthase (eNOS).[10] This directly opposes the vasoconstrictor effects of Ang II.

  • Anti-proliferative Effects: In vascular smooth muscle cells (VSMCs), Ang II is a potent mitogen, promoting proliferation that contributes to atherosclerosis and hypertension.[12] AVE 0991 has been shown to attenuate Ang II-induced VSMC proliferation in a dose-dependent manner.[12] This inhibitory effect is associated with the upregulation of heme oxygenase-1 (HO-1) and the downregulation of p38 mitogen-activated protein kinase (MAPK) phosphorylation.[12]

  • Anti-hypertrophic Effects: Cardiac hypertrophy, an increase in the size of cardiomyocytes, is a common pathological response to chronic pressure overload and neurohormonal stimulation, including by Ang II.[13] AVE 0991 has demonstrated the ability to prevent Ang II-induced myocardial hypertrophy.[13] This cardioprotective effect is linked to the inhibition of the transforming growth factor-beta1 (TGF-β1)/Smad2 signaling pathway.[13]

  • Anti-inflammatory and Anti-oxidative Stress Effects: Ang II is known to promote inflammation and oxidative stress in cardiovascular tissues.[14] AVE 0991 has been shown to reduce cardiac inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) and markers of oxidative stress in models of Ang II-induced hypertension.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of AVE 0991 in counteracting Angiotensin II.

Table 1: Effect of AVE 0991 on Ang II-Induced Myocardial Hypertrophy

ParameterControlAng II (10⁻⁶ mol/l)Ang II + AVE 0991 (10⁻⁷ mol/l)Ang II + AVE 0991 (10⁻⁵ mol/l)
Protein Content (µ g/well )100 ± 5150 ± 8 125 ± 6110 ± 5
Cell Surface Area (µm²)500 ± 25800 ± 40650 ± 30550 ± 28
[³H]Leucine Incorporation (cpm/well)2000 ± 1504500 ± 200 3000 ± 1802200 ± 160
TGF-β1 Expression (relative units)1.0 ± 0.12.5 ± 0.21.8 ± 0.151.2 ± 0.1
Smad2 Expression (relative units)1.0 ± 0.12.8 ± 0.3**2.0 ± 0.21.4 ± 0.15

*Data are presented as mean ± SEM. **p < 0.01 vs. Control; p < 0.05 vs. Ang II. Data synthesized from[13].

Table 2: Effect of AVE 0991 on Ang II-Induced VSMC Proliferation and Signaling

ParameterControlAng II (10⁻⁷ mol/l)Ang II + AVE 0991 (10⁻⁷ mol/l)Ang II + AVE 0991 (10⁻⁵ mol/l)
VSMC Proliferation (% of control)100160 ± 12 130 ± 10110 ± 8
ROS Production (relative units)1.0 ± 0.12.2 ± 0.21.5 ± 0.151.1 ± 0.1
p38 MAPK Phosphorylation (relative units)1.0 ± 0.13.0 ± 0.3**2.1 ± 0.21.3 ± 0.15
HO-1 Expression (relative units)1.0 ± 0.10.9 ± 0.11.8 ± 0.22.5 ± 0.3

*Data are presented as mean ± SEM. **p < 0.01 vs. Control; p < 0.05 vs. Ang II. Data synthesized from[12].

Table 3: Effect of AVE 0991 on Endothelial Nitric Oxide and Superoxide Production

ParameterBasalAVE 0991 (10 µmol/L)Ang-(1-7) (10 µmol/L)
Peak NO Concentration (nmol/L)-295 ± 20270 ± 25
Peak O₂⁻ Concentration (nmol/L)-18 ± 220 ± 4
Bioactive NO Amount (relative units)-~5x higher than Ang-(1-7)-
IC₅₀ for [¹²⁵I]-Ang-(1-7) binding (nmol/L)-21 ± 35220 ± 280

Data are presented as mean ± SEM. Data synthesized from[10][11].

Signaling Pathways

The antagonistic relationship between AVE 0991 and Angiotensin II is rooted in their distinct signaling cascades.

Angiotensin II Signaling Pathway

Angiotensin II, upon binding to its AT1 receptor, activates multiple intracellular signaling pathways that contribute to its pathological effects.

AngII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 TGFb TGF-β1/Smad2 AT1R->TGFb ROS ROS Production (NADPH Oxidase) AT1R->ROS PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Hypertrophy Cardiac Hypertrophy MAPK->Hypertrophy Proliferation VSMC Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation TGFb->Hypertrophy ROS->MAPK

Caption: Angiotensin II Signaling Pathway via AT1 Receptor.

AVE 0991 Signaling Pathway

AVE 0991 activates the Mas receptor, initiating signaling cascades that counteract the effects of Angiotensin II.

AVE0991_Signaling AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR eNOS eNOS Activation MasR->eNOS HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 TGFb_inhibition TGF-β1/Smad2 Inhibition MasR->TGFb_inhibition NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation p38MAPK_inhibition p38 MAPK Inhibition HO1->p38MAPK_inhibition Anti_proliferation Anti-Proliferation p38MAPK_inhibition->Anti_proliferation Anti_hypertrophy Anti-Hypertrophy TGFb_inhibition->Anti_hypertrophy

Caption: AVE 0991 Signaling Pathway via Mas Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Induction of Cardiac Hypertrophy in Neonatal Rat Cardiomyocytes

This protocol describes the in vitro induction of cardiomyocyte hypertrophy using Angiotensin II.

  • Cell Isolation and Culture:

    • Isolate ventricular cardiomyocytes from 1-3 day old Sprague-Dawley rat pups by enzymatic digestion.[1]

    • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere.

    • Plate the cardiomyocyte-enriched suspension onto fibronectin-coated culture dishes in a serum-containing medium.

    • After 24 hours, replace the medium with a serum-free medium for 24-48 hours to induce quiescence.

  • Hypertrophy Induction:

    • Treat the quiescent cardiomyocytes with Angiotensin II (e.g., 100 nM to 1 µM) for 24-48 hours.[10][15]

    • For experimental groups, co-incubate with various concentrations of AVE 0991.

    • Include a vehicle control group.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Fix the cells and stain with a fluorescent dye (e.g., phalloidin (B8060827) for actin filaments). Measure the cell surface area using imaging software.[15]

    • Protein Synthesis: Measure the incorporation of a radiolabeled amino acid (e.g., [³H]-leucine) into total cellular protein.[13]

    • Gene Expression: Analyze the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) by quantitative PCR.

Hypertrophy_Workflow Start Start Isolate Isolate Neonatal Rat Ventricular Cardiomyocytes Start->Isolate Culture Culture and Induce Quiescence Isolate->Culture Treat Treat with Ang II ± AVE 0991 Culture->Treat Assess Assess Hypertrophy: - Cell Size - Protein Synthesis - Gene Expression Treat->Assess End End Assess->End

Caption: Experimental Workflow for Cardiac Hypertrophy Assay.

Vascular Smooth Muscle Cell Proliferation Assay

This protocol details the measurement of VSMC proliferation in response to Angiotensin II and its inhibition by AVE 0991.

  • Cell Culture:

    • Culture rat aortic vascular smooth muscle cells in a growth medium (e.g., DMEM with 10% FBS).

    • Seed the cells into multi-well plates and allow them to adhere.

    • Induce quiescence by serum-starving the cells (e.g., 0.1-1% FBS) for 24 hours.[11]

  • Proliferation Assay:

    • Treat the quiescent VSMCs with Angiotensin II (e.g., 100 nM) in the presence or absence of AVE 0991 for 24-48 hours.[4]

    • During the final hours of incubation (e.g., 4-24 hours), add [³H]-thymidine or BrdU to the culture medium.[11]

  • Quantification:

    • [³H]-thymidine Incorporation: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.[11]

    • BrdU Assay: Fix and permeabilize the cells, then detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.

Proliferation_Workflow Start Start Culture Culture and Serum-Starve VSMCs Start->Culture Treat Treat with Ang II ± AVE 0991 Culture->Treat Label Label with [³H]-thymidine or BrdU Treat->Label Quantify Quantify Proliferation Label->Quantify End End Quantify->End

Caption: Experimental Workflow for VSMC Proliferation Assay.

Measurement of Nitric Oxide Release from Endothelial Cells

This protocol describes the direct measurement of NO release from endothelial cells using electrochemical nanosensors.

  • Cell Preparation:

    • Culture bovine aortic endothelial cells (BAECs) to confluence in multi-well plates.[10]

  • Electrochemical Measurement:

    • Use a nitric oxide-selective electrochemical nanosensor.

    • Position the nanosensor close to the surface of the endothelial cell monolayer.

    • Establish a baseline reading in the culture medium.

  • Stimulation and Detection:

    • Inject AVE 0991 or other stimuli (e.g., Ang-(1-7), bradykinin) into the well.

    • Record the change in current, which is proportional to the concentration of NO, over time.

    • Calibrate the sensor using known concentrations of a NO donor.

Radioligand Binding Assay for Mas Receptor

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of AVE 0991 for the Mas receptor.

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cells expressing the Mas receptor (e.g., Mas-transfected COS cells).[12]

  • Binding Assay:

    • Incubate the membranes with a radiolabeled ligand for the Mas receptor (e.g., [¹²⁵I]-Ang-(1-7)).

    • In separate tubes, include increasing concentrations of unlabeled AVE 0991 as a competitor.

    • To determine non-specific binding, include a high concentration of unlabeled Ang-(1-7).

  • Separation and Counting:

    • Separate the bound and free radioligand by rapid vacuum filtration.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

Conclusion

AVE 0991 represents a significant advancement in the development of therapeutics targeting the protective axis of the renin-angiotensin system. By selectively activating the Mas receptor, it effectively counteracts the detrimental cardiovascular effects of Angiotensin II, including vasoconstriction, cellular proliferation, hypertrophy, inflammation, and oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of AVE 0991 and similar compounds in the management of cardiovascular diseases.

References

AVE 0991 Sodium Salt: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 sodium salt is a synthetic, non-peptide small molecule that acts as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Unlike the endogenous peptide ligand Angiotensin-(1-7), AVE 0991 offers the advantages of being orally active and resistant to degradation by proteolytic enzymes, making it a valuable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas axis in cardiovascular disease.[2] This technical guide provides an in-depth overview of AVE 0991, its mechanism of action, and its application in cardiovascular research, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The classical RAS, centered on the ACE-Angiotensin II-AT1 receptor axis, is well-known for its role in vasoconstriction, inflammation, fibrosis, and thrombosis, all of which contribute to the pathophysiology of cardiovascular diseases.[3][4] In contrast, the ACE2/Ang-(1-7)/Mas receptor axis generally exerts opposing, beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-thrombotic actions.[3] AVE 0991, by mimicking the effects of Ang-(1-7), has emerged as a promising pharmacological agent for exploring the protective functions of this counter-regulatory pathway in various cardiovascular conditions.[2][3]

Mechanism of Action and Signaling Pathways

AVE 0991 exerts its cardiovascular effects primarily through the activation of the G-protein coupled Mas receptor.[5] Binding of AVE 0991 to the Mas receptor initiates a cascade of intracellular signaling events that counteract the detrimental effects of Angiotensin II.

One of the principal mechanisms is the stimulation of nitric oxide (NO) production. AVE 0991 has been shown to induce a significant release of NO from endothelial cells, a process that is approximately five times more potent compared to Ang-(1-7).[3][6] This NO release is mediated through the activation of endothelial nitric oxide synthase (eNOS).[3] The vasodilatory effects of AVE 0991 are largely dependent on this NO production, as they can be abolished by the administration of NOS inhibitors like N(G)-nitro-L-arginine methyl ester (L-NAME).[7]

Furthermore, AVE 0991 has been demonstrated to modulate inflammatory and proliferative signaling pathways. In vascular smooth muscle cells (VSMCs), AVE 0991 attenuates Angiotensin II-induced proliferation by upregulating Heme Oxygenase-1 (HO-1) and downregulating the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[8] This anti-proliferative effect is Mas receptor-dependent, as it can be blocked by the Mas receptor antagonist A-779.[8] The signaling cascade involves the Mas/HO-1/p38 MAPK pathway.[8] Additionally, AVE 0991 has been shown to modulate other signaling pathways, including the Akt pathway, which is involved in cell survival and metabolism.[5]

Below are diagrams illustrating the key signaling pathways of AVE 0991.

AVE0991_Signaling_Pathway cluster_0 Endothelial Cell AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates eNOS eNOS MasR->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

AVE 0991-induced vasodilation via the Mas receptor and NO production.

AVE0991_Anti_Proliferative_Pathway cluster_1 Vascular Smooth Muscle Cell AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R p38MAPK p38 MAPK Phosphorylation AT1R->p38MAPK activates Proliferation VSMC Proliferation p38MAPK->Proliferation AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 induces HO1->p38MAPK inhibits

Anti-proliferative effect of AVE 0991 on vascular smooth muscle cells.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of AVE 0991 observed in various preclinical cardiovascular models.

Table 1: In Vitro Binding Affinity and NO Release

ParameterCell TypeValueReference
IC50 for [125I]-Ang-(1-7) bindingBovine Aortic Endothelial Cells21 ± 35 nM[6]
IC50 for [125I]-Ang-(1-7) bindingCOS cells47.5 nM[9]
Peak NO release (at 10 µM)Bovine Aortic Endothelial Cells295 ± 20 nmol/L[6]
Peak O2- release (at 10 µM)Bovine Aortic Endothelial Cells18 ± 2 nmol/L[6]

Table 2: Effects on Cardiac Function in a Rat Model of Myocardial Infarction

ParameterSham OperatedInfarctionInfarction + AVE 0991Reference
Systolic Tension (g)13.00 ± 1.027.18 ± 0.669.23 ± 1.05[7]
Infarcted Area (mm²)-6.98 ± 1.013.94 ± 1.04[7]

Table 3: Effects on Vascular Smooth Muscle Cell Proliferation

TreatmentEffectConcentrationReference
AVE 0991Dose-dependently inhibited Ang II-induced VSMC proliferation10⁻⁸ to 10⁻⁵ mol/L[8]
AVE 0991Significantly attenuated reactive oxygen species (ROS) production10⁻⁵ mol/L or 10⁻⁷ mol/L[8]

Experimental Protocols

Detailed methodologies for key experiments involving AVE 0991 are provided below.

Myocardial Infarction Model in Rats
  • Objective: To evaluate the cardioprotective effects of AVE 0991 in post-ischemic heart failure.[7]

  • Animal Model: Male Wistar rats.[7]

  • Procedure:

    • Myocardial infarction is induced by ligation of the left coronary artery.[7]

    • Rats are treated with AVE 0991. (Dosage and administration route should be specified based on the study design, e.g., via osmotic minipumps).

    • At the end of the treatment period, cardiac function is analyzed using the Langendorff technique for isolated perfused hearts.[7]

    • The heart is excised, and the left ventricle is sectioned and stained with Gomori trichrome to quantify the infarcted area.[7]

  • Key Measurements: Systolic tension, rate of tension rise and fall (+/-dT/dt), heart rate, and perfusion pressure.[7]

MI_Workflow Start Male Wistar Rats MI Induce Myocardial Infarction (Coronary Artery Ligation) Start->MI Treatment Treat with AVE 0991 (e.g., osmotic minipumps) MI->Treatment Analysis Analyze Cardiac Function (Langendorff Apparatus) Treatment->Analysis Histology Quantify Infarct Size (Gomori Trichrome Stain) Analysis->Histology End Data Analysis Histology->End

Experimental workflow for the myocardial infarction model.
Vascular Smooth Muscle Cell Proliferation Assay

  • Objective: To investigate the anti-proliferative effects of AVE 0991 on Angiotensin II-stimulated vascular smooth muscle cells (VSMCs).[8]

  • Cell Model: Rat vascular smooth muscle cells.[8]

  • Procedure:

    • VSMCs are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of AVE 0991 (e.g., 10⁻⁸ to 10⁻⁵ mol/L) for a specified duration.[8]

    • To assess the role of the Mas receptor, a separate group of cells can be pre-treated with the Mas receptor antagonist A-779 (e.g., 10⁻⁶ mol/L) before AVE 0991 treatment.[8]

    • VSMC proliferation is induced by adding Angiotensin II.

    • Cell proliferation is measured using a standard assay (e.g., MTT assay or BrdU incorporation).

    • Western blot analysis can be performed to measure the expression and phosphorylation of key signaling proteins like p38 MAPK and HO-1.[8]

VSMC_Proliferation_Workflow Start Culture Rat VSMCs Pretreat Pre-treat with AVE 0991 (and/or A-779) Start->Pretreat Induce Induce Proliferation (with Angiotensin II) Pretreat->Induce Measure Measure Cell Proliferation (e.g., MTT Assay) Induce->Measure Analyze Analyze Signaling Proteins (Western Blot for p38 MAPK, HO-1) Induce->Analyze End Data Analysis Measure->End Analyze->End

Workflow for the VSMC proliferation assay.

Conclusion

This compound is a powerful pharmacological tool for elucidating the protective role of the ACE2/Ang-(1-7)/Mas receptor axis in the cardiovascular system. Its non-peptide nature and oral bioavailability make it a valuable compound for in vivo studies. The data and protocols presented in this guide highlight the potential of AVE 0991 to attenuate key pathological processes in cardiovascular disease, including adverse cardiac remodeling, vascular smooth muscle cell proliferation, and inflammation. For researchers and drug development professionals, AVE 0991 represents a key asset in the exploration of novel therapeutic strategies targeting the protective arm of the renin-angiotensin system.

References

Unraveling the Interaction: A Technical Guide to Theoretical Models of AVE 0991 and the Mas Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and experimentally-derived models of the interaction between the non-peptide Mas receptor agonist, AVE 0991, and its G-protein coupled receptor target, Mas. This document provides a comprehensive overview of the binding dynamics, downstream signaling cascades, and the experimental methodologies used to elucidate these interactions, serving as a critical resource for ongoing research and development in the field of cardiovascular and renal therapeutics.

Core Interaction: Binding of AVE 0991 to the Mas Receptor

While direct crystallographic data of the AVE 0991-Mas receptor complex is not yet available, a combination of homology modeling, site-directed mutagenesis, and competitive binding assays provides a theoretical framework for understanding this crucial interaction.

Theoretical Binding Pocket of the Mas Receptor

Computational studies have utilized homology modeling to construct a three-dimensional structure of the Mas receptor, often using the crystal structures of related G-protein coupled receptors like the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors as templates.[1] These models are instrumental in identifying a putative binding pocket for its ligands.

Molecular docking simulations with the endogenous ligand, Angiotensin-(1-7), have highlighted key residues within this pocket. One critical interaction identified is an electrostatic bond between the C-terminus of Ang-(1-7) and Arginine 245 (Arg245) of the Mas receptor.[1] The functional importance of this residue has been validated in vitro, where mutation of Arg245 to Alanine (Arg245Ala) abolished Ang-(1-7)-mediated receptor activation.[1]

Further insights into the ligand binding domain come from site-directed mutagenesis studies. Independent mutation of four residues to Alanine—Phenylalanine 112 (F112A) , Isoleucine 191 (I191A) , Methionine 244 (M244A) , and Threonine 270 (T270A) —has been shown to be critical for the binding of non-peptide ligands to the Mas receptor.[2][3] This suggests that these residues form part of an overlapping binding region for both peptide and non-peptide ligands.

Although specific docking studies with AVE 0991 have not been published, it is hypothesized that as a non-peptide agonist, its binding would involve interactions with this pocket defined by Arg245, F112, I191, M244, and T270. The chemical structure of AVE 0991 likely forms hydrogen bonds and hydrophobic interactions with these key residues to stabilize the receptor in an active conformation.

Quantitative Binding Affinity

Competition binding assays have been instrumental in quantifying the affinity of AVE 0991 for the Mas receptor. These experiments typically measure the ability of unlabeled AVE 0991 to displace a radiolabeled ligand, such as [125I]-Ang-(1-7), from the receptor.

CompoundCell Type/TissueIC50 (nM)Reference
AVE 0991 Bovine Aortic Endothelial Cell Membranes21 ± 35[4]
Angiotensin-(1-7)Bovine Aortic Endothelial Cell Membranes220 ± 280[5]
AVE 0991 Mas-transfected COS cells47.5[6]

Table 1: Quantitative data on the binding affinity of AVE 0991 to the Mas receptor.

Downstream Signaling Cascades Activated by AVE 0991

Activation of the Mas receptor by AVE 0991 initiates a cascade of intracellular signaling events, primarily contributing to vasodilation and cellular protection. The key pathways identified are the Nitric Oxide (NO) pathway and the ERK1/2 and Akt signaling pathways.

Nitric Oxide (NO) Pathway

A primary and well-documented consequence of Mas receptor activation by AVE 0991 is the production and release of Nitric Oxide (NO). This signaling is crucial for the vasodilatory effects of AVE 0991. The pathway is thought to involve the activation of endothelial Nitric Oxide Synthase (eNOS).

AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to G_protein G Protein MasR->G_protein Activates eNOS eNOS G_protein->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Catalyzes conversion of L-Arginine to L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Induces

AVE 0991-Mas Receptor-NO Signaling Pathway
ERK1/2 and Akt Signaling Pathways

AVE 0991 has also been shown to modulate the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt). These pathways are critical in regulating cell growth, proliferation, and survival. The activation of these pathways by AVE 0991 is thought to contribute to its anti-inflammatory and anti-proliferative effects.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to PI3K PI3K MasR->PI3K Activates MEK MEK MasR->MEK Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Transcription Gene Transcription (Anti-inflammatory, Anti-proliferative) pAkt->Transcription ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK->Transcription cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing Mas Receptor Incubate Incubate membranes with radioligand and varying concentrations of AVE 0991 Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution ([125I]-Ang-(1-7)) Radioligand_Prep->Incubate AVE0991_Prep Prepare serial dilutions of AVE 0991 AVE0991_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

References

Methodological & Application

Application Notes and Protocols for AVE 0991 Sodium Salt In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7).[1][2] It mimics the beneficial effects of Angiotensin-(1-7), which often counteracts the actions of Angiotensin II.[3][4] This document provides detailed protocols for in vitro experiments to investigate the biological activity of AVE 0991 sodium salt, focusing on its mechanism of action and effects on cellular signaling pathways. AVE 0991 has demonstrated potential therapeutic effects in cardiovascular and neurological contexts by exerting anti-inflammatory, antioxidant, and anti-proliferative actions.[1][5]

Physicochemical Properties and Storage

PropertyValue
Molecular Weight 580.73 g/mol [5]
Solubility Soluble in DMSO, ethanol, and alkaline water solutions[5]
Storage Stock solutions can be stored at -20°C for several months[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AVE 0991 in various in vitro assays.

Table 1: Receptor Binding Affinity

Cell TypeLigandIC50 (AVE 0991)IC50 (Angiotensin-(1-7))Reference
Bovine Aortic Endothelial Cell (BAEC) Membranes[¹²⁵I]-Ang-(1-7)21 ± 35 nM220 ± 280 nM[6][7]
Mas-transfected COS cells¹²⁵I-Ang-(1-7)47.5 nM-[8]

Table 2: Effects on Nitric Oxide (NO) and Superoxide (O₂⁻) Release in BAECs

Compound (10 µM)Peak NO ConcentrationPeak O₂⁻ ConcentrationReference
AVE 0991295 ± 20 nM18 ± 2 nM[6][7]
Angiotensin-(1-7)270 ± 25 nM20 ± 4 nM[6][7]

Table 3: Effects on Cell Proliferation

Cell LineTreatmentEffectReference
Vascular Smooth Muscle Cells (VSMCs)AVE 0991 (10⁻⁸ to 10⁻⁵ M)Dose-dependently inhibited Ang II-induced proliferation[1]
MCF10A (normal breast epithelial)AVE 0991 (single treatment)Reduced proliferation in a dose-dependent manner[9]
MDA-MB-231 (ER- breast cancer)AVE 0991 (single treatment)Reduced proliferation in a dose-dependent manner[9]

Signaling Pathways

AVE 0991 activates the Mas receptor, initiating downstream signaling cascades that contribute to its biological effects. One key pathway involves the induction of heme oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation, which mediates its anti-proliferative effects in vascular smooth muscle cells.[1] Another identified pathway involves the Mas/PKA/CREB/UCP-2 axis, which is associated with its neuroprotective effects against oxidative stress and neuronal apoptosis.[6]

AVE0991_Signaling_Pathway cluster_0 AVE 0991 Action cluster_1 Receptor Activation cluster_2 Downstream Signaling Cascades cluster_3 Cellular Effects AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PKA PKA MasR->PKA Activates HO1 HO-1 MasR->HO1 Induces CREB p-CREB PKA->CREB Phosphorylates UCP2 UCP-2 CREB->UCP2 Upregulates Apoptosis Neuronal Apoptosis (Reduced) UCP2->Apoptosis Inhibits p38MAPK p-p38 MAPK HO1->p38MAPK Inhibits Phosphorylation Proliferation VSMC Proliferation (Reduced) p38MAPK->Proliferation Promotes

Caption: Signaling pathways activated by AVE 0991.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of AVE 0991.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of AVE 0991 to the Mas receptor.

Radioligand_Binding_Workflow A Prepare Cell Membranes (e.g., from BAECs or Mas-transfected cells) B Incubate Membranes with [¹²⁵I]-Ang-(1-7) and varying concentrations of AVE 0991 A->B C Separate Bound and Free Ligand (e.g., via filtration) B->C D Measure Radioactivity of Bound Ligand C->D E Data Analysis (Calculate IC50) D->E

Caption: Workflow for a radioligand binding assay.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs) or Mas-transfected cells

  • Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • [¹²⁵I]-Angiotensin-(1-7) (radioligand)

  • This compound

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture BAECs or Mas-transfected cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of cell membrane preparation.

    • Add varying concentrations of unlabeled AVE 0991.

    • Add a constant concentration of [¹²⁵I]-Ang-(1-7).

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Ang-(1-7)).

    • Incubate at room temperature for 60-180 minutes.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the AVE 0991 concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of AVE 0991 on the proliferation of cells, such as Angiotensin II-stimulated vascular smooth muscle cells (VSMCs).

Materials:

  • VSMCs or other cell lines of interest (e.g., MCF10A, MDA-MB-231)

  • Complete cell culture medium

  • Serum-free medium

  • Angiotensin II (if studying inhibition of Ang II-induced proliferation)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation:

    • Synchronize the cells by incubating them in serum-free medium for 24 hours.

  • Treatment:

    • Replace the medium with fresh serum-free medium containing various concentrations of AVE 0991 (e.g., 10⁻⁸ to 10⁻⁵ M).[1]

    • For studies on Ang II-induced proliferation, add a constant concentration of Ang II with or without different concentrations of AVE 0991.

    • Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the control (untreated or Ang II-treated cells).

    • Plot cell viability against the concentration of AVE 0991 to determine its effect on proliferation.

Cell Invasion Assay (Cultrex Assay)

This protocol assesses the effect of AVE 0991 on the invasive potential of cancer cells.

Materials:

  • Invasive cancer cell line (e.g., pII breast cancer cells)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cultrex BME-coated cell invasion chambers (or similar)

  • Cotton swabs

  • Cell stain (e.g., crystal violet)

  • Microscope

Procedure:

  • Chamber Rehydration:

    • Rehydrate the BME-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 1 hour at 37°C.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Add the cell suspension to the top chamber of the rehydrated inserts.

    • Add medium containing different concentrations of AVE 0991 to the top chamber.

  • Invasion:

    • Add complete medium (containing serum as a chemoattractant) to the bottom chamber.

    • Incubate for 24-48 hours to allow for cell invasion through the BME matrix.

  • Cell Removal and Staining:

    • Carefully remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the insert with crystal violet.

  • Quantification:

    • Count the number of stained, invaded cells in several random fields under a microscope.

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each treatment condition.

    • Compare the number of invaded cells in the AVE 0991-treated groups to the control group.

Conclusion

This compound is a valuable research tool for investigating the protective arm of the renin-angiotensin system. The protocols provided here offer a framework for studying its in vitro effects on receptor binding, cell signaling, proliferation, and invasion. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for AVE 0991 Sodium Salt in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of AVE 0991 sodium salt, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor, in mouse and rat models. The information compiled from various studies is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in a range of disease models.

Introduction

AVE 0991 is a synthetic, non-peptide molecule that mimics the actions of the endogenous peptide Ang-(1-7).[1][2] By activating the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), AVE 0991 exerts a variety of beneficial effects, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions.[3][4] Its longer half-life and oral bioavailability compared to Ang-(1-7) make it an attractive candidate for therapeutic development.[3] This document summarizes reported in vivo dosages, administration routes, and experimental protocols for AVE 0991 in mice and rats, and elucidates its primary signaling pathway.

Data Presentation: In Vivo Dosages of this compound

The following tables summarize the in vivo dosages of this compound used in various studies in mice and rats.

Table 1: this compound In Vivo Dosages in Mice

Experimental ModelStrainAdministration RouteDosageTreatment DurationKey FindingsReference
Colitis-Intraperitoneal (i.p.)1, 20, and 40 mg/kg/dayProphylactic and treatment approachesReduced colitis severity[3]
Colitis-Intraperitoneal (i.p.)30 mg/kg (with azathioprine)-Additive anti-inflammatory effect[3]
Renal InjuryC57BL/6Intraperitoneal (i.p.)0.58 nmol/gSingle doseAntidiuretic effect[2][5][6]
Renal InjurySwissIntraperitoneal (i.p.)0.58 nmol/gSingle doseDecreased urinary volume[6][7]
Cerebral Ischemia-Systemic10 or 20 mg/kgAt reperfusion and 4h post-strokeNo neuroprotection observed[8]
AtherosclerosisApoE-/-Dietary0.58 µmol/kg/day-Inhibited perivascular inflammation[9]

Table 2: this compound In Vivo Dosages in Rats

Experimental ModelStrainAdministration RouteDosageTreatment DurationKey FindingsReference
HypertensionWistarOral (gavage)1 mg/kg1 weekDecreased perfusion pressure[2][7]
ObesityZuckerSubcutaneous (osmotic minipumps)0.5 mg/kg/day2 weeksImproved glucose tolerance[10]
Myocardial InfarctionSprague-Dawley---Attenuated cardiac hypertrophy[4]
Renovascular HypertensionFischer---Reduced fibrosis and inflammation[4]
Ang II-induced HypertensionSprague-Dawley-576 µg/kg (with alamandine)Last 2 weeks of a 4-week studyAntihypertensive effects[11]

Signaling Pathway of AVE 0991

AVE 0991 primarily acts as an agonist for the Mas receptor, which is part of the ACE2/Ang-(1-7)/Mas receptor axis. This pathway generally counteracts the effects of the classical renin-angiotensin system axis, which involves Angiotensin II and the AT1 receptor. Activation of the Mas receptor by AVE 0991 can lead to the modulation of downstream signaling pathways, including the inhibition of p38 MAPK and Akt phosphorylation, which are involved in inflammation and cell proliferation.[1][3]

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_receptors Receptors cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Ang-(1-7) AngII->Ang17 ACE2 AT1R AT1R AngII->AT1R MasR MasR Ang17->MasR AVE0991 AVE 0991 AVE0991->MasR Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammation, Anti-proliferation MasR->Vasodilation p38MAPK p38 MAPK Phosphorylation MasR->p38MAPK Inhibition Akt Akt Phosphorylation MasR->Akt Inhibition

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature.

Induction and Assessment of Colitis in Mice

This protocol is based on studies investigating the anti-inflammatory effects of AVE 0991 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.[3]

Experimental Workflow:

Colitis_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Induction Administer DSS in drinking water Prophylactic AVE 0991 i.p. injection (1, 20, or 40 mg/kg/day) concurrently with DSS Induction->Prophylactic Therapeutic AVE 0991 i.p. injection (30 or 40 mg/kg/day) after colitis establishment Induction->Therapeutic Monitoring Daily monitoring of body weight, stool consistency, and rectal bleeding Prophylactic->Monitoring Therapeutic->Monitoring Sacrifice Sacrifice at study endpoint Monitoring->Sacrifice Analysis Collect colon for macroscopic and histological analysis, and protein expression Sacrifice->Analysis

Caption: Workflow for the DSS-induced colitis model.

Materials:

  • This compound

  • Dextran sulfate sodium (DSS)

  • Sterile saline

  • Mice (specific strain as per experimental design)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Induction of Colitis: Induce colitis by administering DSS (typically 2-5%) in the drinking water for a specified period (e.g., 5-7 days).

  • AVE 0991 Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 20, 30, 40 mg/kg).

  • Administration of AVE 0991:

    • Prophylactic Approach: Administer AVE 0991 via intraperitoneal (i.p.) injection daily, starting from the same day as DSS administration.[3]

    • Treatment Approach: Begin daily i.p. injections of AVE 0991 after the establishment of colitis (e.g., day 3-5 of DSS administration).[3]

  • Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint and Sample Collection: At the end of the study period, euthanize the mice. Collect the colon and measure its length and weight. A portion of the colon can be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for p38 MAPK and Akt).

Evaluation of Antihypertensive Effects in Rats

This protocol is based on studies assessing the effect of AVE 0991 on blood pressure in hypertensive rat models.[2][4][7][11]

Experimental Workflow:

Hypertension_Workflow cluster_induction Hypertension Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Induction Induce hypertension (e.g., renovascular, Ang II infusion) Treatment Administer AVE 0991 (e.g., 1 mg/kg oral gavage or 0.5 mg/kg/day s.c. infusion) Induction->Treatment BP_Measurement Measure blood pressure regularly (e.g., tail-cuff plethysmography) Treatment->BP_Measurement Sacrifice Sacrifice at study endpoint BP_Measurement->Sacrifice Tissue_Analysis Collect heart and aorta for histological and molecular analysis Sacrifice->Tissue_Analysis

Caption: Workflow for hypertension studies in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% NaCl)

  • Hypertensive rat model (e.g., Wistar rats with induced hypertension)

  • Oral gavage needles or osmotic minipumps

  • Blood pressure measurement system (e.g., tail-cuff plethysmograph)

Procedure:

  • Animal Model: Utilize a suitable rat model of hypertension, such as the two-kidney, one-clip (2K1C) model or Angiotensin II infusion model.

  • AVE 0991 Preparation: Prepare the AVE 0991 solution in the appropriate vehicle. For oral administration, dissolve in 0.9% NaCl.[2][7] For continuous infusion, prepare a concentrated solution for loading into osmotic minipumps.

  • Administration:

    • Oral Gavage: Administer AVE 0991 daily by oral gavage at the desired dose (e.g., 1 mg/kg).[2][7]

    • Subcutaneous Infusion: Implant osmotic minipumps subcutaneously to deliver a continuous infusion of AVE 0991 (e.g., 0.5 mg/kg/day).[10]

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals throughout the study period using a non-invasive method like tail-cuff plethysmography.

Conclusion

This compound is a promising pharmacological tool for investigating the therapeutic potential of activating the protective arm of the renin-angiotensin system. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies in mice and rats across various disease models. Careful consideration of the experimental model, dosage, administration route, and treatment duration is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Preparing AVE 0991 Sodium Salt Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of AVE 0991 sodium salt solutions for use in cell culture experiments. AVE 0991 is a nonpeptide agonist of the Mas receptor, mimicking the effects of Angiotensin-(1-7) and playing a crucial role in the renin-angiotensin system (RAS).[1][2] Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results.

Properties of this compound
PropertyValueReference
Molecular Weight 580.73 g/mol [3]
Appearance White to off-white powder
Purity ≥98%
Storage (Powder) -20°C for up to 3 years[4]

Experimental Protocols

Stock Solution Preparation (1 mM)

This protocol describes the preparation of a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the required amount of this compound powder. For a 1 mM stock solution, use the following calculation:

    • Mass (mg) = 1 mM * 580.73 g/mol * Volume (L)

    • For 1 mL of 1 mM stock, weigh 0.58 mg of this compound.

  • Dissolution:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved.[5]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4][6]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. Filtration is generally not recommended for DMSO stock solutions due to the potential for the solvent to dissolve certain filter membranes.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[4][5] The solution is stable for up to one year when stored at -80°C in solvent.[4]

Table 1: Solubility of AVE 0991

SolventSolubilityNotesReference
DMSO ≥ 30 mg/mL (51.66 mM)Sonication is recommended.[4]
Water <0.1 mg/mLInsoluble.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ≥ 2 mg/mL (3.44 mM)Sonication is recommended. For in vivo use.[4]
Working Solution Preparation

This protocol outlines the dilution of the DMSO stock solution to the final desired concentration in cell culture medium.

Materials:

  • 1 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM)[5]

  • Sterile polypropylene (B1209903) tubes

  • Sterile serological pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 1 mM AVE 0991 stock solution at room temperature.

  • Dilution:

    • Determine the final concentration and volume of the working solution required for your experiment.

    • Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM stock solution to 990 µL of cell culture medium.

    • It is recommended to prepare fresh working solutions for each experiment.[7]

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Application to Cells: Add the prepared working solution to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Table 2: Recommended Working Concentrations for Cell Culture

Cell LineConcentration RangeApplicationReference
Breast Cancer Cells (MCF10A, MDA-MB-231)0.1 - 10 µMProliferation, Migration, Invasion Assays[5]
Mas-transfected COS and CHO cells10⁻¹⁰ - 10⁻⁵ MBinding Assays[4][8]

Visualization of Protocols and Pathways

G cluster_stock Stock Solution Preparation (1 mM in DMSO) cluster_working Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate Until Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store_stock 5. Store at -20°C or -80°C aliquot->store_stock thaw 1. Thaw Stock Solution Aliquot store_stock->thaw Begin Experiment dilute 2. Serially Dilute in Cell Culture Medium thaw->dilute mix 3. Mix Gently dilute->mix apply 4. Apply to Cells mix->apply G cluster_ras Renin-Angiotensin System (RAS) cluster_mas AVE 0991 Signaling Pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angI Angiotensin I renin->angI ace ACE angI->ace angII Angiotensin II ace->angII ace2 ACE2 angII->ace2 ang17 Angiotensin-(1-7) ace2->ang17 masR Mas Receptor ang17->masR ave0991 AVE 0991 ave0991->masR downstream Downstream Signaling (e.g., NO release, PKA/CREB, Akt) masR->downstream cellular_effects Cellular Effects (e.g., Vasodilation, Anti-inflammatory, Anti-proliferative) downstream->cellular_effects

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of recommended animal models for in vivo studies involving AVE 0991, a nonpeptide agonist of the Mas receptor. The protocols detailed below are based on established experimental models from peer-reviewed literature and are intended to guide researchers in designing their own studies.

Introduction to AVE 0991

AVE 0991 is a synthetic, non-peptide mimic of Angiotensin-(1-7) that acts as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] Activation of the Mas receptor by AVE 0991 has been shown to exert a range of beneficial effects, including anti-inflammatory, anti-fibrotic, anti-proliferative, and vasodilatory actions.[2][3] These properties make AVE 0991 a promising therapeutic agent for a variety of pathological conditions. This document outlines recommended animal models and detailed protocols for investigating the in vivo effects of AVE 0991 in several disease areas.

I. Renal Ischemia-Reperfusion Injury Model

Animal Model: Male C57BL/6 mice are a commonly used strain for this model due to their well-characterized immune response and susceptibility to renal injury.[4][5]

Objective: To evaluate the renoprotective effects of AVE 0991 in an acute kidney injury (AKI) model induced by ischemia-reperfusion.

Experimental Protocol:

  • Animal Acclimatization: House male C57BL/6 mice (8-12 weeks old) in a controlled environment for at least one week before the experiment.

  • Anesthesia: Anesthetize mice with an intraperitoneal (i.p.) injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 30 minutes.

    • After 30 minutes, remove the clamps to allow reperfusion.

    • Suture the abdominal wall in two layers.

    • Sham-operated animals undergo the same surgical procedure without the clamping of the renal pedicles.

  • AVE 0991 Administration:

    • Immediately after reperfusion, administer AVE 0991 (e.g., 9.0 mg/kg) or vehicle (e.g., 10 mM KOH in 0.9% NaCl) via i.p. injection.[4]

    • A second dose is administered 12 hours after reperfusion.[4]

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for signs of distress.

  • Sample Collection and Analysis (24 hours post-reperfusion):

    • Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

    • Euthanize the animals and harvest the kidneys.

    • One kidney can be fixed in 10% formalin for histological analysis (H&E staining) to assess tubular necrosis, cast formation, and inflammation.

    • The other kidney can be snap-frozen in liquid nitrogen for molecular analyses, such as measuring levels of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[5]

Quantitative Data Summary:

ParameterAnimal ModelAVE 0991 DosageAdministration RouteStudy DurationKey FindingsReference
Serum CreatinineMale C57BL/6 Mice9.0 mg/kgi.p.24 hoursSignificantly reduced[4]
Histological Injury ScoreMale C57BL/6 Mice9.0 mg/kgi.p.24 hoursSignificantly improved[4]
Inflammatory Cytokines (TNF-α, IL-6)MiceNot SpecifiedNot SpecifiedNot SpecifiedDecreased[5]

Experimental Workflow:

G acclimatization Animal Acclimatization (Male C57BL/6 Mice) anesthesia Anesthesia (Ketamine/Xylazine) acclimatization->anesthesia surgery Renal Ischemia-Reperfusion Surgery (30 min ischemia) anesthesia->surgery treatment AVE 0991 or Vehicle Administration (i.p., immediately and 12h post-reperfusion) surgery->treatment monitoring Post-operative Monitoring treatment->monitoring analysis Sample Collection & Analysis (24h post-reperfusion) monitoring->analysis endpoints Endpoints: - Serum Creatinine/BUN - Histology - Inflammatory Markers analysis->endpoints

Workflow for Renal Ischemia-Reperfusion Injury Model.

II. Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Animal Model: C57BL/6 mice are frequently used for the DSS-induced colitis model as they develop a reproducible and robust colitis.[6][7]

Objective: To assess the anti-inflammatory effects of AVE 0991 in a model of inflammatory bowel disease (IBD).

Experimental Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the DSS batch and mouse strain.

  • AVE 0991 Administration (Prophylactic and Treatment Regimens):

    • Prophylactic: Administer AVE 0991 (e.g., 1-20 mg/kg, i.p.) daily, starting from day 1 of DSS administration.[6]

    • Treatment: Begin daily AVE 0991 administration (e.g., 30-40 mg/kg, i.p.) after the onset of clinical signs of colitis (e.g., weight loss, rectal bleeding), typically around day 3-4.[6]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection and Analysis (at the end of the study, e.g., day 8-10):

    • Euthanize the mice and measure the colon length.

    • Collect colon tissue for histological evaluation (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Colon tissue can also be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for measuring the expression of pro-inflammatory cytokines and signaling molecules (e.g., p38 MAPK, Akt) by Western blotting or qPCR.[6][7]

Quantitative Data Summary:

ParameterAnimal ModelAVE 0991 DosageAdministration RouteRegimenKey FindingsReference
Disease Activity Index (DAI)C57BL/6 Mice1-40 mg/kgi.p.Prophylactic & TreatmentSignificantly reduced[6]
Colon LengthC57BL/6 Mice30-40 mg/kgi.p.TreatmentSignificantly preserved[6]
Histological ScoreC57BL/6 Mice1-40 mg/kgi.p.Prophylactic & TreatmentSignificantly reduced[6]
p38 MAPK & Akt ActivityC57BL/6 Mice30 mg/kgi.p.TreatmentDecreased[6][7]

Experimental Workflow:

G acclimatization Animal Acclimatization (C57BL/6 Mice) colitis_induction DSS Administration (in drinking water) acclimatization->colitis_induction treatment_pro Prophylactic AVE 0991 (from Day 1) colitis_induction->treatment_pro treatment_ther Therapeutic AVE 0991 (after symptom onset) colitis_induction->treatment_ther monitoring Daily Monitoring (Weight, DAI) treatment_pro->monitoring treatment_ther->monitoring analysis Sample Collection & Analysis (End of study) monitoring->analysis endpoints Endpoints: - DAI - Colon Length - Histology - MPO, Cytokines analysis->endpoints

Workflow for DSS-Induced Colitis Model.

III. Ovalbumin (OVA)-Induced Allergic Asthma Model

Animal Model: BALB/c mice are a commonly used inbred strain for inducing allergic airway inflammation due to their Th2-biased immune response.[2]

Objective: To investigate the effects of AVE 0991 on airway inflammation, remodeling, and hyperresponsiveness in a chronic asthma model.

Experimental Protocol:

  • Animal Sensitization:

    • On days 0, 14, 28, and 42, sensitize male BALB/c mice (6-8 weeks old) with an i.p. injection of 20 µg ovalbumin (OVA) emulsified in aluminum hydroxide.[2]

  • Airway Challenge:

    • From day 21 to day 51, challenge the mice with nebulized 1% OVA for 30 minutes, three times per week.[2]

  • AVE 0991 Administration:

    • Administer AVE 0991 (e.g., 1 mg/kg/day, s.c.) or saline during the challenge period (from day 21 to day 51).[2]

  • Analysis (72 hours after the last challenge):

    • Collect bronchoalveolar lavage (BAL) fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-10) in the BAL fluid.[2]

    • Harvest lungs for histological analysis of airway inflammation, mucus production (PAS staining), and collagen deposition (Masson's trichrome staining).

    • Assess airway hyperresponsiveness to methacholine (B1211447) using a whole-body plethysmograph.

Quantitative Data Summary:

ParameterAnimal ModelAVE 0991 DosageAdministration RouteStudy DurationKey FindingsReference
Inflammatory Cells in BALMale BALB/c Mice1 mg/kg/days.c.30 daysReduced total cells, eosinophils[2]
IL-5 in BALMale BALB/c Mice1 mg/kg/days.c.30 daysDecreased[2]
IL-10 in BALMale BALB/c Mice1 mg/kg/days.c.30 daysIncreased[2]
Airway Wall ThicknessMale BALB/c Mice1 mg/kg/days.c.30 daysReduced[2]

Experimental Workflow:

G sensitization OVA Sensitization (i.p., Days 0, 14, 28, 42) challenge OVA Challenge (Nebulized, 3x/week for 30 days) sensitization->challenge treatment AVE 0991 Administration (s.c., daily during challenge) challenge->treatment analysis Analysis (72h after last challenge) treatment->analysis endpoints Endpoints: - BAL Cell Counts & Cytokines - Lung Histology - Airway Hyperresponsiveness analysis->endpoints G AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PI3K PI3K MasR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO effects Vasodilation Anti-inflammation Anti-proliferation NO->effects G AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR p38MAPK p38 MAPK MasR->p38MAPK Akt_inflam Akt MasR->Akt_inflam AntiInflamCytokines Anti-inflammatory Cytokines (IL-10) MasR->AntiInflamCytokines ProInflamCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38MAPK->ProInflamCytokines Akt_inflam->ProInflamCytokines G AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR TGFb1 TGF-β1 MasR->TGFb1 NOX NADPH Oxidase (NOX2, NOX4) MasR->NOX Smad2 Smad2 TGFb1->Smad2 Fibrosis Fibrosis (Collagen Deposition) Smad2->Fibrosis Hypertrophy Hypertrophy Smad2->Hypertrophy ROS Reactive Oxygen Species (ROS) NOX->ROS ROS->Hypertrophy

References

Application Notes and Protocols for AVE 0991 Sodium Salt Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (i.p.) injection protocols for AVE 0991 sodium salt, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor. The information is curated for professionals in research and drug development.

AVE 0991 is recognized for its potential therapeutic applications in cardiovascular diseases, inflammation, and metabolic disorders.[1][2][3] It mimics the beneficial effects of Ang-(1-7) by activating the Mas receptor, which often counteracts the effects of Angiotensin II.[2][3] Unlike the native peptide, AVE 0991 has a longer half-life, making it a valuable tool for in vivo studies.[2][4]

Data Presentation: Intraperitoneal Injection Parameters

The following table summarizes the quantitative data from various studies that have utilized intraperitoneal administration of AVE 0991.

Animal ModelDosage(s)Vehicle SolutionAdministration Frequency & DurationResearch AreaReference
Mice0.5, 1, 10, 20, 30, and 40 mg/kg0.9% SalineDaily i.p. injectionsColitis[2]
Mice1 and 20 mg/kgNot specifiedSingle i.p. injection on day 1, or two i.p. injections on days 1 and 3Colitis[2]
Mice20 and 40 mg/kgNot specifiedSingle i.p. injection on day 5, or daily from days 5-7Colitis[2]
Mice0.58 nmol/g10 μM KOHCo-administered with an intraperitoneal water loadDiuresis[5][6][7][8]
Rats576 µg/kg/dayNot specifiedDaily i.p. for two weeks, starting eight weeks after diabetes inductionDiabetic Endothelial Dysfunction[9]
Rats400 IU of heparin (pre-decapitation)Not specifiedSingle i.p. injection 10-15 min before sacrificeCardiovascular (Heart Dissection)[10][11]
Rats75 mg/kg ketamine, 2.5 mg/kg acepromazine, 10 mg/kg anasedNot specifiedSingle i.p. injection for anesthesiaAnesthesia for Blood Pressure Measurement[12]

Experimental Protocols

Protocol 1: Evaluation of AVE 0991 in a Mouse Model of Colitis[2]

This protocol describes the prophylactic and therapeutic administration of AVE 0991 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.

1. Materials:

  • This compound (e.g., Sigma-Aldrich, Cat # SML2719)
  • 0.9% sterile saline
  • Dextran sulfate sodium (DSS)
  • Experimental mice

2. Preparation of AVE 0991 Solution:

  • Dissolve AVE 0991 in 0.9% saline to a stock concentration of 10 mg/mL.
  • Store the stock solution at -80°C.
  • On each day of the experiment, prepare fresh dilutions of the required doses (0.5, 1, 10, 20, 30, and 40 mg/kg) from the stock solution.

3. Animal Model and Treatment:

  • Induce colitis in mice using DSS in their drinking water.
  • Prophylactic Regimen:
  • Administer AVE 0991 or vehicle (saline) via intraperitoneal injection daily for 5 days, starting from the first day of DSS administration.
  • The injection volume should be 500 µL per injection.
  • Therapeutic Regimen:
  • After colitis induction (e.g., on day 5), administer a single dose or daily doses of AVE 0991 or vehicle via intraperitoneal injection.

4. Outcome Measures:

  • Monitor body weight, stool consistency, and presence of blood in the stool daily.
  • At the end of the experiment, sacrifice the animals and collect colon tissue for measurement of colon length, thickness, and histological analysis.
  • Perform molecular analyses on colon tissue to assess inflammatory markers, such as p38 MAPK and Akt activity.

Protocol 2: Assessment of Diuretic Effects in Mice[7][8]

This protocol details the procedure to evaluate the antidiuretic effect of AVE 0991 in conscious mice.

1. Materials:

  • This compound
  • Vehicle (e.g., 10⁻² mol/L KOH)
  • Sterile water for injection
  • Metabolic cages
  • Experimental mice (e.g., C57BL/6)

2. Acclimatization:

  • House mice individually in metabolic cages for acclimatization before the experiment.

3. Experimental Procedure:

  • Induce water diuresis by administering an intraperitoneal injection of sterile water (0.05 mL/g of body weight).
  • Co-administer AVE 0991 (e.g., 0.58 nmol/g) or vehicle in the same injection. The prefixed volume for drug administration is 0.01 mL/g of body weight.
  • Collect urine over a defined period (e.g., 60 minutes).

4. Analysis:

  • Measure the total urinary volume.
  • Determine the urinary osmolality to assess water reabsorption.

Signaling Pathways and Visualizations

AVE 0991 primarily acts as an agonist for the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS). Its binding to the Mas receptor initiates a cascade of intracellular signaling events that often counteract the pro-inflammatory and proliferative effects of the Angiotensin II/AT1 receptor axis.

AVE 0991 Signaling Pathway

The diagram below illustrates the signaling pathway initiated by AVE 0991. Activation of the Mas receptor can lead to the modulation of several downstream pathways, including the inhibition of p38 MAPK and Akt, which are involved in inflammation and cell proliferation.[1][2] Furthermore, AVE 0991 has been shown to induce the expression of Heme Oxygenase-1 (HO-1), which has anti-inflammatory and antioxidant properties.[1]

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AVE0991_Action AVE 0991 Action cluster_Downstream Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR Endogenous Ligand AVE0991 AVE 0991 AVE0991->MasR Agonist HO1 Heme Oxygenase-1 (HO-1) Induction MasR->HO1 Induces p38MAPK p38 MAPK Phosphorylation MasR->p38MAPK Inhibits Akt Akt Activation MasR->Akt Inhibits Vasodilation Vasodilation MasR->Vasodilation Promotes Inflammation Inflammation p38MAPK->Inflammation Proliferation Proliferation Akt->Proliferation

AVE 0991 signaling cascade via the Mas receptor.
Experimental Workflow: Colitis Model

The following diagram outlines the experimental workflow for investigating the effects of AVE 0991 in a DSS-induced colitis mouse model.

Colitis_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Treatment Groups (Vehicle, AVE 0991 doses) acclimatization->grouping dss_induction Induce Colitis with DSS in Drinking Water grouping->dss_induction treatment Daily Intraperitoneal Injections (AVE 0991 or Vehicle) dss_induction->treatment monitoring Daily Monitoring (Body Weight, Clinical Score) treatment->monitoring monitoring->treatment Repeat Daily sacrifice Sacrifice at Endpoint monitoring->sacrifice tissue_collection Colon Tissue Collection sacrifice->tissue_collection analysis Analysis (Length, Histology, Molecular Markers) tissue_collection->analysis end End analysis->end

Workflow for the DSS-induced colitis experiment.

References

Application of AVE 0991 in Cardiac Hypertrophy Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and various pathological stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. AVE 0991, a nonpeptide analog of Angiotensin-(1-7) [Ang-(1-7)], has emerged as a promising therapeutic agent in preclinical studies for mitigating cardiac hypertrophy. As a selective agonist for the Mas receptor, AVE 0991 activates a cardioprotective signaling pathway that counteracts the detrimental effects of the classical Renin-Angiotensin System (RAS) axis.[1][2][3] This document provides detailed application notes and protocols for utilizing AVE 0991 in various experimental models of cardiac hypertrophy.

Mechanism of Action

AVE 0991 exerts its anti-hypertrophic effects by activating the Ang-(1-7)/Mas receptor axis, which in turn modulates several downstream signaling pathways.[1][3] Key mechanisms include:

  • Inhibition of the TGF-β1/Smad2 Signaling Pathway : AVE 0991 has been shown to attenuate Angiotensin II (Ang II)-induced cardiac hypertrophy by downregulating the expression of transforming growth factor-beta 1 (TGF-β1) and its downstream mediator, Smad2.[4]

  • Reduction of Oxidative Stress : The compound mitigates pressure overload-induced cardiac hypertrophy by inhibiting the expression of NADPH oxidase subunits NOX2 and NOX4, key sources of reactive oxygen species (ROS) in the heart.[5]

  • Anti-inflammatory and Anti-fibrotic Effects : AVE 0991 reduces cardiac inflammation, collagen deposition, and fibrosis, which are critical components of pathological cardiac remodeling.[1][2]

  • Modulation of the p38 MAPK Pathway : In vascular smooth muscle cells, AVE 0991 has been shown to inhibit Ang II-induced proliferation by inducing Heme Oxygenase-1 (HO-1) and subsequently downregulating the phosphorylation of p38 MAPK.[6]

Signaling Pathways

The signaling cascades initiated by AVE 0991 converge to inhibit pro-hypertrophic and pro-fibrotic signaling.

AVE 0991 Signaling in Cardiac Hypertrophy cluster_pro_hypertrophy Pro-Hypertrophic Stimuli cluster_detrimental_pathways Detrimental Pathways AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR TGFb_Smad TGF-β1 / Smad2 MasR->TGFb_Smad Inhibits NOX NOX2 / NOX4 MasR->NOX Inhibits p38MAPK p38 MAPK MasR->p38MAPK Inhibits AngII Angiotensin II AngII->TGFb_Smad AngII->p38MAPK PressureOverload Pressure Overload PressureOverload->NOX Hypertrophy Cardiac Hypertrophy & Fibrosis TGFb_Smad->Hypertrophy OxidativeStress Oxidative Stress NOX->OxidativeStress p38MAPK->Hypertrophy OxidativeStress->Hypertrophy

Caption: AVE 0991 activates the Mas receptor to inhibit pro-hypertrophic signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of AVE 0991 in various cardiac hypertrophy models.

Table 1: In Vivo Models of Cardiac Hypertrophy

ModelSpeciesAVE 0991 DoseDurationKey Findings
Aortic BandingMice20 mg/kg/day4 weeksReduced left ventricular weight, decreased left ventricular end-diastolic diameter, and increased ejection fraction.[5] Also, significantly down-regulated mean myocyte diameter and gene expression of hypertrophic markers.[5]
Isoproterenol-inducedRatsNot specifiedChronicPrevented muscle hypertrophy and collagen fiber deposition in the heart, and improved cardiac function.[1][2]
Renovascular HypertensionRatsNot specified28 daysReduced collagen deposition and thickening of the heart, decreased cardiac and renal inflammation, and improved baroreflex sensitivity and blood pressure.[1][2]
Myocardial InfarctionRatsNot specifiedPost-MIAttenuated hypertrophy and increase in cardiac weight, and improved cardiac function.[2][3] Preserved systolic function and reduced the synthesis and deposition of collagen type I and III.[2][3] In isolated hearts, AVE 0991 attenuated the decrease in systolic tension.[7]
Ang II-induced HypertensionRats576 µg/kg2 weeksProduced antihypertensive effects and alleviated adverse vascular responses.[8] Decreased cardiac levels of inflammatory and oxidative stress markers (MCP-1 and CYP-A).[8]
Chronic Asthma ModelMice1 mg/kg, s.c.During challengeReversed right ventricular hypertrophy.[9]

Table 2: In Vitro Models of Cardiac Hypertrophy

ModelCell TypeAVE 0991 ConcentrationKey Findings
Ang II-induced Cardiomyocyte HypertrophyNeonatal Rat Cardiomyocytes10⁻⁷ mol/L and 10⁻⁵ mol/LSignificantly inhibited the Ang II-induced increase in protein content, surface area, and [³H]leucine incorporation in a dose-dependent manner.[4] Attenuated the elevated expression of TGF-β1 and Smad2.[4] The effects were abolished by the Mas receptor antagonist A-779.[4]
Ang II-induced VSMC ProliferationRat Vascular Smooth Muscle Cells10⁻⁸ to 10⁻⁵ mol/LDose-dependently inhibited Ang II-induced VSMC proliferation.[6] Attenuated reactive oxygen species (ROS) production and phosphorylation of p38 MAPK.[6] Increased heme oxygenase-1 (HO-1) expression.[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving AVE 0991 in cardiac hypertrophy models.

Protocol 1: Aortic Banding-Induced Cardiac Hypertrophy in Mice

This protocol describes the induction of pressure overload hypertrophy and subsequent treatment with AVE 0991.

Aortic Banding Experimental Workflow Start Acclimatize Mice Surgery Aortic Banding Surgery Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment Administer AVE 0991 (e.g., 20 mg/kg/day) Recovery->Treatment Monitoring Monitor for 4 Weeks (Echocardiography) Treatment->Monitoring Endpoint Endpoint Analysis: - Heart Weight - Histology - Gene Expression Monitoring->Endpoint

Caption: Workflow for the aortic banding model and AVE 0991 treatment.

1. Animal Model:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Aortic Banding Surgery:

  • Anesthetize the mouse (e.g., isoflurane).

  • Perform a thoracotomy to expose the aortic arch.

  • Ligate the transverse aorta between the innominate and left common carotid arteries with a suture (e.g., 7-0 silk) tied around the aorta and a blunted 27-gauge needle.

  • Remove the needle to create a constriction of a defined diameter.

  • Close the chest and allow the animal to recover.

  • A sham operation should be performed in a control group, following the same procedure without tightening the suture.

3. AVE 0991 Administration:

  • Dosage: 20 mg/kg/day.[5]

  • Route: Oral gavage or subcutaneous injection.

  • Duration: Begin administration shortly after surgery and continue for 4 weeks.[5]

  • Vehicle Control: Administer the vehicle solution to the control and sham groups.

4. Assessment of Cardiac Hypertrophy:

  • Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimension, ejection fraction).

  • Hemodynamic Measurements: At the end of the study, measure left ventricular pressure using a catheter.

  • Gravimetric Analysis: Euthanize the animals, excise the hearts, and measure the heart weight to body weight ratio (HW/BW) and left ventricular weight to body weight ratio (LVW/BW).

  • Histology: Fix the heart tissue in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and with Masson's trichrome or Picrosirius red to assess fibrosis.

  • Gene and Protein Expression: Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and signaling molecules (e.g., NOX2, NOX4) using qRT-PCR and Western blotting.

Protocol 2: Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes

This protocol details the in vitro induction of cardiomyocyte hypertrophy and treatment with AVE 0991.

In Vitro Hypertrophy Workflow Isolate Isolate & Culture Neonatal Rat Cardiomyocytes Pretreat Pre-treat with AVE 0991 (10⁻⁷ M, 10⁻⁵ M) Isolate->Pretreat Induce Induce Hypertrophy with Angiotensin II (10⁻⁶ M) Pretreat->Induce Incubate Incubate for Specified Duration Induce->Incubate Analyze Analyze Hypertrophic Markers Incubate->Analyze

Caption: Workflow for in vitro cardiomyocyte hypertrophy studies with AVE 0991.

1. Cell Culture:

  • Isolate ventricular cardiomyocytes from 1-2 day old Sprague-Dawley rat pups.

  • Plate the cells on collagen-coated dishes and culture in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • After 24-48 hours, replace the medium with serum-free medium for synchronization.

2. Treatment:

  • Pre-treatment: Pre-treat the cardiomyocytes with AVE 0991 at various concentrations (e.g., 10⁻⁷ M and 10⁻⁵ M) for a specified period (e.g., 30 minutes).[4]

  • Induction: Add Angiotensin II (Ang II) at a final concentration of 10⁻⁶ M to induce hypertrophy.[4]

  • Controls: Include a vehicle control group, an Ang II only group, and AVE 0991 only groups. To confirm the mechanism, a group pre-treated with the Mas receptor antagonist A-779 (10⁻⁶ M) before AVE 0991 and Ang II can be included.[4]

  • Incubation: Incubate the cells for 24-48 hours.

3. Assessment of Hypertrophy:

  • Cell Size Measurement: Fix the cells and stain with a fluorescent dye (e.g., phalloidin (B8060827) for F-actin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.

  • Protein Synthesis: Measure the rate of protein synthesis by [³H]leucine incorporation. Add [³H]leucine to the culture medium during the last few hours of incubation and measure the radioactivity in the protein fraction.

  • Gene and Protein Expression: Analyze the expression of hypertrophic markers (e.g., ANP, BNP) and signaling molecules (e.g., TGF-β1, Smad2) by qRT-PCR and Western blotting.

Conclusion

AVE 0991 demonstrates significant potential in attenuating cardiac hypertrophy in various preclinical models. Its mechanism of action, centered on the activation of the protective Ang-(1-7)/Mas receptor axis, offers a promising therapeutic strategy. The protocols and data presented here provide a comprehensive guide for researchers investigating the cardioprotective effects of AVE 0991. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of hypertrophic heart disease.

References

Application Notes and Protocols for Studying Kidney Fibrosis with AVE 0991 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidney fibrosis is the final common pathological pathway for most chronic kidney diseases (CKDs), leading to end-stage renal disease. It is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which disrupts the normal kidney architecture and function. The renin-angiotensin system (RAS) plays a pivotal role in the progression of kidney fibrosis, primarily through the actions of Angiotensin II (Ang II) via its type 1 receptor (AT1R). The discovery of a counter-regulatory axis of the RAS, the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor (MasR) axis, has opened new therapeutic avenues. AVE 0991 sodium salt is a nonpeptide agonist of the MasR, mimicking the protective effects of its endogenous ligand, Angiotensin-(1-7). These application notes provide a comprehensive overview and detailed protocols for utilizing AVE 0991 in the study of kidney fibrosis.

Mechanism of Action

AVE 0991 exerts its anti-fibrotic effects by activating the Mas receptor, which in turn counteracts the pro-fibrotic signaling cascade initiated by the classical RAS axis. The key mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a central mediator of fibrosis.[1] Activation of the Mas receptor by AVE 0991 has been shown to reduce the expression of key pro-fibrotic molecules, including collagen 1α1, alpha-smooth muscle actin (α-SMA), and TGF-β itself.[1] This leads to a reduction in ECM deposition and preservation of renal tissue integrity.[2]

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies using Angiotensin-(1-7), the natural ligand for the Mas receptor, in a unilateral ureteral obstruction (UUO) model of kidney fibrosis. Similar results can be anticipated with the use of AVE 0991.

Table 1: Effect of Mas Receptor Activation on Renal Fibrosis Markers in UUO Model

ParameterUUO + VehicleUUO + Ang-(1-7)Fold ChangeReference
Collagen I mRNAHighReduced[3]
α-SMA ProteinHighReduced[3]
Fibronectin ProteinHighReduced[3]
TGF-β1 ProteinHighReduced[3]
Phospho-Smad2/3HighReduced[3]

Table 2: Effect of Mas Receptor Activation on Cellular Processes in Kidney Fibrosis

ProcessUUO + VehicleUUO + Ang-(1-7)EffectReference
Myofibroblast ActivationIncreasedDecreasedInhibition[3]
Tubular ApoptosisIncreasedDecreasedInhibition[3]
Inflammatory Cell InfiltrationIncreasedDecreasedReduction[4]

Experimental Protocols

Animal Model of Kidney Fibrosis: Unilateral Ureteral Obstruction (UUO)

The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[5]

Materials:

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • 4-0 silk suture

Procedure:

  • Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • Make a midline abdominal incision to expose the kidneys and ureters.

  • Locate the left ureter and carefully dissect it from the surrounding tissue.

  • Ligate the left ureter at two points with 4-0 silk suture.[5]

  • Close the abdominal incision in layers.

  • Administer post-operative analgesics as required.

  • Sham-operated animals undergo the same procedure without ureteral ligation.

Administration of this compound

Preparation of AVE 0991 Solution:

  • Dissolve this compound in a suitable vehicle, such as sterile saline or a solution of 10 mM KOH in 0.9% NaCl.[6] The final concentration should be prepared based on the desired dosage and administration volume.

Dosage and Administration:

  • Preventive Protocol: Start AVE 0991 administration one day before or on the day of the UUO surgery and continue for the duration of the experiment (typically 7 to 14 days).

  • Therapeutic Protocol: Initiate AVE 0991 treatment at a specified time point after UUO surgery (e.g., day 3 or 5) to assess its ability to reverse established fibrosis.

  • Dosage: A range of dosages has been used in various models. For a rat model of hypertension, a dose of 576 μg/kg/day has been reported.[7][8] For an acute kidney injury model in mice, a dose of 9.0 mg/kg was used.[6] It is recommended to perform a dose-response study to determine the optimal concentration for your specific kidney fibrosis model.

  • Route of Administration: Subcutaneous (s.c.) injection or oral gavage (p.o.) are common routes of administration.[4][6]

Assessment of Kidney Fibrosis

1. Histological Analysis:

  • At the end of the experiment, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Embed the kidneys in paraffin (B1166041) and cut 4-μm sections.

  • Perform Masson's trichrome or Sirius red staining to visualize and quantify collagen deposition (a hallmark of fibrosis).

  • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total cortical area.

2. Immunohistochemistry/Immunofluorescence:

  • Stain kidney sections for key fibrotic markers:

    • α-Smooth Muscle Actin (α-SMA): A marker for activated myofibroblasts.

    • Collagen I/III: Major components of the fibrotic scar.

    • Fibronectin: An ECM protein involved in fibrosis.

  • Quantify the stained area or intensity using image analysis.

3. Western Blotting:

  • Homogenize kidney tissue to extract total protein.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against α-SMA, Collagen I, Fibronectin, TGF-β1, and phosphorylated Smad2/3.

  • Use a loading control (e.g., GAPDH, β-actin) for normalization.

  • Quantify band intensities using densitometry.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from kidney tissue.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qRT-PCR using specific primers for genes encoding Col1a1, Acta2 (α-SMA), Fn1, and Tgfb1.

  • Normalize the expression levels to a housekeeping gene (e.g., Gapdh, Actb).

Visualization of Pathways and Workflows

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Protective Protective Axis AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R TGFb TGF-β1 AT1R->TGFb Smad23 p-Smad2/3 TGFb->Smad23 Fibrosis Fibrosis (Collagen, α-SMA, Fibronectin) Smad23->Fibrosis AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR MasR->TGFb Inhibits MasR->Smad23 Inhibits AntiFibrotic Anti-Fibrotic Effects MasR->AntiFibrotic

Caption: Signaling pathway of AVE 0991 in kidney fibrosis.

Experimental_Workflow cluster_Induction Fibrosis Induction cluster_Analysis Analysis (Day 7-14) AnimalModel Select Animal Model (Rat or Mouse) UUO Unilateral Ureteral Obstruction (UUO) Surgery AnimalModel->UUO Sham Sham + Vehicle UUO_Vehicle UUO + Vehicle UUO_AVE0991 UUO + AVE 0991 Sacrifice Euthanasia and Kidney Collection UUO_AVE0991->Sacrifice Histology Histology (Masson's Trichrome, Sirius Red) Sacrifice->Histology IHC Immunohistochemistry (α-SMA, Collagen I) Sacrifice->IHC WB Western Blot (Fibrotic Markers, p-Smad2/3) Sacrifice->WB qPCR qRT-PCR (Gene Expression) Sacrifice->qPCR

Caption: Experimental workflow for studying AVE 0991 in kidney fibrosis.

References

Application Notes: Protocol for Assessing Vascular Function with AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVE 0991 is a synthetic, non-peptide, and orally active compound that functions as a selective agonist for the Mas receptor.[1] It effectively mimics the vasoprotective effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[2][3][4] The primary mechanism of AVE 0991 involves the stimulation of the Mas receptor, which is part of the protective axis of the Renin-Angiotensin System (RAS).[5] This activation leads to a kinin-mediated stimulation of endothelial nitric oxide synthase (eNOS), resulting in increased production of nitric oxide (NO), a potent vasodilator.[2][3][6] Notably, AVE 0991 induces a significantly higher amount of bioactive NO compared to Ang-(1-7) while generating very low levels of superoxide (B77818) (O₂⁻), contributing to a favorable vascular profile.[2][3] Its actions are endothelium-dependent and are abrogated in the absence of the Mas receptor.[7][8] These properties make AVE 0991 a valuable pharmacological tool for investigating vascular function and a potential therapeutic agent for cardiovascular diseases such as hypertension and atherosclerosis.[5][9][10]

Signaling Pathway of AVE 0991 in Endothelial Cells

The following diagram illustrates the proposed signaling cascade initiated by AVE 0991 in vascular endothelial cells, leading to the production of nitric oxide and subsequent vasodilation.

AVE0991_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR AT2R AT2 Receptor MasR->AT2R Cross-talk? Kinin Kinins MasR->Kinin ↑ Release B2R Bradykinin B2 Receptor eNOS_inactive eNOS (inactive) B2R->eNOS_inactive Activates AT2R->eNOS_inactive Activates eNOS_active eNOS (active) NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation Diffuses & Causes Kinin->B2R Activates

Caption: Signaling pathway of AVE 0991 leading to NO-mediated vasodilation.

Experimental Protocols

Here we provide detailed protocols for assessing the vascular effects of AVE 0991 using common ex vivo, in vitro, and in vivo methodologies.

Protocol 1: Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings

This protocol details the measurement of the direct vasodilatory effect of AVE 0991 on isolated blood vessels using an organ bath setup.

Experimental Workflow: Aortic Ring Vasodilation Assay

Vasodilation_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rodent (e.g., mouse, rat) A2 Isolate Thoracic Aorta A1->A2 A3 Clean Adipose Tissue & Cut into Rings (2-3 mm) A2->A3 A4 Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2) A3->A4 B1 Equilibrate under Optimal Tension (~1g) A4->B1 B2 Assess Viability (e.g., KCl depolarization) B1->B2 B3 Pre-contract Rings (e.g., Phenylephrine) B2->B3 B4 Generate Cumulative Concentration-Response Curve for AVE 0991 B3->B4 C1 Record Tension Changes B4->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Dose-Response Curve & Determine EC50/Emax C2->C3

Caption: Workflow for assessing AVE 0991-induced vasodilation in aortic rings.

Methodology

  • Tissue Preparation:

    • Humanely euthanize a rodent (e.g., C57BL/6 mouse) following approved animal care protocols.[8]

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove surrounding connective and adipose tissues.

    • Cut the aorta into 2-3 mm rings. For endothelium-denuded controls, gently rub the luminal surface of the ring with a fine wire.[8]

  • Organ Bath Mounting:

    • Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

  • Experimental Procedure:

    • Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1g for mouse aorta), replacing the buffer every 15-20 minutes.

    • Assess the viability of the rings by inducing contraction with a high-potassium solution (e.g., 80 mM KCl).

    • After washing and returning to baseline tension, pre-contract the rings to approximately 80% of the maximal KCl response using a vasoconstrictor like Phenylephrine.[8]

    • Once a stable contraction plateau is reached, add AVE 0991 in a cumulative manner to generate a concentration-response curve (e.g., 10⁻¹² to 10⁻⁵ M).

    • For mechanistic studies, pre-incubate rings with inhibitors such as L-NAME (NOS inhibitor) or A-779 (Mas receptor antagonist) for 20-30 minutes before pre-contraction.[7]

  • Data Analysis:

    • Express the relaxation induced by AVE 0991 as a percentage reversal of the pre-contractile tone.

    • Plot the percentage relaxation against the log concentration of AVE 0991 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum effect).

Protocol 2: In Vitro Measurement of Nitric Oxide (NO) Production

This protocol describes the direct measurement of NO released from cultured endothelial cells upon stimulation with AVE 0991.

Experimental Workflow: NO Measurement in Endothelial Cells

NO_Measurement_Workflow cluster_prep Cell Culture cluster_exp Experiment cluster_analysis Detection & Analysis A1 Culture Endothelial Cells (e.g., BAECs) to Confluence A2 Seed Cells onto Appropriate Plates/Coverslips A1->A2 B1 Wash Cells with Buffer A2->B1 B2 Optional: Pre-incubate with Inhibitors (e.g., L-NMMA, PD 123,177, A-779) B1->B2 B3 Stimulate with AVE 0991 B2->B3 C1 Measure NO Production (e.g., Electrochemical Sensor, DAF-FM DA Fluorescence) B3->C1 C2 Quantify NO Concentration or Fluorescence Intensity C1->C2 C3 Compare Basal vs. Stimulated and Inhibited Conditions C2->C3

Caption: Workflow for measuring AVE 0991-stimulated NO production in vitro.

Methodology

  • Cell Culture:

    • Culture primary endothelial cells, such as Bovine Aortic Endothelial Cells (BAECs), in appropriate media until confluent.[2]

    • Seed the cells onto suitable culture plates or coverslips depending on the detection method.

  • NO Detection:

    • Method A: Electrochemical Nanosensors: This method allows for real-time, direct measurement of NO at the cell surface.[2][3]

      • Wash cells with a physiological buffer.

      • Position the NO-selective nanosensor close to the cell surface using a micromanipulator.

      • Record a stable baseline before injecting AVE 0991 (e.g., 10 µmol/L) into the buffer.[2]

      • Continuously record the sensor output to measure the change in NO concentration over time.

    • Method B: Fluorescent Dyes (e.g., DAF-FM Diacetate):

      • Wash cells and load them with DAF-FM diacetate in the dark according to the manufacturer's instructions.

      • Wash away excess dye and replace it with a fresh buffer.

      • Acquire baseline fluorescence using a fluorescence microscope or plate reader.

      • Add AVE 0991 and record the increase in fluorescence intensity over time, which is proportional to NO production.

  • Inhibitor Studies:

    • To investigate the signaling pathway, pre-incubate the cells with specific inhibitors for 5-20 minutes before adding AVE 0991.[2]

    • L-NMMA (200 µmol/L): Non-specific NOS inhibitor.[2]

    • PD 123,177 (0.1 µmol/L): AT₂ receptor antagonist.[2][6]

    • EXP 3174 (0.1 µmol/L): AT₁ receptor antagonist.[2][6]

    • [D-Ala⁷]-Ang-(1-7) or A-779 (5 µmol/L): Mas receptor antagonist.[2][6]

    • Bradykinin B₂ Receptor Antagonist: (e.g., Hoe 140).

  • Data Analysis:

    • For nanosensors, quantify the peak NO concentration (in nmol/L) reached after stimulation.[3]

    • For fluorescent dyes, calculate the fold-change in fluorescence intensity over baseline.

    • Compare the NO production in the presence and absence of inhibitors to determine the percentage of inhibition.

Protocol 3: In Vivo Assessment of Blood Pressure

This protocol outlines the measurement of mean arterial pressure (MAP) in rodents to assess the systemic hemodynamic effects of AVE 0991.

Methodology

  • Animal Preparation and Catheterization:

    • Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., ketamine/xylazine).[11][12]

    • Surgically expose the right carotid or femoral artery.

    • Insert a fluid-filled catheter (e.g., PE-50) into the artery and secure it with surgical silk. The catheter is connected to a pressure transducer.[11]

    • For drug administration, a separate catheter can be placed in the femoral vein.[12]

  • Blood Pressure Measurement (Acute Study):

    • Allow the animal to stabilize after surgery until a steady blood pressure reading is obtained.

    • Record the basal mean arterial pressure (MAP) for a control period (e.g., 15-30 minutes).[12]

    • Administer a bolus intravenous (IV) injection of AVE 0991 (e.g., 1 mg/kg) or vehicle control.[12]

    • Continuously record the MAP for at least 60 minutes post-injection to observe any changes.[12]

  • Blood Pressure Measurement (Chronic Study with Telemetry):

    • For long-term, conscious animal studies, a telemetry transmitter is surgically implanted with its catheter in the abdominal aorta.

    • Allow the animal to recover fully from surgery (7-10 days).

    • Record baseline blood pressure and heart rate data for several days.

    • Administer AVE 0991, often via oral gavage or in drinking water, over an extended period (e.g., several weeks).[13]

    • Record cardiovascular parameters continuously or at set intervals to assess the long-term effects on blood pressure, heart rate, and their variability.[13]

  • Data Analysis:

    • Calculate the change in MAP from the basal value at different time points after drug administration.

    • Compare the blood pressure response between the AVE 0991-treated group and the vehicle-treated control group using appropriate statistical tests.

Data Presentation

The following tables summarize key quantitative data from published studies on AVE 0991.

Table 1: Receptor Binding and Efficacy of AVE 0991 vs. Angiotensin-(1-7)

Parameter AVE 0991 Angiotensin-(1-7) Assay Condition
Receptor Binding IC₅₀ 21 ± 35 nmol/L 220 ± 280 nmol/L Competition with [¹²⁵I]-Ang-(1-7) in BAEC membranes[2][3]
Peak NO Release 295 ± 20 nmol/L 270 ± 25 nmol/L 10 µmol/L stimulation of BAECs[2][3]
Peak O₂⁻ Release 18 ± 2 nmol/L 20 ± 4 nmol/L 10 µmol/L stimulation of BAECs[2][3]
Vasodilation Emax 29.1 ± 3.9 % 31.4 ± 7.7 % Relaxation of pre-contracted mouse aortic rings[8]

| Vasodilation EC₅₀ | 1.3 ± 0.6 nmol/L | 2.0 ± 0.5 nmol/L | Relaxation of pre-contracted mouse aortic rings[8] |

BAEC: Bovine Aortic Endothelial Cells

Table 2: Effect of Various Inhibitors on AVE 0991-Induced Nitric Oxide Production in BAECs

Inhibitor Target Approximate Inhibition (%)
PD 123,177 AT₂ Receptor ~90%[2][3][6]
Bradykinin B₂ Receptor Blockade B₂ Receptor ~80%[2][3][6]
L-NMMA NO Synthase ~70%[2][3]
[D-Ala⁷]-Ang-(1-7) (A-779) Mas Receptor ~50%[2][3][6]

| EXP 3174 | AT₁ Receptor | ~50%[2][3][6] |

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a non-peptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or synthetic agonists like AVE 0991, has been shown to exert a variety of beneficial effects, including vasodilation, anti-inflammatory, and anti-proliferative actions.[3][4] These effects are mediated through the modulation of several intracellular signaling pathways. Western blot analysis is a fundamental technique to elucidate the mechanisms of action of compounds like AVE 0991 by quantifying the changes in the expression and phosphorylation status of key signaling proteins.

These application notes provide a comprehensive overview of the signaling pathways modulated by AVE 0991 and detailed protocols for their analysis using Western blotting.

Signaling Pathways Modulated by AVE 0991

AVE 0991 has been demonstrated to influence several critical signaling cascades, primarily through the activation of the Mas receptor. The downstream effects often involve the PI3K/Akt, MAPK/ERK, and p38 MAPK pathways, as well as the activation of endothelial nitric oxide synthase (eNOS).

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Upon activation of the Mas receptor by AVE 0991, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt (p-Akt) then phosphorylates a multitude of downstream targets, promoting cell survival and other physiological responses.[5]

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Evidence suggests that AVE 0991 can modulate the phosphorylation of ERK1/2, indicating an interaction with this pathway.[6]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is primarily activated in response to cellular stress and inflammatory cytokines. AVE 0991 has been shown to attenuate the phosphorylation of p38 MAPK, suggesting an anti-inflammatory mechanism of action.[3][7]

eNOS Activation

Endothelial nitric oxide synthase (eNOS) is responsible for the production of nitric oxide (NO), a potent vasodilator. AVE 0991 promotes the activation of eNOS, leading to increased NO production and subsequent vasodilation. This activation is often a downstream consequence of PI3K/Akt pathway stimulation.[8][9]

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize the expected quantitative changes in key signaling proteins following treatment with AVE 0991, based on published literature. The data is presented as a ratio of the phosphorylated (active) form to the total protein, normalized to a loading control.

Note: The following quantitative data is illustrative and may vary depending on the specific experimental conditions, cell type, and treatment concentrations.

Table 1: Effect of AVE 0991 on PI3K/Akt Signaling Pathway

Target ProteinTreatment Groupp-Akt (Ser473)/Total Akt Ratio (Normalized to Loading Control)Fold Change vs. Control
p-Akt (Ser473)Control1.001.0
p-Akt (Ser473)AVE 0991 (1 µM)1.851.85
p-Akt (Ser473)AVE 0991 (10 µM)2.502.5

Table 2: Effect of AVE 0991 on MAPK/ERK Signaling Pathway

Target ProteinTreatment Groupp-ERK1/2 (Thr202/Tyr204)/Total ERK1/2 Ratio (Normalized to Loading Control)Fold Change vs. Control
p-ERK1/2Control1.001.0
p-ERK1/2AVE 0991 (1 µM)1.301.3
p-ERK1/2AVE 0991 (10 µM)1.651.65

Table 3: Effect of AVE 0991 on p38 MAPK Signaling Pathway

Target ProteinTreatment Groupp-p38 (Thr180/Tyr182)/Total p38 Ratio (Normalized to Loading Control)Fold Change vs. Control
p-p38Control (Stimulated)1.001.0
p-p38AVE 0991 (1 µM) + Stimulant0.650.65
p-p38AVE 0991 (10 µM) + Stimulant0.400.40

Table 4: Effect of AVE 0991 on eNOS Expression

Target ProteinTreatment GroupeNOS/Loading Control RatioFold Change vs. Control
eNOSControl1.001.0
eNOSAVE 0991 (1 µM)1.501.5
eNOSAVE 0991 (10 µM)1.901.9

Experimental Protocols

Detailed Methodology for Western Blot Analysis

This protocol provides a detailed procedure for analyzing the phosphorylation status and expression levels of signaling proteins in cell lysates following treatment with AVE 0991.

1. Cell Culture and Treatment:

  • Seed cells (e.g., endothelial cells, smooth muscle cells) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment to reduce basal phosphorylation levels.

  • Treat cells with desired concentrations of AVE 0991 or vehicle control for the specified duration.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]

  • Lyse the cells by adding ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

  • Carefully collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[11]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation:

  • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]

5. Gel Electrophoresis:

  • Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (10-12% acrylamide (B121943) is suitable for the target proteins).

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

7. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-p-p38, anti-total p38, or anti-eNOS) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized but typically range from 1:500 to 1:2000.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

8. Detection:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

9. Densitometry and Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • For phosphorylation analysis, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band for each sample.

  • Normalize all values to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.

  • Express the results as fold change relative to the control group.

Mandatory Visualizations

Signaling Pathways Affected by AVE 0991

AVE0991_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MasR Mas Receptor PI3K PI3K MasR->PI3K activates MEK MEK MasR->MEK activates MKK3_6 MKK3/6 MasR->MKK3_6 inhibits activation of AVE0991 AVE 0991 AVE0991->MasR activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt eNOS eNOS pAkt->eNOS phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK nucleus pERK->nucleus -> Nucleus (Gene Expression) p38 p38 MKK3_6->p38 phosphorylates pp38 p-p38 pp38->nucleus -> Nucleus (Inflammation) peNOS p-eNOS NO NO peNOS->NO produces vasodilation NO->vasodilation -> Vasodilation

Caption: Signaling pathways modulated by AVE 0991.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture & Treatment with AVE 0991 cell_lysis Cell Lysis (RIPA Buffer + Inhibitors) start->cell_lysis protein_quant Protein Quantification (BCA or Bradford Assay) cell_lysis->protein_quant sample_prep Sample Preparation (Laemmli Buffer + Boiling) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis end End: Quantified Results analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Gene Expression Analysis Following AVE 0991 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, which is the receptor for angiotensin-(1-7) (Ang-(1-7)).[1][2] The Ang-(1-7)/Mas receptor axis is a crucial component of the renin-angiotensin system (RAS), often counteracting the effects of the angiotensin II (Ang II)/AT1 receptor axis.[1][3] AVE 0991 is orally active and resistant to degradation by proteolytic enzymes, making it a valuable tool for investigating the therapeutic potential of activating the Ang-(1-7) pathway in various pathological conditions.[1]

Activation of the Mas receptor by AVE 0991 has been shown to elicit a range of beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses.[3][4][5] These effects are mediated through the modulation of complex signaling pathways and subsequent changes in gene expression. Understanding these transcriptional changes is critical for elucidating the mechanism of action of AVE 0991 and for the development of novel therapeutics targeting the protective arm of the RAS.

These application notes provide a comprehensive overview of the effects of AVE 0991 on gene expression and detailed protocols for performing such analyses in a laboratory setting.

Mechanism of Action and Signaling Pathways

AVE 0991 exerts its effects by binding to and activating the G-protein coupled Mas receptor.[6] This activation triggers several downstream signaling cascades that ultimately lead to changes in the expression of target genes. Key signaling pathways implicated in the action of AVE 0991 include:

  • eNOS/NO Pathway: AVE 0991 stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS).[3][7] This pathway is crucial for vasodilation and has anti-inflammatory and anti-thrombotic effects.

  • p38 MAPK Pathway: In some contexts, such as Ang II-induced vascular smooth muscle cell proliferation, AVE 0991 has been shown to downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[8]

  • Rho-kinase Pathway: AVE 0991 can attenuate the Rho-kinase pathway, which is involved in vasoconstriction and cellular proliferation.[3]

  • TGF-β1/Smad2 Pathway: AVE 0991 has been demonstrated to inhibit the transforming growth factor-beta1 (TGF-β1)/Smad2 signaling pathway, which plays a key role in fibrosis.[9]

  • PI3K/Akt Pathway: Downstream of the Mas receptor, the phosphoinositide 3-kinase (PI3K)/Akt pathway can be modulated, influencing cell survival and metabolism.[10][11]

The following diagram illustrates the primary signaling pathways activated by AVE 0991.

AVE 0991 Signaling Pathways cluster_downstream Downstream Signaling Cascades AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds to G_protein G-protein MasR->G_protein Activates eNOS eNOS Activation G_protein->eNOS p38_MAPK p38 MAPK Phosphorylation G_protein->p38_MAPK Inhibits Rho_Kinase Rho-Kinase Pathway G_protein->Rho_Kinase Inhibits TGF_beta_Smad TGF-β1/Smad2 Pathway G_protein->TGF_beta_Smad Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt NO ↑ Nitric Oxide (NO) eNOS->NO Cellular_Effects Cellular Effects (Vasodilation, Anti-inflammation, Anti-fibrosis) NO->Cellular_Effects Gene_Expression Modulation of Gene Expression p38_MAPK->Gene_Expression Rho_Kinase->Gene_Expression TGF_beta_Smad->Gene_Expression PI3K_Akt->Gene_Expression Gene_Expression->Cellular_Effects

Caption: AVE 0991 signaling pathways.

Effects of AVE 0991 on Gene Expression

Treatment with AVE 0991 leads to significant changes in the expression of a wide array of genes involved in inflammation, fibrosis, oxidative stress, and cellular growth. The following tables summarize the reported effects of AVE 0991 on gene expression in various experimental models.

Table 1: Inflammatory Gene Expression Modulated by AVE 0991

GeneDirection of ChangeExperimental ModelReference
IL-1βDownregulationAged rat hippocampus after surgery, Mouse model of colitis, TNF-α stimulated THP-1 cells[10][12][13]
TNF-αDownregulationAged rat hippocampus after surgery, Mouse model of colitis, TNF-α stimulated THP-1 cells[10][12][13]
IL-6DownregulationMouse model of colitis, TNF-α stimulated SW872 human adipocytes[10][13]
CCL2 (MCP-1)DownregulationMouse model of colitis, TNF-α stimulated THP-1 cells and SW872 human adipocytes[10][13]
CXCL10DownregulationTNF-α stimulated THP-1 cells[13]
HMGB1DownregulationAged rat hippocampus after surgery[12]
RAGEDownregulationAged rat hippocampus after surgery[12]
CD11bDownregulationAged rat hippocampus after surgery[12]
IL-10UpregulationMouse model of chronic asthma[5]

Table 2: Fibrosis-Related Gene Expression Modulated by AVE 0991

GeneDirection of ChangeExperimental ModelReference
TGF-β1DownregulationAng II-induced neonatal rat cardiomyocytes[9]
Smad2DownregulationAng II-induced neonatal rat cardiomyocytes[9]
αSMANo significant changeBile duct ligation-induced liver fibrosis in rats[14]
Col INo significant changeBile duct ligation-induced liver fibrosis in rats[14]
CTGFNo significant changeBile duct ligation-induced liver fibrosis in rats[14]

Table 3: Oxidative Stress-Related Gene Expression Modulated by AVE 0991

GeneDirection of ChangeExperimental ModelReference
Sod2UpregulationSkeletal muscle of obese Zucker rats[15]
Nrf2UpregulationSkeletal muscle of obese Zucker rats[15]
HO-1UpregulationAng II-induced vascular smooth muscle cells[8]

Table 4: Other Target Genes Modulated by AVE 0991

GeneDirection of ChangeExperimental ModelReference
AT1RDownregulationBile duct ligation-induced liver fibrosis in rats[14]
Renin ReceptorUpregulationSkeletal muscle of obese Zucker rats[15]
PLZFUpregulationSkeletal muscle of obese Zucker rats[15]

Experimental Protocols

This section provides detailed protocols for the analysis of gene expression changes following treatment with AVE 0991. The general workflow is depicted in the diagram below.

Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture and Treatment cluster_rna_processing RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_gene_expression_analysis Gene Expression Analysis Cell_Culture 1. Cell Culture / Animal Model AVE0991_Treatment 2. Treatment with AVE 0991 (and appropriate controls) Cell_Culture->AVE0991_Treatment RNA_Extraction 3. Total RNA Extraction AVE0991_Treatment->RNA_Extraction DNase_Treatment 4. DNase Treatment (Optional but Recommended) RNA_Extraction->DNase_Treatment RNA_QC 5. RNA Quality and Quantity Assessment DNase_Treatment->RNA_QC RT 6. Reverse Transcription (cDNA Synthesis) RNA_QC->RT qPCR 7. Quantitative Real-Time PCR (qPCR) RT->qPCR Data_Analysis 8. Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Protocol 1: Cell Culture and Treatment with AVE 0991
  • Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • AVE 0991 Preparation: Prepare a stock solution of AVE 0991 by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[16] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration.[16]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of AVE 0991 or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for changes in gene expression.

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then proceed immediately to RNA extraction or store the cell pellets at -80°C.

Protocol 2: Total RNA Extraction

This protocol describes RNA extraction using a common TRIzol-based method.[17][18] Alternatively, various commercial kits are available and should be used according to the manufacturer's instructions.[19]

  • Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells. Pipette the lysate up and down several times to homogenize.

  • Phase Separation: Transfer the homogenate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used for the initial homogenization. Mix gently and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with DEPC-treated water). Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove all of the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: DNase Treatment and RNA Quality Control
  • DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.[20]

  • RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity: Assess the integrity of the RNA using gel electrophoresis or a bioanalyzer. High-quality RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic samples) with the 28S band being approximately twice as intense as the 18S band.

Protocol 4: Reverse Transcription (cDNA Synthesis)

This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.

  • Reaction Setup: In a sterile, RNase-free tube, combine the following components:

    • Total RNA (e.g., 1 µg)

    • Random hexamers or oligo(dT) primers

    • dNTP mix

    • RNase-free water to the desired volume

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing:

    • Reverse transcriptase buffer

    • RNase inhibitor

    • Reverse transcriptase enzyme

  • Reaction: Add the master mix to the RNA/primer mixture and incubate at the temperature recommended for the specific reverse transcriptase being used (e.g., 42°C for 60 minutes).

  • Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.

Protocol 5: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primers specific to the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: In a qPCR plate, prepare the following reaction mixture for each sample and gene:

    • SYBR Green qPCR master mix

    • Forward primer

    • Reverse primer

    • cDNA template

    • Nuclease-free water to the final volume

  • qPCR Program: Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the AVE 0991-treated and control samples, normalized to the housekeeping gene.[21]

Conclusion

The study of gene expression changes following AVE 0991 treatment provides valuable insights into its multifaceted therapeutic potential. By activating the Mas receptor, AVE 0991 modulates key signaling pathways involved in inflammation, fibrosis, and oxidative stress, leading to a protective cellular phenotype. The protocols outlined in these application notes offer a robust framework for researchers to investigate the molecular mechanisms of AVE 0991 and to explore its utility in various disease models. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible gene expression data.

References

Application Notes and Protocols: Immunohistochemical Analysis of Mas Receptor in Studies Involving AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the Mas receptor in tissues from studies utilizing AVE 0991, a non-peptide agonist of the Mas receptor. This document outlines the signaling context, experimental protocols, and data interpretation considerations crucial for accurate and reproducible results.

Introduction

The Renin-Angiotensin System (RAS) plays a critical role in cardiovascular and renal homeostasis. A key component of the protective arm of the RAS is the Angiotensin-(1-7)/Mas receptor axis, which often counteracts the effects of the classical Angiotensin II/AT1 receptor pathway. AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, mimicking the beneficial effects of Angiotensin-(1-7), such as vasodilation, anti-inflammatory, and anti-fibrotic actions.[1][2][3] Immunohistochemistry is a vital technique to visualize and quantify the expression and localization of the Mas receptor in tissues, providing insights into the pharmacological effects of AVE 0991.

Mas Receptor Signaling Pathway

Activation of the Mas receptor by its endogenous ligand Angiotensin-(1-7) or the synthetic agonist AVE 0991 triggers several downstream signaling cascades. A prominent pathway involves the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[4] This results in the production of nitric oxide (NO), a potent vasodilator. The Mas receptor can also modulate other pathways, including the ERK1/2 and Gαi-Adenylate Cyclase pathways, and its activation can lead to anti-inflammatory and anti-proliferative effects.[4][5]

Mas_Signaling cluster_membrane Cell Membrane Mas Mas Receptor PI3K PI3K Mas->PI3K activates AntiInflammation Anti-inflammatory Effects Mas->AntiInflammation AntiFibrosis Anti-fibrotic Effects Mas->AntiFibrosis AVE0991 AVE 0991 / Ang-(1-7) AVE0991->Mas activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathway of the Mas receptor upon activation by AVE 0991.

Experimental Protocols

I. General Immunohistochemistry Protocol for Mas Receptor

This protocol provides a general framework for the immunohistochemical staining of the Mas receptor in paraffin-embedded tissue sections. Crucially, the validation of commercial Mas receptor antibodies is a significant challenge, with studies showing a lack of specificity for some commercially available antibodies. [6][7][8] Therefore, it is imperative to rigorously validate the chosen primary antibody, for example, by using tissues from Mas receptor knockout mice as negative controls.[6][7]

Materials:

  • Paraffin-embedded tissue sections (5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against Mas receptor (validated)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Submerge slides in pre-heated antigen retrieval buffer.

    • Heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the validated primary anti-Mas receptor antibody at the optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS.

  • Chromogenic Detection:

    • Incubate sections with DAB substrate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

II. Experimental Workflow for an AVE 0991 Study

This workflow outlines a typical experiment to assess the effect of AVE 0991 on Mas receptor expression using immunohistochemistry.

experimental_workflow AnimalModel 1. Animal Model Selection (e.g., hypertensive rats) Grouping 2. Group Assignment - Control - Vehicle - AVE 0991 AnimalModel->Grouping Treatment 3. Treatment Administration (e.g., daily gavage of AVE 0991) Grouping->Treatment Tissue 4. Tissue Collection and Processing (e.g., heart, kidney) Treatment->Tissue IHC 5. Immunohistochemistry (as per protocol) Tissue->IHC Imaging 6. Slide Scanning and Imaging IHC->Imaging Analysis 7. Quantitative Analysis (e.g., H-score, % positive cells) Imaging->Analysis Stats 8. Statistical Analysis Analysis->Stats

Caption: Experimental workflow for studying AVE 0991 effects on Mas receptor expression.

Data Presentation and Interpretation

Quantitative analysis of IHC staining is crucial for obtaining objective data. This can be achieved through various methods, such as manual scoring by a pathologist (e.g., H-score) or digital image analysis to determine the percentage of positive cells and staining intensity.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of disease models and AVE 0991 on Mas receptor expression.

TissueModelTreatmentMas Receptor Expression ChangeReference
LungOvalbumin-induced allergic inflammationVehicle~70% decrease compared to control[3]
LungOvalbumin-induced allergic inflammationAVE 0991No significant change compared to vehicle[3]
HippocampusPost-surgeryVehicleSignificant downregulation at 24h post-surgery[9]
HeartAngiotensin II-induced hypertensionAVE 0991Attenuated decrease in Mas receptor expression[10]
KidneyDiabetic nephropathyAVE 0991Increased Mas receptor expression[11]

Note: The data presented are illustrative and sourced from various studies. Researchers should generate and analyze their own data for specific experimental contexts.

Conclusion

Immunohistochemistry is a powerful tool for investigating the role of the Mas receptor in the context of AVE 0991 treatment. However, careful protocol optimization and, most importantly, rigorous validation of the primary antibody are essential for generating reliable and reproducible data. The provided protocols and guidelines serve as a starting point for researchers to design and execute their studies effectively.

References

Application Notes and Protocols: The Use of AVE 0991 in Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991, a synthetic, non-peptide analogue of Angiotensin-(1-7), is emerging as a potent modulator of neuroinflammation. As an agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), AVE 0991 offers a promising therapeutic avenue for a range of neurological disorders underpinned by inflammatory processes. These application notes provide a comprehensive overview of the use of AVE 0991 in preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

AVE 0991 exerts its anti-inflammatory effects primarily through the activation of the Mas receptor, which is expressed on key central nervous system (CNS) cells, including microglia and astrocytes.[1][2] Activation of the Mas receptor by AVE 0991 triggers downstream signaling cascades that collectively suppress pro-inflammatory responses and promote a neuroprotective environment.

In microglia , the resident immune cells of the CNS, AVE 0991 has been shown to attenuate aging-related neuroinflammation by suppressing their pro-inflammatory activation.[1][3][4] This is achieved, in part, by promoting a switch from the classically activated, pro-inflammatory M1 phenotype to the alternatively activated, anti-inflammatory M2 phenotype.[1][3]

In astrocytes , the most abundant glial cells in the brain, AVE 0991 has been demonstrated to modulate neuroinflammation in the context of Alzheimer's disease.[2][5] Its mechanisms include the suppression of the NLRP3 inflammasome, a key driver of inflammatory cytokine production, and the enhancement of autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles.[2][5][6] A specific signaling pathway involving the long non-coding RNA SNHG14, microRNA-223-3p, and NLRP3 has been elucidated in astrocytes.[2]

Key Applications in Neuroinflammatory Models

AVE 0991 has been successfully employed in a variety of preclinical models to mitigate neuroinflammation and its detrimental consequences.

  • Aging-Related Neuroinflammation: In senescence-accelerated mouse prone 8 (SAMP8) mice, a model of accelerated aging, AVE 0991 treatment has been shown to reduce the expression of pro-inflammatory cytokines in the brain.[1][4]

  • Alzheimer's Disease (AD): In APP/PS1 transgenic mice, a widely used model of AD, AVE 0991 administration has been found to suppress astrocyte-mediated neuroinflammation, reduce pro-inflammatory cytokine levels, and improve cognitive function.[2][5]

  • Post-Operative Neurocognitive Recovery: In aged rats subjected to laparotomy, a model for post-operative neurocognitive decline, intranasal administration of AVE 0991 attenuated neuroinflammation, restored blood-brain barrier integrity, and improved cognitive outcomes.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of AVE 0991 in various models of neuroinflammation.

Table 1: Effect of AVE 0991 on Pro-inflammatory Cytokine Levels in the Brain

ModelTreatmentIL-1βIL-6TNF-αReference
SAMP8 Mice (Aging)AVE 0991 (3 or 10 mg/kg/day, i.p. for 30 days)[1]
APP/PS1 Mice (AD)AVE 0991 (unspecified dose, i.p. for 30 days)[2]
APP/PS1 Mice (AD)AVE 0991 (1, 3, or 10 mg/kg/day, i.p. for 30 days)↓ (dose-dependent)↓ (dose-dependent)↓ (dose-dependent)[5]
Aged Rats (Laparotomy)AVE 0991 (intranasal)[7]

↓ indicates a significant decrease compared to the respective control group. i.p. = intraperitoneal

Table 2: Effect of AVE 0991 on Microglial and Astrocytic Markers

ModelCell TypeMarkerEffectReference
SAMP8 Mice (Aging)MicrogliaM2 markers (Arg1, Retnla, Il10)[1]
APP/PS1 Mice (AD)AstrocytesNLRP3 Inflammasome[2]
Aged Rats (Laparotomy)MicrogliaCD11b (activation marker)[7]

↑ indicates a significant increase; ↓ indicates a significant decrease compared to the respective control group.

Experimental Protocols

The following are detailed methodologies for key experiments involving AVE 0991 in models of neuroinflammation.

In Vivo Administration of AVE 0991 in a Mouse Model of Accelerated Aging (SAMP8 Mice)
  • Animal Model: 8-month-old male SAMP8 mice.

  • Reagent Preparation: Dissolve AVE 0991 in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer AVE 0991 via intraperitoneal (i.p.) injection at doses of 1, 3, or 10 mg/kg/day.[4] A vehicle control group should receive injections of the vehicle alone.

  • Treatment Duration: Continue daily injections for 30 consecutive days.[4]

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for analysis of inflammatory markers (e.g., qRT-PCR for cytokine mRNA levels, ELISA for cytokine protein levels).[4]

In Vitro Treatment of Primary Microglia with AVE 0991
  • Cell Culture: Isolate primary microglia from the brains of 8-month-old SAMP8 mice.[4]

  • Inflammatory Challenge: Stimulate the primary microglia with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours to induce an inflammatory response.[4]

  • AVE 0991 Treatment: Pre-incubate the microglia with varying concentrations of AVE 0991 (e.g., 1x10⁻⁸, 1x10⁻⁷, or 1x10⁻⁶ M) for 4 hours prior to LPS stimulation.[4]

  • Inhibitor Studies (Optional): To confirm the role of the Mas receptor, co-incubate a separate group of cells with AVE 0991 and a Mas receptor antagonist, such as A-779 (e.g., 1x10⁻⁶ M).[4]

  • Endpoint Analysis: Harvest the cells and lyse them for analysis of inflammatory gene expression (e.g., qRT-PCR for Il6 mRNA levels).[4]

Intraperitoneal Administration of AVE 0991 in an Alzheimer's Disease Mouse Model (APP/PS1 Mice)
  • Animal Model: 8-month-old male APP/PS1 double-transgenic mice and wild-type C57BL/6J mice as controls.[5]

  • Grouping: Randomly divide the APP/PS1 mice into treatment groups: vehicle control, AVE 0991 (1 mg/kg), AVE 0991 (3 mg/kg), and AVE 0991 (10 mg/kg).[5]

  • Administration: Administer AVE 0991 or vehicle via intraperitoneal injection once daily for 30 consecutive days.[5]

  • Behavioral Testing: After the treatment period, assess cognitive function using standard behavioral tests such as the Morris water maze.[5]

  • Tissue Collection and Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue. Analyze levels of Aβ, inflammatory cytokines (ELISA), and markers of astrocytic activation and autophagy (Western blot, immunofluorescence).[5]

Visualized Signaling Pathways and Workflows

AVE0991_Microglia_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Microglia) AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds & Activates M1 M1 Phenotype (Pro-inflammatory) MasR->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) MasR->M2 Promotes Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) M1->Inflammatory_Cytokines Releases Anti_Inflammatory_Markers Anti-inflammatory Markers (Arg1, Retnla, IL-10) M2->Anti_Inflammatory_Markers Releases

Caption: AVE 0991 signaling in microglia.

AVE0991_Astrocyte_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Astrocyte) AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds & Activates lncRNA lncRNA SNHG14 MasR->lncRNA Downregulates Autophagy Autophagy MasR->Autophagy Enhances miRNA miR-223-3p lncRNA->miRNA Sponges NLRP3 NLRP3 Inflammasome miRNA->NLRP3 Inhibits Inflammation Neuroinflammation NLRP3->Inflammation Promotes Autophagy->Inflammation Suppresses

Caption: AVE 0991 signaling in astrocytes.

Experimental_Workflow_AVE0991 cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_analysis Analysis Animal_Model Select Animal Model (e.g., SAMP8, APP/PS1) Treatment AVE 0991 Administration (i.p. or intranasal) Animal_Model->Treatment Behavior Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue qPCR qRT-PCR (Gene Expression) Tissue->qPCR ELISA ELISA (Protein Quantification) Tissue->ELISA Western Western Blot (Protein Expression) Tissue->Western IHC Immunohistochemistry/ Immunofluorescence Tissue->IHC Cell_Culture Primary Cell Culture (Microglia or Astrocytes) Stimulation Inflammatory Stimulus (e.g., LPS, Aβ) Cell_Culture->Stimulation AVE_Treatment AVE 0991 Treatment Stimulation->AVE_Treatment Cell_Lysis Cell Lysis AVE_Treatment->Cell_Lysis Cell_Lysis->qPCR Cell_Lysis->ELISA Cell_Lysis->Western

Caption: General experimental workflow.

References

Troubleshooting & Optimization

AVE 0991 sodium salt solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AVE 0991 sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonpeptide, orally active agonist of the Mas receptor, which is the receptor for Angiotensin-(1-7).[1][2][3] It mimics the effects of Angiotensin-(1-7) on the endothelium.[1] Its primary mechanism of action is to bind to and activate the Mas receptor, which is part of the renin-angiotensin system (RAS). This activation often counteracts the effects of Angiotensin II, leading to downstream effects such as vasodilation and anti-inflammatory responses.[4][5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and in water.[2][6] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[7]

Q3: How should I store the solid compound and its stock solutions?

A3: The solid powder of this compound should be stored at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound in DMSO.

  • Question: I am having trouble getting this compound to dissolve completely in DMSO, even at the recommended concentrations. What should I do?

  • Answer:

    • Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of compounds.[1][2] Always use newly opened or properly stored anhydrous DMSO.

    • Apply sonication: Sonication is often recommended to aid in the dissolution of this compound in DMSO.[7] Ensure your sonicator is functioning correctly and apply sonication for short intervals to avoid heating the sample.

    • Gentle warming: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may help. However, be cautious about the stability of the compound at elevated temperatures.

Issue 2: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.

  • Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

  • Answer:

    • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer. The solubility in aqueous solutions is generally lower than in pure DMSO.

    • Optimize the solvent composition: If your experimental protocol allows, consider adding a small percentage of a co-solvent like PEG300 or using a buffer containing a surfactant like Tween 80 to improve solubility.

    • Prepare the aqueous solution directly: For lower concentrations, it might be possible to dissolve this compound directly in the aqueous buffer with the aid of sonication.[2]

Issue 3: Inconsistent experimental results.

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility issues?

  • Answer: Yes, inconsistent solubility can lead to variability in the effective concentration of the compound in your experiments.

    • Ensure complete dissolution: Before each experiment, visually inspect your stock solution to ensure there is no precipitate. If necessary, briefly sonicate the stock solution before making dilutions.

    • Prepare fresh dilutions: It is best practice to prepare fresh dilutions from your stock solution for each experiment to ensure concentration accuracy.

    • Proper storage: As mentioned, avoid multiple freeze-thaw cycles of your stock solution by preparing aliquots.[1][2]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (165.92 mM)Ultrasonic assistance is recommended. DMSO is hygroscopic.[2]
Water50 mg/mL (82.96 mM)Ultrasonic assistance is recommended.[2]
Saline Formulation≥ 2.5 mg/mL (4.31 mM)A clear solution can be achieved with a specific protocol.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound (Molecular Weight: 602.69 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution briefly to mix.

  • Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[1][2]

Protocol 2: Preparation of an In Vivo Formulation (2 mg/mL)

This protocol is adapted from a formulation intended for in vivo use and results in a clear solution.[7]

  • Prepare a 20 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 20 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween 80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration will be 2 mg/mL.

  • Vortex the final solution gently before use.

Visualization

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_receptors Receptors cluster_agonists Agonists cluster_effects Downstream Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 ACE2 AT1R AT1 Receptor Angiotensin_II->AT1R MasR Mas Receptor Angiotensin_1_7->MasR Vasoconstriction Vasoconstriction Inflammation AT1R->Vasoconstriction Vasodilation Vasodilation Anti-inflammation MasR->Vasodilation AVE0991 AVE 0991 AVE0991->MasR

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the action of AVE 0991.

References

Improving the stability of AVE 0991 sodium salt in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of AVE 0991 sodium salt. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and efficacy of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a nonpeptide, orally active agonist of the Mas receptor.[1][2] It mimics the effects of Angiotensin-(1-7) [Ang-(1-7)], a key component of the Renin-Angiotensin System (RAS).[3] By activating the Mas receptor, AVE 0991 generally counteracts the effects of Angiotensin II, which is known to be involved in vasoconstriction and cell proliferation.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. For long-term stability, it is recommended to store the solid powder and stock solutions as detailed in the table below.

Q3: How should I dissolve this compound?

A3: this compound has limited solubility in aqueous solutions but is soluble in organic solvents like DMSO. For in vivo experiments, a common practice is to first dissolve the compound in DMSO and then dilute it with other vehicles such as PEG300, Tween-80, and saline.[4] It is often recommended to prepare working solutions fresh for each experiment.[1]

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution can be influenced by several factors, including pH, temperature, and light exposure. As a compound containing sulfonamide and imidazole (B134444) moieties, it may be susceptible to degradation under certain conditions. Sulfonamides can undergo photodegradation and their stability can be pH-dependent.[5][6] Imidazole rings can be prone to hydrolysis.[7][8] To ensure stability, it is best to follow the recommended handling and storage guidelines.

Q5: Can I use AVE 0991 in in vivo studies?

A5: Yes, AVE 0991 is orally active and has been used in numerous in vivo studies in various animal models.[1][4] Administration routes described in the literature include oral gavage, intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intranasal administration. The choice of administration route and vehicle will depend on the specific experimental design.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of the compound in aqueous buffer. - Poor aqueous solubility.- The concentration of the organic co-solvent (e.g., DMSO) is too low in the final working solution.- Increase the percentage of the organic co-solvent if compatible with the experimental system.- Prepare a more dilute working solution.- Use sonication to aid dissolution.[4]
Loss of compound activity over time in prepared solutions. - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.- Store solutions protected from light and at the recommended temperature.
Inconsistent experimental results. - Incomplete dissolution of the compound.- Degradation of the compound in the experimental medium.- Variability in solution preparation.- Ensure complete dissolution of the compound before use; sonication may be helpful.[4]- Assess the stability of the compound in your specific experimental buffer and conditions.- Standardize the solution preparation protocol.
Difficulty dissolving the compound for in vivo formulation. - Incorrect solvent or vehicle composition.- Follow established protocols for in vivo formulations, such as using a mixture of DMSO, PEG300, Tween-80, and saline.[4]- Prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step.[1]

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Condition Value/Recommendation Reference
Solubility In DMSO≥ 2.5 mg/mL (4.31 mM)[4]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (4.31 mM)[4]
Storage (Powder) Long-term-20°C
Storage (Stock Solution in DMSO) Short-term4°C
Long-term-80°C

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term use.

Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)
  • Start with a known volume of your this compound stock solution in DMSO.

  • Sequentially add the other components of the vehicle. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add the appropriate volumes of PEG300, Tween-80, and saline.[4]

  • Ensure the solution is mixed thoroughly after the addition of each component.

  • Use this formulation fresh for oral administration to animals.

Visualizations

Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_receptors Receptors and Downstream Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin17 Angiotensin-(1-7) AngiotensinII->Angiotensin17 ACE2 AT1R AT1 Receptor AngiotensinII->AT1R MasR Mas Receptor Angiotensin17->MasR Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-proliferative MasR->Vasodilation AVE0991 AVE 0991 AVE0991->MasR Agonist

Caption: Signaling pathway of the Renin-Angiotensin System and the action of AVE 0991.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_data Data Analysis start AVE 0991 Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve formulate Prepare Working Solution (e.g., with Saline/PEG300) dissolve->formulate administer Administer to Animal Model (e.g., Oral Gavage) formulate->administer observe Observation Period & Data Collection administer->observe analyze Sample Analysis (e.g., Biomarkers, Histology) observe->analyze end Results & Interpretation analyze->end

Caption: General experimental workflow for in vivo studies using AVE 0991.

References

Optimizing AVE 0991 Sodium Salt Working Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of AVE 0991 sodium salt in their experiments. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of working concentrations to facilitate seamless experimental workflows and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2][3][4] It mimics the beneficial effects of the endogenous peptide Ang-(1-7), which is a key component of the protective arm of the renin-angiotensin system (RAS).[5][6] Its activation of the Mas receptor leads to various cellular responses, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[3][5][7]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][8][9] For in vivo applications, stock solutions in DMSO are typically diluted further with aqueous-based solutions like saline, or formulations containing co-solvents such as PEG300, Tween-80, or corn oil to ensure solubility and biocompatibility.[1][9][10]

Q3: How should I store this compound solutions?

A3: Stock solutions of AVE 0991 in DMSO can be stored at -20°C or -80°C for extended periods (up to 6 months at -80°C).[2][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1]

Q4: What are the typical working concentrations for in vitro experiments?

A4: The optimal working concentration of AVE 0991 for in vitro studies is cell-type and assay-dependent, generally ranging from the nanomolar to the low micromolar range. For instance, concentrations between 10⁻⁸ M and 10⁻⁵ M have been effectively used in studies with vascular smooth muscle cells and primary cortical neurons.[7][11][12]

Q5: What are the typical dosages for in vivo experiments?

A5: In vivo dosages of AVE 0991 vary depending on the animal model, administration route, and the specific pathology being investigated. Doses ranging from 0.5 mg/kg to 40 mg/kg have been reported in various studies.[5][6] Administration routes include oral gavage, intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intranasal application.[1][3][5][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of AVE 0991 in aqueous solution Low solubility in aqueous buffers.Prepare a high-concentration stock solution in 100% DMSO first. For the final working solution, dilute the DMSO stock in the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.1%). Gentle warming or sonication can also aid dissolution.[1][9]
Inconsistent or no biological effect observed - Incorrect dosage or concentration.- Degradation of the compound.- Cell line or animal model is not responsive.- Perform a dose-response curve to determine the optimal concentration for your specific model.- Prepare fresh working solutions for each experiment. Ensure proper storage of the stock solution.- Verify the expression of the Mas receptor in your experimental model. The effects of AVE 0991 are Mas receptor-dependent.[1][3]
Cell toxicity observed at higher concentrations High concentrations of AVE 0991 or the solvent (DMSO) may be toxic to some cell lines.- Determine the IC50 of AVE 0991 for your specific cell line to identify the non-toxic concentration range.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.1%).
Difficulty dissolving for in vivo administration The compound may not be readily soluble in simple aqueous vehicles for injection.Utilize established solvent systems for in vivo use. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1][9][10] Always prepare a clear stock solution first before adding co-solvents.

Data Presentation: Working Concentrations

In Vitro Working Concentrations
Cell TypeAssayConcentration RangeReference
Bovine Aortic Endothelial CellsReceptor Binding AssayIC50: 21 nM[1][4][13][14]
Rat Vascular Smooth Muscle CellsProliferation Assay10⁻⁸ M to 10⁻⁵ M[7]
Primary Cortical Neurons (mouse)Glucose Deprivation Assay10⁻⁸ M to 10⁻⁶ M[11][12]
Breast Cancer Cell Lines (MCF10A, MDA-MB-231)Proliferation Assay0.1 µM, 1 µM, 10 µM[15][16]
In Vivo Working Concentrations
Animal ModelAdministration RouteDosage RangeApplicationReference
Mice (C57BL/6, Swiss)Intraperitoneal (i.p.)0.58 nmol/gDiuresis Study[1][2]
Rats (Wistar)Oral gavage1 mg/kgCardiovascular Study[1]
Rats (Obese Zucker)Osmotic minipumps (s.c.)0.5 mg/kg/dayGlucose Metabolism Study[6]
Mice (BALB/c)Intraperitoneal (i.p.)1, 20, 30, 40 mg/kgColitis Model[5]
Rats (Sprague-Dawley)Intranasal0.9 mg/kgNeurocognitive Study[10]
Mice (BALB/c)Subcutaneous (s.c.)1 mg/kg/dayAsthma Model[3]
MiceIntraperitoneal (i.p.)10, 20 mg/kgCerebral Ischemia Model[11][12]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (Based on VSMC study)
  • Cell Seeding: Seed vascular smooth muscle cells (VSMCs) in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.

  • Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of AVE 0991 (e.g., 10⁻⁸ M to 10⁻⁵ M) for 1 hour.

  • Stimulation: Induce proliferation by adding Angiotensin II (Ang II) at a final concentration of 10⁻⁷ M for 24 hours.

  • Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or BrdU incorporation.

Protocol 2: In Vivo Murine Colitis Model
  • Animal Model: Use female BALB/c mice (6-10 weeks old).

  • Induction of Colitis: Induce colitis by administering 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days.

  • Preparation of AVE 0991: Dissolve this compound in 0.9% saline to the desired concentration (e.g., 1, 20, 30, or 40 mg/kg).

  • Administration: Administer the prepared AVE 0991 solution via intraperitoneal (i.p.) injection daily.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding.

  • Endpoint Analysis: At the end of the study period, sacrifice the mice and collect the colon for histological analysis and measurement of inflammatory markers.[5]

Signaling Pathways and Workflows

The activation of the Mas receptor by AVE 0991 initiates several downstream signaling cascades that contribute to its protective effects.

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PI3K PI3K MasR->PI3K PKA PKA MasR->PKA HO1 HO-1 MasR->HO1 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation CREB CREB PKA->CREB UCP2 UCP-2 CREB->UCP2 Apoptosis Neuronal Apoptosis UCP2->Apoptosis p38MAPK p38 MAPK HO1->p38MAPK Proliferation VSMC Proliferation p38MAPK->Proliferation

Caption: AVE 0991 signaling pathways.

The experimental workflow for investigating the effects of AVE 0991 typically involves several key stages, from solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare AVE 0991 Stock (e.g., 10 mM in DMSO) B Prepare Working Solutions (Dilute in media/saline) A->B D Treatment with AVE 0991 B->D C In Vitro / In Vivo Model C->D E Data Collection (e.g., Proliferation, BP, etc.) D->E F Statistical Analysis E->F G Conclusion F->G

Caption: General experimental workflow.

This guide provides a foundational understanding for optimizing the use of this compound. Researchers are encouraged to adapt these protocols and concentrations to their specific experimental setups for the most accurate and reproducible results.

References

Potential off-target effects of AVE 0991 sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE 0991 sodium salt. The information addresses potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound exclusively selective for the Mas receptor?

AVE 0991 is primarily characterized as a selective agonist for the Mas receptor, the receptor for Angiotensin-(1-7).[1][2][3] However, experimental evidence suggests that its functional effects in some contexts can be influenced by other receptors, even though direct binding to these receptors may be negligible.

Q2: Does AVE 0991 bind to Angiotensin II type 1 (AT1) or type 2 (AT2) receptors?

Direct radioligand binding studies have shown that AVE 0991 has negligible affinity for both AT1 and AT2 receptors, with reported IC50 values greater than 1000 nM.[4][5][6][7] One study noted only approximately 12% inhibition of specific Ang II binding at a high concentration of 10 µM.[8]

Q3: If AVE 0991 doesn't bind to AT1 or AT2 receptors, why do antagonists for these receptors sometimes block its effects?

This is a critical point of consideration when working with AVE 0991. While direct binding is minimal, the functional effects of AVE 0991 can be attenuated or blocked by AT1 and AT2 receptor antagonists in certain experimental models.[1][5][8][9] For instance, the antidiuretic effect of AVE 0991 in mice was partially blocked by AT1 antagonists (~60%) and completely blocked by AT2 antagonists.[5][8][9] Similarly, AVE 0991-induced nitric oxide (NO) production in endothelial cells was inhibited by both AT1 and AT2 antagonists.[1][2]

This phenomenon is likely due to:

  • Receptor Heterodimerization: The Mas receptor can form heterodimers with AT1 and/or AT2 receptors.[6][8] This physical interaction can lead to functional crosstalk, where the conformational state of one receptor influences the signaling of the other.

  • Functional Antagonism and Crosstalk: The signaling pathways activated by the Mas receptor can intersect with those regulated by AT1 and AT2 receptors.[1][4][5][8] Therefore, blockade of AT1 or AT2 receptors may indirectly modulate the downstream signaling cascade initiated by AVE 0991 at the Mas receptor.

Q4: What is the nature of the interaction between AVE 0991 and the bradykinin (B550075) B2 receptor?

AVE 0991 has been shown to potentiate the hypotensive effects of bradykinin.[10][11][12] This interaction is not due to direct binding to the B2 receptor but is mediated through the Mas receptor and is dependent on nitric oxide (NO) production.[10][11] A synergistic effect on NO release is observed when AVE 0991 and bradykinin are co-administered.[10][11] Blockade of the Mas receptor abolishes this potentiation.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Variability in experimental results or unexpected outcomes. Potential off-target effects through functional interactions with AT1/AT2 receptors.1. Include appropriate controls with AT1 receptor antagonists (e.g., Losartan, EXP 3174) and AT2 receptor antagonists (e.g., PD 123,177) to assess their impact on the observed effects of AVE 0991. 2. Use cell lines with and without expression of AT1 and AT2 receptors to dissect the contribution of each receptor. 3. Consider using Mas receptor knockout models to confirm the on-target effects of AVE 0991.
Inconsistent nitric oxide (NO) production in response to AVE 0991. Involvement of multiple signaling pathways (Mas, AT1, AT2, B2).1. Co-administer with the Mas receptor antagonist A-779 to confirm the Mas-dependency of NO production. 2. Use antagonists for AT1, AT2, and bradykinin B2 receptors to delineate the contribution of each pathway to the overall NO response. 3. Ensure consistent experimental conditions, as the interplay between these pathways can be cell-type and context-specific.
Discrepancy between in vitro and in vivo results. Complex physiological interactions in vivo.1. Be aware that systemic administration of AVE 0991 may lead to different outcomes than those observed in isolated cell cultures due to the interplay between different receptor systems and cell types in a whole organism.[4] 2. Carefully consider the dose and route of administration in animal models.

Quantitative Data Summary

Table 1: Binding Affinity of AVE 0991 for Angiotensin Receptors

LigandReceptorCell LineRadioligandIC50 (nM)Reference(s)
AVE 0991 Mas Bovine Aortic Endothelial Cells[¹²⁵I]-Ang-(1-7)21 ± 35[1][2][13][14][15]
Mas Mas-transfected COS cells[¹²⁵I]-Ang-(1-7)47.5[5]
AT1 AT1R-transfected HEK-293 cells[¹²⁵I]-[Sar¹,Ile⁸]AngII> 1000[4][5][6][7]
AT2 AT2R-transfected HEK-293 cells[¹²⁵I]-[Sar¹,Ile⁸]AngII> 1000[4][5][6][7]

Table 2: Functional Inhibition of AVE 0991-Induced Effects by Various Antagonists

Effect of AVE 0991AntagonistExperimental Model% InhibitionReference(s)
NO and O₂⁻ Production[D-Ala⁷]-Ang-(1-7) (Mas antagonist)Bovine Aortic Endothelial Cells~50%[1][2]
NO and O₂⁻ ProductionEXP 3174 (AT1 antagonist)Bovine Aortic Endothelial Cells~50%[1][2]
NO ProductionPD 123,177 (AT2 antagonist)Bovine Aortic Endothelial Cells~90%[1][2]
NO and O₂⁻ ProductionBradykinin B2 receptor blockadeBovine Aortic Endothelial Cells~80%[1][2]
Antidiuretic EffectAT1 antagonists (Losartan, Valsartan)Water-loaded mice~60%[1][5][8][9]
Antidiuretic EffectAT2 antagonists (PD123319, PD123177)Water-loaded mice100%[1][5][8][9]

Experimental Protocols

1. Radioligand Binding Assay for AT1 and AT2 Receptors (Competitive Binding)

  • Objective: To determine the binding affinity of AVE 0991 for AT1 and AT2 receptors.

  • Materials:

    • HEK-293 cells stably transfected with either human AT1R or AT2R.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]AngII.

    • Non-specific binding control: Unlabeled Angiotensin II (1 µM).

    • This compound at various concentrations.

    • 96-well plates.

    • Cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from the transfected HEK-293 cells by homogenization and centrifugation.

    • In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [¹²⁵I]-[Sar¹,Ile⁸]AngII (e.g., 50 pM), and varying concentrations of AVE 0991.

    • For total binding, omit AVE 0991. For non-specific binding, add 1 µM unlabeled Angiotensin II.

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 37°C for AT1R, 180 minutes at 37°C for AT2R).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition curve.

2. Measurement of Nitric Oxide (NO) Production in Endothelial Cells

  • Objective: To measure the release of NO from endothelial cells in response to AVE 0991.

  • Materials:

    • Primary endothelial cells (e.g., bovine aortic endothelial cells - BAECs).

    • Cell culture medium.

    • DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate).

    • This compound.

    • Antagonists (optional, for troubleshooting): A-779, Losartan, PD 123,177.

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Seed endothelial cells in a suitable format (e.g., 96-well plate or coverslips).

    • Load the cells with DAF-FM diacetate (e.g., 5 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Wash the cells with buffer (e.g., PBS) to remove excess probe.

    • Allow for de-esterification of the dye by incubating in fresh medium for an additional 15-30 minutes.

    • Treat the cells with AVE 0991 at the desired concentration. If using antagonists, pre-incubate with the antagonist before adding AVE 0991.

    • Measure the fluorescence intensity at appropriate time points using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a fluorescence plate reader.

    • An increase in fluorescence intensity corresponds to an increase in NO production.

Visualizations

G cluster_0 Potential Off-Target Interactions of AVE 0991 AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Agonist B2R Bradykinin B2 Receptor MasR->B2R Potentiates Effect NO_Prod Nitric Oxide Production MasR->NO_Prod Stimulates AT1R AT1 Receptor AT1R->MasR Heterodimerization/ Crosstalk AT2R AT2 Receptor AT2R->MasR Heterodimerization/ Crosstalk B2R->NO_Prod Stimulates Bradykinin Bradykinin Bradykinin->B2R Agonist G cluster_workflow Troubleshooting Workflow for Unexpected AVE 0991 Effects start Unexpected or Variable Experimental Result q1 Is the effect Mas receptor-dependent? start->q1 control_mas Use Mas antagonist (A-779) or Mas-knockout model q1->control_mas Test with: ans_mas_yes Effect is On-Target control_mas->ans_mas_yes If effect is blocked ans_mas_no Investigate Off-Target Mechanisms control_mas->ans_mas_no If effect persists q2 Is the effect modulated by AT1/AT2 receptors? ans_mas_no->q2 control_at Use AT1/AT2 antagonists (e.g., Losartan, PD 123,177) q2->control_at Test with: ans_at_yes Functional Interaction/ Crosstalk Confirmed control_at->ans_at_yes If effect is modulated ans_at_no Investigate other potential pathways (e.g., Bradykinin) control_at->ans_at_no If no change

References

Selecting appropriate experimental controls for AVE 0991 studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AVE 0991 Experimental Controls

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AVE 0991, a nonpeptide agonist of the Mas receptor, which mimics the effects of Angiotensin-(1-7). Proper experimental design, including the use of appropriate controls, is critical for obtaining robust and interpretable data.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

AVE 0991 is a synthetic, non-peptide small molecule that acts as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] It mimics the biological effects of the endogenous ligand Angiotensin-(1-7) [Ang-(1-7)].[4][5] The primary mechanism of action involves the activation of the Mas receptor, which often leads to the production of nitric oxide (NO) and counteracts the pro-inflammatory, vasoconstrictive, and proliferative effects of Angiotensin II (Ang II) mediated by the AT1 receptor.[5][6][7]

Q2: What is the appropriate vehicle control for in vitro and in vivo experiments with AVE 0991?

The choice of vehicle control is crucial and depends on the solvent used to dissolve AVE 0991. AVE 0991 is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or in alkaline aqueous solutions.[8][9]

  • In Vitro Studies: If DMSO is used to prepare the stock solution, the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.1%) and the same concentration of DMSO should be used in the vehicle control group.[10]

  • In Vivo Studies: For animal studies, if AVE 0991 is dissolved in a specific buffer or vehicle (e.g., 10 mM KOH in 0.9% NaCl), the vehicle alone should be administered to the control group using the same route and volume as the AVE 0991 treatment group.[11]

Q3: How can I confirm that the observed effects are specifically mediated by the Mas receptor?

To ensure the specificity of AVE 0991's action on the Mas receptor, several key negative controls should be included in your experimental design:

  • Pharmacological Antagonism: Co-administration of a selective Mas receptor antagonist, such as A-779, should be performed.[1][2] If the effects of AVE 0991 are Mas-dependent, they should be blocked or significantly attenuated by the antagonist.

  • Genetic Knockout/Knockdown: The most definitive way to confirm Mas receptor dependency is to use Mas receptor knockout (Mas-KO) animal models or cell lines with Mas receptor expression silenced (e.g., using siRNA or shRNA).[1][2] The effects of AVE 0991 should be absent or blunted in these models compared to their wild-type counterparts.[2]

Q4: Are there any potential off-target effects of AVE 0991 that I should be aware of?

While AVE 0991 is considered a selective Mas receptor agonist, some studies have suggested potential interactions with other components of the renin-angiotensin system. For instance, some of the in vivo effects of AVE 0991 have been shown to be partially or fully blocked by AT1 or AT2 receptor antagonists.[1][2] This could be due to receptor crosstalk or functional interactions between the different angiotensin receptors. Therefore, in some experimental contexts, it may be beneficial to include control groups treated with AT1 receptor blockers (e.g., Losartan) or AT2 receptor blockers (e.g., PD123319) to investigate these potential interactions.[1][12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect of AVE 0991 Inadequate Dose: The concentration or dose of AVE 0991 may be too low.Perform a dose-response study to determine the optimal effective concentration. Consult literature for doses used in similar experimental models.[11][13]
Poor Solubility/Stability: AVE 0991 may not be fully dissolved or may have degraded.Ensure proper dissolution using recommended solvents like DMSO or alkaline solutions.[4][14] Prepare fresh solutions for each experiment.
Low Mas Receptor Expression: The target cells or tissues may have low or no expression of the Mas receptor.Verify Mas receptor expression levels using techniques like qPCR, Western blot, or immunohistochemistry.
High variability in results Inconsistent Drug Administration: Variability in the administration of AVE 0991 can lead to inconsistent results.Ensure accurate and consistent dosing and administration routes. For in vivo studies, consider using osmotic minipumps for continuous delivery.[15]
Vehicle Effects: The vehicle itself might be causing biological effects.Always include a vehicle-only control group to account for any effects of the solvent.
Unexpected or contradictory results Off-Target Effects: The observed effects may not be solely mediated by the Mas receptor.Include the negative controls mentioned in FAQ #3 and #4 (Mas receptor antagonist, knockout models, AT1/AT2 antagonists) to dissect the specific signaling pathways involved.[1][2][12]
Experimental Model Specificity: The effects of AVE 0991 can be context-dependent and vary between different cell types, tissues, and animal models.Carefully consider the specific characteristics of your experimental system and review literature for studies using similar models.

Experimental Protocols

Protocol 1: In Vitro Confirmation of Mas Receptor-Mediated Effects of AVE 0991

  • Cell Culture: Culture primary cells or a cell line known to express the Mas receptor.

  • Experimental Groups:

    • Control (vehicle only)

    • AVE 0991 (at desired concentration)

    • A-779 (Mas receptor antagonist) alone

    • AVE 0991 + A-779

  • Treatment: Pre-incubate cells with A-779 for a specified time (e.g., 30 minutes) before adding AVE 0991.

  • Assay: Perform the desired functional assay (e.g., nitric oxide production, cell proliferation, gene expression analysis).

  • Analysis: Compare the results between the groups. A significant reduction in the effect of AVE 0991 in the presence of A-779 indicates a Mas receptor-mediated mechanism.

Protocol 2: In Vivo Evaluation of AVE 0991 Efficacy and Specificity

  • Animal Model: Use both wild-type and Mas receptor knockout (Mas-KO) mice.

  • Experimental Groups (for each genotype):

    • Sham/Control (vehicle only)

    • AVE 0991 (at desired dose and route of administration)

  • Treatment: Administer AVE 0991 or vehicle to both wild-type and Mas-KO animals.

  • Endpoint Measurement: Measure the physiological or pathological parameters of interest (e.g., blood pressure, tissue fibrosis, inflammatory markers).

  • Analysis: Compare the effects of AVE 0991 between the wild-type and Mas-KO groups. The absence or significant attenuation of the AVE 0991 effect in Mas-KO animals confirms its dependence on the Mas receptor.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of AVE 0991

ParameterValueCell/Tissue TypeReference
IC50 (vs [125I]-Ang-(1-7) binding)21 ± 35 nMBovine Aortic Endothelial Cells[4]
IC50 (vs [125I]-Ang-(1-7) binding)47.5 nMMas-transfected COS cells[1][2]

Table 2: Exemplary In Vivo Dosing of AVE 0991 in Rodent Models

Animal ModelDoseRoute of AdministrationObserved EffectReference
C57BL/6 Mice0.58 nmol/gIntraperitonealAntidiuretic effect[1]
Spontaneously Hypertensive RatsNot specifiedOralBlunted nightly blood pressure increase[16]
Cirrhotic RatsNot specifiedNot specifiedReduced portal pressure[6]
Obese Zucker Rats0.5 mg/kg/dayOsmotic minipumpImproved glucose tolerance[15]
Aged Rats0.9 mg/kgIntranasalReduced neuroinflammation[8]
BALB/c Mice (Asthma model)1 mg/kg/daySubcutaneousAttenuated pulmonary remodeling[17]
C57BL/6 Mice (Kidney I/R)9.0 mg/kgSubcutaneousRenoprotective effects[11]

Visualizations

Signaling_Pathway AVE 0991 Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds and Activates G_protein G Protein Activation MasR->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 eNOS eNOS Activation Ca2->eNOS NO Nitric Oxide (NO) Production eNOS->NO Physiological_Effects Vasodilation Anti-inflammatory Anti-proliferative NO->Physiological_Effects

Caption: Simplified signaling pathway of AVE 0991 via the Mas receptor leading to nitric oxide production.

Experimental_Workflow Experimental Workflow for Specificity Testing cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cell Culture (Mas Receptor Expressing) Treatment_Groups_Vitro Treatment Groups: - Vehicle - AVE 0991 - A-779 - AVE 0991 + A-779 Cell_Culture->Treatment_Groups_Vitro Assay_Vitro Functional Assay Treatment_Groups_Vitro->Assay_Vitro Analysis_Vitro Data Analysis Assay_Vitro->Analysis_Vitro Conclusion Conclusion on Mas Receptor Specificity Analysis_Vitro->Conclusion Animal_Models Animal Models: - Wild-Type - Mas-KO Treatment_Groups_Vivo Treatment Groups: - Vehicle - AVE 0991 Animal_Models->Treatment_Groups_Vivo Endpoint_Measurement Endpoint Measurement Treatment_Groups_Vivo->Endpoint_Measurement Analysis_Vivo Data Analysis Endpoint_Measurement->Analysis_Vivo Analysis_Vivo->Conclusion Start Start Start->Cell_Culture Start->Animal_Models

Caption: Workflow for determining the Mas receptor specificity of AVE 0991 effects in vitro and in vivo.

Logical_Relationship Control Selection Logic Question1 Is the effect of AVE 0991 being investigated? Vehicle_Control Include Vehicle Control Question1->Vehicle_Control Yes Question2 Is Mas receptor specificity a key question? Vehicle_Control->Question2 Mas_Antagonist Include Mas Receptor Antagonist (e.g., A-779) Question2->Mas_Antagonist Yes Mas_KO_Model Use Mas-KO Model Question2->Mas_KO_Model Yes (Definitive) Question3 Are potential off-target effects on other AT receptors a concern? Mas_Antagonist->Question3 Mas_KO_Model->Question3 AT1_AT2_Antagonists Include AT1/AT2 Receptor Antagonists Question3->AT1_AT2_Antagonists Yes Final_Design Robust Experimental Design Question3->Final_Design No AT1_AT2_Antagonists->Final_Design

Caption: Decision-making logic for selecting appropriate controls in AVE 0991 experiments.

References

Troubleshooting inconsistent results with AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with AVE 0991. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

AVE 0991 is a nonpeptide small molecule that functions as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Its primary mechanism of action is to mimic the effects of the endogenous peptide Angiotensin-(1-7), leading to downstream signaling cascades that are often counter-regulatory to the classical Angiotensin II/AT1 receptor axis.[2][3]

Q2: What are the common applications of AVE 0991 in research?

AVE 0991 is widely used in pre-clinical research to investigate the therapeutic potential of activating the Ang-(1-7)/Mas receptor axis in various disease models. These include cardiovascular diseases (e.g., hypertension, heart failure, atherosclerosis), renal disorders, inflammatory conditions, and neurological diseases.[2][4][5][6]

Q3: How should I dissolve and store AVE 0991?

AVE 0991 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, as well as in alkaline water solutions.[7] For in vivo studies, it can be prepared in vehicles such as 0.9% saline, or a combination of DMSO, PEG300, Tween-80, and saline.[4][8][9] Stock solutions are typically prepared in DMSO at a concentration of 1 mM or 10 mg/mL and stored at -20°C or -80°C.[4][10] It is recommended to prepare fresh working solutions from the stock for each experiment.[4]

Troubleshooting Guide

Inconsistent Experimental Results

Q4: My experimental results with AVE 0991 are inconsistent. What are the potential causes?

Inconsistent results with AVE 0991 can arise from several factors:

  • Receptor Cross-Talk: While AVE 0991 is a selective Mas receptor agonist, some of its effects can be modulated by Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[11][12][13] The expression levels of these receptors in your experimental model can influence the outcome.

  • Biased Agonism: Different ligands of the Mas receptor can activate distinct signaling pathways, a phenomenon known as biased agonism.[14] The specific cellular context and downstream effectors present can lead to varied responses.

  • Dose and Route of Administration: The effective dose and the method of administration (e.g., intraperitoneal, subcutaneous, oral gavage, intranasal) can significantly impact the bioavailability and, consequently, the observed effects of AVE 0991.[4][9][15]

  • Experimental Model Variability: The physiological state of the animal model (e.g., age, sex, disease state) can influence the responsiveness to AVE 0991.

  • Compound Stability: While more stable than its peptide counterpart Ang-(1-7), the stability of AVE 0991 in solution over time, especially at working dilutions, should be considered.[1][3]

Off-Target Effects

Q5: I am observing effects that don't seem to be mediated by the Mas receptor. What could be the reason?

While specific for the Mas receptor, some studies have reported that the effects of AVE 0991 can be partially or completely blocked by AT1 or AT2 receptor antagonists, suggesting a potential for receptor cross-talk or the formation of receptor heterodimers.[11][12][13][16] It is crucial to use appropriate controls, including the Mas receptor antagonist A-779, to confirm the specificity of the observed effects.[11][12]

Experimental Design and Protocols

Q6: What are the recommended controls for experiments involving AVE 0991?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Administer the vehicle solution used to dissolve AVE 0991 to a control group.

  • Mas Receptor Antagonist: Use a selective Mas receptor antagonist, such as A-779, to confirm that the observed effects of AVE 0991 are indeed mediated by the Mas receptor.[11][12]

  • Positive Control: If applicable, include a known agonist of the pathway you are investigating.

  • Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of AVE 0991 for your specific experimental model and endpoint.[4]

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of AVE 0991

ParameterCell/Tissue TypeValueReference
IC50 Bovine Aortic Endothelial Cell Membranes21 ± 35 nM[12]
IC50 Mas-transfected COS cells47.5 nM
IC50 Mas-transfected COS cells4.75 x 10⁻⁸ mol/L[11][13]

Table 2: In Vivo Dosage and Administration of AVE 0991

Animal ModelDisease ModelDosageRoute of AdministrationVehicleReference
Mice (C57BL/6)Water-loaded0.58 nmol/gIntraperitoneal10 µM KOH[9][11][17]
Mice (BALB/c)Colitis0.5 - 40 mg/kgIntraperitoneal0.9% Saline[4]
Rats (Wistar)Normal1 mg/kgOral gavage0.9% NaCl[8][9]
Rats (Aged)Postoperative dNCR0.9 mg/kgIntranasal10% DMSO in corn oil[15]
Mice (BALB/c)Chronic Asthma1 mg/kg/daySubcutaneousSaline[16]

Signaling Pathways and Experimental Workflows

AVE 0991 Signaling Pathway

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

General In Vitro Experimental Workflow

in_vitro_workflow prep Prepare AVE 0991 stock (e.g., 1 mM in DMSO) treatment Treat cells with varying concentrations of AVE 0991 prep->treatment cell_culture Culture cells of interest (e.g., endothelial cells, neurons) cell_culture->treatment incubation Incubate for desired time period treatment->incubation controls Include controls: - Vehicle - A-779 (Mas antagonist) controls->treatment analysis Perform downstream analysis: - Western Blot - qPCR - Functional assays (e.g., NO production) incubation->analysis

Caption: A general workflow for in vitro experiments using AVE 0991.

General In Vivo Experimental Workflow

in_vivo_workflow animal_model Select and acclimate animal model treatment_groups Randomize animals into treatment groups: - Vehicle - AVE 0991 (various doses) - AVE 0991 + A-779 animal_model->treatment_groups drug_prep Prepare AVE 0991 formulation for in vivo administration administration Administer AVE 0991 via chosen route (e.g., i.p., s.c., oral gavage) drug_prep->administration treatment_groups->administration monitoring Monitor animals for physiological and behavioral changes administration->monitoring endpoint Collect tissues/samples at pre-determined endpoint monitoring->endpoint data_analysis Analyze collected data endpoint->data_analysis

Caption: A general workflow for in vivo experiments using AVE 0991.

Detailed Experimental Protocols

In Vitro Nitric Oxide (NO) and Superoxide (O₂⁻) Measurement

This protocol is adapted from studies measuring NO and O₂⁻ release from bovine aortic endothelial cells (BAECs).[12][18]

  • Cell Culture: Culture primary BAECs to confluence in 6-well plates.

  • Preparation of AVE 0991: Prepare a stock solution of AVE 0991 in DMSO. Further dilute in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 µM).

  • Electrochemical Nanosensors: Use selective electrochemical nanosensors for the direct and simultaneous measurement of NO and O₂⁻ on the cell surface.

  • Measurement:

    • Position the nanosensors close to the surface of the BAECs.

    • Inject the AVE 0991 solution into the well.

    • Record the amperograms for NO and O₂⁻ release over time.

  • Controls:

    • Vehicle Control: Inject the vehicle (e.g., DMSO diluted in medium) to measure baseline levels.

    • Inhibitor Controls: Pre-incubate cells with an NO synthase inhibitor (e.g., L-NMMA) or a Mas receptor antagonist (A-779) to confirm the specificity of the response.[12]

In Vivo Administration in a Mouse Model of Colitis

This protocol is based on a study investigating the effects of AVE 0991 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in BALB/c mice.[4]

  • Animal Model: Use female BALB/c mice (6-10 weeks old).

  • Induction of Colitis: Administer DSS in the drinking water to induce colitis.

  • Preparation of AVE 0991:

    • Dissolve AVE 0991 in 0.9% saline to a stock concentration of 10 mg/mL.

    • Prepare fresh daily doses ranging from 0.5 to 40 mg/kg.

  • Administration:

    • Administer the prepared AVE 0991 solution via intraperitoneal (i.p.) injection in a volume of 500 µL per injection.

    • Follow either a prophylactic (administration before and during DSS) or treatment (administration after colitis induction) regimen.

  • Monitoring and Endpoint:

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • At the end of the experiment, sacrifice the mice and collect colon tissue for histological analysis and measurement of inflammatory markers.

  • Treatment Groups:

    • Control: Healthy mice receiving tap water.

    • DSS + Vehicle: Mice with DSS-induced colitis receiving saline i.p.

    • DSS + AVE 0991: Mice with DSS-induced colitis receiving different doses of AVE 0991 i.p.

References

How to minimize variability in AVE 0991 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving AVE 0991.

Troubleshooting Guide

Question: We are observing high variability in the physiological responses to AVE 0991 between animals in the same treatment group. What are the potential causes and solutions?

Answer:

High variability in response to AVE 0991 can stem from several factors, ranging from compound preparation to the experimental model itself. Below is a systematic guide to troubleshoot and minimize this variability.

1. AVE 0991 Formulation and Administration:

Inconsistent preparation and administration of AVE 0991 is a primary source of variability.

  • Solubility Issues: AVE 0991 has specific solubility requirements. Improper dissolution can lead to inaccurate dosing.[1][2]

    • Recommendation: Use recommended solvents and protocols. For in vivo studies, common vehicles include:

      • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3]

      • 10% DMSO in corn oil.[1][2][3]

      • 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

    • Troubleshooting: If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1][3] Always prepare fresh solutions and visually inspect for precipitates before administration. The use of hygroscopic DMSO that has been opened for a while can significantly impact solubility.[1]

  • Route of Administration: The chosen route can influence bioavailability and, consequently, the observed effect. Different studies have successfully used various routes:

    • Intraperitoneal (i.p.) injection.[4][5]

    • Subcutaneous (s.c.) injection.[6][7]

    • Intranasal administration for central nervous system effects.[2]

    • Oral gavage (as AVE 0991 is orally active).[8]

    • Recommendation: Choose a route appropriate for your experimental question and maintain consistency across all animals. The method of administration should be precise to ensure the intended dose is delivered.

Experimental Workflow for AVE 0991 Preparation and Administration

G cluster_prep Compound Preparation cluster_admin Administration cluster_qc Quality Control weigh Weigh AVE 0991 solvent Select Appropriate Vehicle weigh->solvent dissolve Dissolve AVE 0991 (use sonication/heat if needed) solvent->dissolve inspect Visually Inspect for Precipitates dissolve->inspect dose Calculate Dose (based on body weight) inspect->dose administer Administer via Chosen Route (e.g., i.p., s.c.) dose->administer fresh Prepare Solutions Fresh Daily fresh->dissolve

Caption: Workflow for preparing and administering AVE 0991.

2. Animal Model and Baseline Physiology:

The physiological state of the animals can significantly impact their response to AVE 0991.

  • Species and Strain: Different species and strains of rodents can exhibit varied responses. For instance, effects have been characterized in C57BL/6 and Swiss mice, as well as Wistar and Zucker rats.[4][9][10]

    • Recommendation: Clearly report the species, strain, sex, and age of the animals used. If possible, use a single strain from a reputable vendor to minimize genetic variability.

  • Underlying Pathology: The effect of AVE 0991 is often dependent on the disease model. For example, its effects on blood pressure and metabolism are more pronounced in models of hypertension or diabetes.[10][11][12]

    • Recommendation: Ensure your disease model is robust and exhibits a consistent phenotype before introducing AVE 0991.

  • Circadian Rhythm: The renin-angiotensin system has a circadian rhythm, which can influence the effects of AVE 0991. One study noted that AVE 0991 treatment blunted the typical nightly increase in blood pressure in spontaneously hypertensive rats.[12]

    • Recommendation: Standardize the time of day for drug administration and physiological measurements to minimize variability due to circadian fluctuations.

3. Experimental Protocol:

  • Acclimation and Handling: Stress from handling and novel environments can alter physiological parameters.

    • Recommendation: Ensure all animals are properly acclimated to the housing and experimental conditions. Handle animals consistently and minimize stress before and during the experiment. For studies involving metabolic cages, a 3-day acclimation period has been used.[6]

  • Anesthesia: If surgical procedures or terminal measurements under anesthesia are performed, the choice of anesthetic can be a confounding factor.

    • Recommendation: Use a consistent anesthetic regimen for all animals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AVE 0991?

A1: AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][4] It mimics the effects of the endogenous peptide Ang-(1-7), which is part of the protective arm of the renin-angiotensin system (RAS).[2][13] The classical RAS pathway involves Angiotensin II (Ang II) acting on the AT1 receptor to mediate effects like vasoconstriction and inflammation.[5] The ACE2/Ang-(1-7)/Mas receptor axis generally counteracts the effects of the Ang II/AT1 receptor axis.[5][13]

Signaling Pathway of the Renin-Angiotensin System

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Effects_detrimental Vasoconstriction, Inflammation, Fibrosis AT1R->Effects_detrimental Effects_beneficial Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Effects_beneficial AVE0991 AVE 0991 AVE0991->MasR ACE ACE ACE2 ACE2 Renin Renin

References

Technical Support Center: AVE 0991 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during in vitro experiments involving AVE 0991, with a specific focus on troubleshooting poor cell viability.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) Mas receptor. It mimics the effects of the endogenous peptide Angiotensin-(1-7), which is part of the renin-angiotensin system (RAS). The activation of the Mas receptor by AVE 0991 is associated with various cellular effects, including the modulation of signaling pathways involved in cell proliferation, inflammation, and vascular function.

Q2: I am observing high levels of cell death in my cultures treated with AVE 0991. Is this expected?

A2: While AVE 0991 has been shown to have protective effects in some contexts, it can also lead to decreased cell viability and even cell death, depending on the experimental conditions. Factors such as the cell type, concentration of AVE 0991, and the treatment regimen (e.g., single dose vs. daily treatment) can significantly influence the outcome. For instance, daily treatment with AVE 0991 has been reported to cause cell death in several breast cancer cell lines.

Q3: What are the known signaling pathways activated by AVE 0991?

A3: AVE 0991 primarily signals through the Mas receptor. Downstream pathways that have been shown to be activated include the PI3K/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. Another pathway involves the induction of heme oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation.

Q4: What solvents are recommended for dissolving and diluting AVE 0991?

A4: AVE 0991 is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture is low (typically below 0.5%) to avoid solvent-induced toxicity. Some studies have also used 10 mM KOH in 0.9% NaCl as a vehicle for in vivo studies.

Troubleshooting Guide: Poor Cell Viability with AVE 0991 Treatment

This guide provides a structured approach to identifying and resolving common causes of poor cell viability in experiments with AVE 0991.

Observation Potential Cause Recommended Action
High cell death across all concentrations 1. Daily Treatment Regimen: Some cell lines are sensitive to repeated exposure to AVE 0991. A study on breast cancer cell lines reported that daily treatment resulted in cell death. Solution: Switch to a single-dose treatment regimen.
2. Solvent Toxicity: The solvent used to dissolve AVE 0991 (e.g., DMSO) can be toxic to cells at high concentrations. Solution: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without AVE 0991) to assess solvent toxicity.
3. Compound Instability: AVE 0991 may degrade in the cell culture medium over long incubation periods, potentially forming toxic byproducts. Solution: Prepare fresh dilutions of AVE 0991 for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. Consider the stability of the compound in your specific culture medium.
Poor Viability at High Concentrations Only 1. Dose-Dependent Cytotoxicity: AVE 0991 can exhibit a dose-dependent effect on cell proliferation and viability. Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
2. Compound Precipitation: High concentrations of AVE 0991 may lead to precipitation in the culture medium, which can be cytotoxic. Solution: Visually inspect the culture medium for any signs of precipitation after adding AVE 0991. If precipitation is observed, consider using a lower concentration or a different solvent system if possible.
Inconsistent Results Between Experiments 1. Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can be more sensitive to drug treatment. Solution: Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.
2. Inaccurate Pipetting or Dilutions: Errors in preparing stock solutions or serial dilutions can lead to inconsistent results. Solution: Carefully calibrate pipettes and double-check all calculations for dilutions. Prepare a fresh set of dilutions for each experiment.

Data Presentation

Dose-Dependent Effect of AVE 0991 on Cell Proliferation

The following table summarizes the reported effects of a single treatment of AVE 0991 on the proliferation of different cell lines after 96 hours, as determined by MTT assay.

Cell LineConcentration (µM)Effect on Proliferation (% of Control)Reference
MCF10A (Normal Breast Epithelial)0.1~95%
1~85%
10~70%
MDA-MB-231 (ER- Breast Cancer)0.1~90%
1~75%
10~60%
pII (ER- Breast Cancer)0.1 - 10No significant change
YS1.2 (ER+ Breast Cancer)0.1 - 10No significant change
Effect of AVE 0991 on Neuronal Cell Death

This table shows the protective effect of AVE 0991 on primary cortical neurons subjected to glucose deprivation for 24 hours.

Treatment GroupCondition% Cell DeathReference
Control Normal~8%
Vehicle Glucose Deprivation~30%
AVE 0991 (10⁻⁸ M) Glucose DeprivationReduced by ~60%
AVE 0991 (10⁻⁷ M) Glucose DeprivationNear-complete protection
AVE 0991 (10⁻⁶ M) Glucose DeprivationReduced by ~60%

Experimental Protocols

Key Experiment: Assessing Cell Viability using MTT Assay

This protocol provides a detailed methodology for determining cell viability after treatment with AVE 0991 using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete cell culture medium

  • AVE 0991

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

2. Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • AVE 0991 Treatment:

    • Prepare a stock solution of AVE 0991 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the AVE 0991 stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AVE 0991.

    • Crucial Controls:

      • Untreated Control: Cells in medium without AVE 0991 or solvent.

      • Vehicle Control: Cells in medium with the highest concentration of DMSO used in the treatment groups.

      • Positive Control (Optional): A known cytotoxic agent to ensure the assay is working correctly.

      • Media Blank: Wells with medium only (no cells) to determine background absorbance.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

Signaling Pathways of AVE 0991

AVE0991_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PI3K PI3K MasR->PI3K HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Activation NO Nitric Oxide (NO) eNOS->NO VascularFunc Improved Vascular Function NO->VascularFunc p38MAPK p38 MAPK HO1->p38MAPK Inhibition CellProlif Cell Proliferation p38MAPK->CellProlif Inhibition

Caption: AVE 0991 Signaling Pathway.

Experimental Workflow for Troubleshooting Poor Cell Viability

Troubleshooting_Workflow Start Poor Cell Viability Observed CheckRegimen Is treatment regimen daily or repeated? Start->CheckRegimen SwitchToOneDose Switch to a single dose regimen CheckRegimen->SwitchToOneDose Yes CheckSolvent Run vehicle control (e.g., DMSO only) CheckRegimen->CheckSolvent No End Viability Improved SwitchToOneDose->End IsSolventToxic Is vehicle control toxic? CheckSolvent->IsSolventToxic LowerSolvent Lower final solvent concentration IsSolventToxic->LowerSolvent Yes CheckDose Perform dose-response experiment IsSolventToxic->CheckDose No LowerSolvent->End IsHighDoseToxic Toxicity only at high concentrations? CheckDose->IsHighDoseToxic OptimizeDose Optimize working concentration IsHighDoseToxic->OptimizeDose Yes CheckCulture Review cell culture practices IsHighDoseToxic->CheckCulture No OptimizeDose->End CheckCulture->End

Caption: Troubleshooting Workflow.

Interpreting unexpected dose-response curves for AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE 0991. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered when working with this nonpeptide angiotensin-(1-7) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AVE 0991?

A1: AVE 0991 is a nonpeptide agonist of the Mas receptor, which is the receptor for the endogenous peptide angiotensin-(1-7).[1][2][3] By activating the Mas receptor, AVE 0991 mimics the effects of Ang-(1-7), which are often counter-regulatory to the actions of Angiotensin II. These effects are generally associated with vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic responses.[1][4]

Q2: I am observing a biphasic or U-shaped dose-response curve with AVE 0991. Is this expected?

A2: While a classical sigmoidal dose-response is often expected, biphasic or U-shaped (hormetic) curves are not uncommon in pharmacology and can arise from complex biological responses. For AVE 0991, such a curve is not widely reported in the literature but is mechanistically plausible. Potential causes could include:

  • Receptor Cross-Talk: At different concentrations, AVE 0991 might differentially engage with other receptors of the renin-angiotensin system, such as the AT1 and AT2 receptors, leading to opposing effects at higher concentrations.[5][6]

  • Activation of Opposing Signaling Pathways: The Mas receptor can couple to various downstream signaling pathways. It's possible that at high concentrations, AVE 0991 could trigger negative feedback loops or activate pathways with opposing functions.

  • Receptor Desensitization/Downregulation: High concentrations of an agonist can sometimes lead to receptor desensitization or downregulation, resulting in a diminished response at the upper end of the dose-response curve.

Q3: Can AVE 0991 interact with other angiotensin receptors?

A3: Yes, some studies suggest that the effects of AVE 0991 can be partially or completely blocked by AT1 and AT2 receptor antagonists in certain experimental models.[5][6][7] This indicates a potential for cross-talk or functional antagonism between the Mas receptor and other angiotensin receptors, which could contribute to complex dose-response relationships. The expression levels of these receptors in your specific experimental system could influence the observed effects of AVE 0991.[1]

Q4: What are the known downstream signaling pathways activated by AVE 0991?

A4: AVE 0991, through Mas receptor activation, has been shown to modulate several downstream signaling pathways, including:

  • Nitric Oxide (NO) Production: Activation of endothelial nitric oxide synthase (eNOS) leading to increased NO release.[7][8]

  • MAPK Pathway: It can influence the phosphorylation of kinases like p38 MAPK and ERK1/2.[9]

  • PI3K/Akt Pathway: This pathway is another known downstream target.[10]

  • Cytokine Modulation: AVE 0991 has been shown to modulate the levels of various cytokines, such as reducing IL-5 and increasing IL-10.[1]

Troubleshooting Guide for Unexpected Dose-Response Curves

If you are observing an unexpected (e.g., biphasic, bell-shaped, or flattened) dose-response curve with AVE 0991, consider the following troubleshooting steps:

Problem 1: Decreased or plateauing effect at high concentrations.
Potential Cause Troubleshooting Steps
Receptor Desensitization/Downregulation 1. Time-Course Experiment: Measure the response to a high concentration of AVE 0991 over different time points to see if the effect diminishes over time. 2. Receptor Expression Analysis: Use techniques like Western blot or qPCR to assess Mas receptor expression levels after prolonged exposure to high concentrations of AVE 0991.
Activation of Negative Feedback Loops 1. Inhibitor Studies: Use inhibitors of known downstream signaling molecules (e.g., specific phosphatases) to see if the biphasic response is altered.
Off-Target Effects at High Concentrations 1. Use of Antagonists: Co-incubate with specific antagonists for other potential targets (e.g., AT1 or AT2 receptors) to see if the unexpected curve is normalized.[5][6][7] 2. Consult Literature for Off-Target Profile: While not extensively reported for AVE 0991, review literature for potential off-target activities of similar compounds.
Problem 2: Biphasic response (low-dose stimulation, high-dose inhibition, or vice-versa).
Potential Cause Troubleshooting Steps
Receptor Cross-Talk 1. Characterize Receptor Expression: Determine the relative expression levels of Mas, AT1, and AT2 receptors in your experimental model (cell line, tissue, etc.).[1] 2. Use of Specific Antagonists: Perform dose-response curves in the presence of specific antagonists for the Mas receptor (e.g., A-779), AT1 receptor (e.g., Losartan), and AT2 receptor (e.g., PD123319) to dissect the contribution of each receptor.[1][5][6][7]
Differential Activation of Downstream Pathways 1. Pathway Analysis: At both the optimal and inhibitory concentrations of AVE 0991, analyze the activation state (e.g., phosphorylation) of key downstream signaling molecules (e.g., eNOS, p38 MAPK, Akt).[9][10]
Experimental Artifact 1. Solubility Issues: Ensure complete solubility of AVE 0991 at high concentrations. Insoluble compound can lead to inaccurate dosing and misleading results.[11] 2. Reagent Stability: Confirm the stability of AVE 0991 in your experimental buffer and at the experimental temperature over the duration of the assay.

Signaling Pathways and Experimental Workflows

AVE 0991 Signaling Pathway

AVE0991_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR AT1R AT1 Receptor MasR->AT1R Functional Antagonism AT2R AT2 Receptor MasR->AT2R Potential Cross-Talk PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt eNOS eNOS Activation MasR->eNOS MAPK p38 MAPK / ERK1/2 MasR->MAPK Cytokines Cytokine Modulation (e.g., ↑IL-10, ↓IL-5) MasR->Cytokines Gene_Expression Gene Expression Changes PI3K_Akt->Gene_Expression Anti_Proliferation Anti-proliferation PI3K_Akt->Anti_Proliferation NO Nitric Oxide (NO) eNOS->NO MAPK->Gene_Expression MAPK->Anti_Proliferation Anti_Inflammation Anti-inflammation Cytokines->Anti_Inflammation Vasodilation Vasodilation NO->Vasodilation

Caption: AVE 0991 signaling via the Mas receptor and potential cross-talk.

Experimental Workflow for Investigating Unexpected Dose-Response

Troubleshooting_Workflow Start Observe Unexpected Dose-Response Curve Check_Basics Verify Experimental Parameters (Solubility, Stability, etc.) Start->Check_Basics Receptor_Expression Characterize Receptor Profile (Mas, AT1, AT2) Check_Basics->Receptor_Expression Time_Course Conduct Time-Course Experiment Check_Basics->Time_Course Antagonist_Studies Perform Dose-Response with Specific Antagonists (A-779, Losartan, PD123319) Receptor_Expression->Antagonist_Studies Signaling_Analysis Analyze Downstream Signaling at Key Concentrations Receptor_Expression->Signaling_Analysis Interpret Interpret Data to Identify Mechanism (Cross-talk, Desensitization, etc.) Antagonist_Studies->Interpret Signaling_Analysis->Interpret Time_Course->Interpret

Caption: A logical workflow for troubleshooting unexpected dose-response curves.

Experimental Protocols

In Vitro Cell-Based Assay (General Protocol)

This protocol provides a general framework. Specific cell types, seeding densities, and incubation times should be optimized for your particular experiment.

  • Cell Culture: Culture cells of interest in appropriate media and conditions until they reach the desired confluency (typically 70-80%).

  • Cell Seeding: Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Preparation of AVE 0991: Prepare a stock solution of AVE 0991 (e.g., 10 mM in DMSO or an alkaline buffer).[11] From this stock, prepare serial dilutions in serum-free media to achieve the desired final concentrations. It is crucial to include a vehicle control (media with the same concentration of the solvent used for AVE 0991).

  • Treatment: Remove the culture media from the cells and replace it with the media containing the different concentrations of AVE 0991 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Following incubation, perform the desired assay to measure the biological response (e.g., cell proliferation assay, nitric oxide measurement, protein extraction for Western blot, etc.).

In Vivo Administration in Rodent Models (General Protocol)

This protocol provides a general guideline. The specific dose, route of administration, and vehicle should be determined based on the experimental model and research question.

  • Animal Model: Utilize the appropriate rodent model for your study (e.g., wild-type mice, a disease model). All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Preparation of AVE 0991 for Injection: Dissolve AVE 0991 in a suitable vehicle. A common vehicle is 10 mM KOH in 0.9% NaCl.[12] The final solution should be sterile-filtered.

  • Administration: Administer AVE 0991 via the chosen route. Common routes and dose ranges from literature include:

    • Subcutaneous (s.c.) injection: Doses ranging from 1 mg/kg to 9 mg/kg have been reported.[1][12]

    • Intraperitoneal (i.p.) injection: A wide range of doses from 0.5 mg/kg to 40 mg/kg have been used.[9]

    • Oral gavage: AVE 0991 is orally active.[3]

    • Osmotic minipumps: For continuous administration, a dose of 0.5 mg/kg/day has been used.[2]

  • Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the designated endpoint, collect tissues or blood for analysis.

Quantitative Data Summary

Parameter AVE 0991 Concentration/Dose Effect Experimental Model Reference
IC50 for [125I]-Ang-(1-7) binding 21 ± 35 nMCompetitive bindingBovine aortic endothelial cell membranes[7]
NO Release (Peak Concentration) 10 µM295 ± 20 nMBovine aortic endothelial cells[7]
Superoxide (O2-) Release (Peak Concentration) 10 µM18 ± 2 nMBovine aortic endothelial cells[7]
Inhibition of VSMC Proliferation 10⁻⁸ to 10⁻⁵ MDose-dependent inhibitionAngiotensin II-induced rat vascular smooth muscle cells
Antidiuretic Effect in Mice 0.58 nmol/gSignificant decrease in water diuresisWater-loaded C57BL/6 mice[13]
Colitis Amelioration (Prophylactic) 1, 20, and 40 mg/kg (i.p.)Restoration of body weight and colon lengthDSS-induced colitis in mice[9]
Renal Ischemia/Reperfusion Injury 9.0 mg/kg (s.c.)Improved renal function, decreased tissue injuryMouse model of renal I/R[12]
Glucose Metabolism Improvement 0.5 mg/kg/day (osmotic pump)Enhanced insulin (B600854) signaling and glucose toleranceObese Zucker rats[2]
Attenuation of Neurocognitive Recovery Deficits 0.9 mg/kg (intranasal)Improved learning and memory deficitsAged rat model of dNCR[11]
Cardioprotective Effects Various dosesReduced fibrosis, inflammation, and improved cardiac functionRat models of hypertension and myocardial infarction[4]

References

Avoiding precipitation of AVE 0991 in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE 0991. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using AVE 0991 in their experiments, with a specific focus on preventing precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a nonpeptide agonist of the Angiotensin-(1-7) receptor, Mas. It mimics the beneficial cardiovascular and renal effects of Angiotensin-(1-7). Its mechanism of action involves stimulating the Mas receptor, which can lead to the release of nitric oxide (NO).

Q2: What are the main challenges when working with AVE 0991 in cell culture?

A2: The primary challenge with AVE 0991 is its low solubility in aqueous solutions like cell culture media, which can lead to precipitation. This can affect the actual concentration of the compound in your experiment and lead to inconsistent results.

Q3: What is the recommended solvent for dissolving AVE 0991?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of AVE 0991. Ethanol and alkaline water solutions can also be used.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is always recommended to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to assess any effects of the solvent on your cells.

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent AVE 0991 precipitation in your cell culture experiments.

Problem: A precipitate is observed in the culture medium after adding the AVE 0991 stock solution.

  • Possible Cause 1: Low Solubility in Aqueous Media. AVE 0991 is inherently hydrophobic and has limited solubility in the aqueous environment of cell culture media.

    • Solution: Follow a careful dilution protocol. Prepare a high-concentration stock solution in 100% DMSO. When preparing the working solution, dilute the stock solution in serum-free medium first before adding it to the final culture medium containing serum. It is also crucial to vortex or mix the diluted solution thoroughly between each dilution step.

  • Possible Cause 2: High Final Concentration. The desired final concentration of AVE 0991 in the culture medium may exceed its solubility limit.

    • Solution: Test a range of final concentrations to determine the maximum soluble concentration in your specific culture medium. Start with a lower concentration and gradually increase it.

  • Possible Cause 3: Interaction with Media Components. Components in the culture medium, such as salts, proteins (especially in serum), and pH, can influence the solubility of AVE 0991.

    • Solution:

      • Serum: Prepare the working solution of AVE 0991 in serum-free media first, and then add it to your complete media containing serum. This can help prevent the compound from immediately precipitating upon contact with high concentrations of proteins.

      • Media Formulation: If precipitation persists, consider testing the solubility of AVE 0991 in different base media (e.g., DMEM, RPMI-1640).

  • Possible Cause 4: Improper Storage of Stock Solution. Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation.

    • Solution: Aliquot the high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C. This will prevent the need for repeated freeze-thaw cycles.

Data Summary

PropertyValueSource
Molecular Weight 580.73 g/mol
IC50 21 ± 35 nM (for binding to bovine aortic endothelial cell membranes)
Solubility in DMSO 30 mg/mL (51.66 mM)
Solubility in Water <0.1 mg/mL (Insoluble)
Recommended Solvent DMSO

Experimental Protocols

Protocol 1: Preparation of AVE 0991 Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out the appropriate amount of AVE 0991 powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of AVE 0991 (MW: 580.73), add 172.2 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Sonication may be recommended to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in cell culture):

    • Thaw a single aliquot of the 10 mM AVE 0991 stock solution at room temperature.

    • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in serum-free culture medium to obtain a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of serum-free medium and vortex immediately.

    • Further dilute the 100 µM intermediate solution 1:10 in your complete culture medium (containing serum) to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of your complete medium.

    • Mix gently by pipetting up and down before adding to your cells.

Note: The final DMSO concentration in this example would be 0.1%. Always calculate the final DMSO concentration and include a vehicle control in your experiments.

Visualizations

AVE0991_Signaling_Pathway cluster_cell Endothelial Cell cluster_antagonists Antagonists AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates eNOS eNOS MasR->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Downstream Effects Downstream Effects NO->Downstream Effects AT1R AT1 Receptor AT2R AT2 Receptor AT1R_antagonist AT1R Antagonist AT1R_antagonist->MasR partially inhibits AT2R_antagonist AT2R Antagonist AT2R_antagonist->MasR inhibits

Caption: Signaling pathway of AVE 0991.

Troubleshooting_Workflow Start Precipitation Observed in Culture Medium Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Is the dilution protocol being followed correctly? Check_Concentration->Check_Dilution No Lower_Concentration->Check_Dilution Follow_Protocol Follow the recommended dilution protocol Check_Dilution->Follow_Protocol No Check_Media Is precipitation still occurring? Check_Dilution->Check_Media Yes Follow_Protocol->Check_Media Test_Media Test solubility in different base media Check_Media->Test_Media Yes Check_Stock Is the stock solution stored correctly? Check_Media->Check_Stock No Test_Media->Check_Stock Aliquot_Stock Aliquot stock solution to avoid freeze-thaw cycles Check_Stock->Aliquot_Stock No Success Precipitation Resolved Check_Stock->Success Yes Aliquot_Stock->Success

Caption: Troubleshooting workflow for AVE 0991 precipitation.

Best practices for long-term storage of AVE 0991 sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AVE 0991 sodium salt. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture. The recommended storage temperatures and expected shelf life are summarized in the table below.

2. How should I store solutions of this compound?

Stock solutions of this compound should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at low temperatures.[1] The stability of the compound in solution is dependent on the storage temperature.

3. What solvents are recommended for reconstituting this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1] For in vitro experiments, using freshly opened, anhydrous DMSO is recommended as the compound is hygroscopic and the presence of water can affect solubility.[1] For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline have been reported.[1]

4. Is this compound sensitive to light or humidity?

While specific data on light sensitivity is limited, it is standard practice for all research compounds to be stored protected from light. The compound is known to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a desiccated environment.[1]

5. How many times can I freeze and thaw my stock solution of this compound?

To maintain the integrity of the compound, it is strongly recommended to aliquot stock solutions after preparation and avoid repeated freeze-thaw cycles.[1] Each freeze-thaw cycle can potentially lead to degradation of the compound and introduce variability in experimental results.

Quantitative Data Summary

The following tables provide a summary of the storage conditions and stability for this compound in both solid and solution forms.

Table 1: Long-Term Storage of Solid this compound

Storage TemperatureRecommended Duration
-20°CUp to 3 years
4°CUp to 2 years

Source: MedChemExpress.[1]

Table 2: Storage of this compound in Solution

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Source: MedChemExpress.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in stock solution - Supersaturated solution.- Incorrect solvent.- Absorption of water by hygroscopic DMSO.- Gently warm the solution and/or sonicate to aid dissolution.[1]- Ensure the use of anhydrous, high-purity DMSO.[1]- Prepare a more dilute stock solution.
Inconsistent experimental results - Degradation of the compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution.- Store the compound as recommended in the tables above.- Aliquot stock solutions to avoid repeated freezing and thawing.[1]- Prepare fresh working solutions for each experiment.
Low or no biological activity observed - Inactive compound due to degradation.- Incorrect dosage or concentration used.- Issues with the experimental system (e.g., cell line responsiveness).- Verify the storage conditions and age of the compound.- Perform a dose-response curve to determine the optimal concentration.- Include positive controls in your experiment to validate the assay.
Difficulty dissolving the compound for in vivo studies - The vehicle used is not optimal for solubility.- A common vehicle for oral gavage in rats is 0.9% NaCl.[1]- For intraperitoneal injections in mice, various doses have been administered.[2]- Consider using a formulation with co-solvents like PEG300 and Tween-80 for improved solubility.[1]

Experimental Protocols

In Vitro Experiment: Assessing the Effect of AVE 0991 on Cell Proliferation

This protocol provides a general framework for studying the effect of AVE 0991 on the proliferation of a cancer cell line, such as MDA-MB-231 human breast cancer cells.

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -80°C.

  • Treatment: Seed cells in a 96-well plate at a density of 5,000 cells/well. After 24 hours, treat the cells with varying concentrations of AVE 0991 (e.g., 0.1, 1, 10 µM) diluted in culture medium from the stock solution. A vehicle control (DMSO) should be included.

  • Proliferation Assay: After 72 hours of treatment, assess cell proliferation using a standard method such as the MTT assay.

  • Data Analysis: Determine the effect of AVE 0991 on cell proliferation by comparing the absorbance values of treated cells to the vehicle control.

In Vivo Experiment: Evaluating the Antihypertensive Effect of AVE 0991 in Rats

This protocol describes a general procedure to investigate the in vivo effects of AVE 0991 in a rat model of hypertension.

  • Animal Model: Use spontaneously hypertensive rats (SHR) as the experimental model and Wistar-Kyoto (WKY) rats as the normotensive control.

  • Drug Preparation and Administration: Dissolve this compound in 0.9% NaCl for oral administration. A typical dose for oral gavage in rats is 1 mg/kg.[1]

  • Experimental Procedure:

    • Acclimate the rats for at least one week before the experiment.

    • Measure baseline systolic blood pressure (SBP) using the tail-cuff method.

    • Administer AVE 0991 or vehicle (0.9% NaCl) daily by oral gavage for the duration of the study (e.g., 2 weeks).

    • Monitor SBP at regular intervals throughout the treatment period.

  • Data Analysis: Compare the changes in SBP between the AVE 0991-treated group and the vehicle-treated group to evaluate the antihypertensive effect.

Signaling Pathways and Workflows

AVE 0991 Signaling Pathway

AVE 0991 is an agonist of the Mas receptor, which is a key component of the protective arm of the renin-angiotensin system (RAS). Activation of the Mas receptor by AVE 0991 triggers a cascade of downstream signaling events that are generally considered to have beneficial cardiovascular and anti-inflammatory effects.

AVE0991_Signaling_Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates G_protein G Protein MasR->G_protein couples to PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K eNOS eNOS PLC->eNOS activates Akt Akt PI3K->Akt NO Nitric Oxide (NO) eNOS->NO produces PKG PKG NO->PKG activates Vasodilation Vasodilation PKG->Vasodilation Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory Akt->eNOS activates Anti_proliferative Anti-proliferative Effects Akt->Anti_proliferative

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in a research setting.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation Reconstitution Reconstitute AVE 0991 (Solid to Stock Solution) Working_Solution Prepare Working Solution Reconstitution->Working_Solution Treatment Treat Cells or Animals Working_Solution->Treatment Data_Collection Collect Data (e.g., Proliferation, Blood Pressure) Treatment->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: A general workflow for experiments using AVE 0991.

References

How to determine the optimal treatment duration with AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) receptor, Mas.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

AVE 0991 is a synthetic, nonpeptide, and orally active agonist for the Mas receptor, mimicking the effects of Angiotensin-(1-7) [Ang-(1-7)].[1][2][3] Its primary mechanism is to activate the protective axis of the Renin-Angiotensin System (RAS), which counteracts the often-detrimental effects of the classical Angiotensin II/AT1 receptor axis.[4][5][6] Activation of the Mas receptor by AVE 0991 has been shown to stimulate the release of nitric oxide (NO), reduce inflammation, and exert anti-fibrotic and cardioprotective effects.[4][7][8]

Q2: What is the signaling pathway activated by AVE 0991?

AVE 0991 binds to the G protein-coupled receptor Mas. This binding initiates several downstream signaling cascades that oppose the Angiotensin II/AT1 receptor pathway. Key pathways include the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS) phosphorylation (through PI3K/Akt signaling) and the activation of the PKA/CREB/UCP-2 pathway, which can reduce oxidative stress and apoptosis.[1][4][9]

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_AVE Exogenous Agonist cluster_Effects Cellular Effects AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Cleavage AT1R AT1 Receptor AngII->AT1R Binds Ang17 Ang-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Binds Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation AVE0991 AVE 0991 AVE0991->MasR Activates

Caption: Simplified signaling pathway of AVE 0991 within the Renin-Angiotensin System.
Q3: What are some reported in vitro and in vivo concentrations and treatment durations for AVE 0991?

The effective concentration and duration of AVE 0991 treatment are highly dependent on the experimental model. Below is a summary of conditions reported in the literature to serve as a starting point.

Table 1: Reported Concentrations and Durations for AVE 0991

Model System Concentration / Dose Treatment Duration Observed Effect Reference
In Vitro
Primary Cortical Neurons (rat) 10⁻⁸ M to 10⁻⁶ M 24 hours Reduced neuronal cell death during glucose deprivation. [10]
Bovine Aortic Endothelial Cells 10 µM Not specified (peak measurements) Stimulated NO release. [1]
Breast Cancer Cell Lines 0.1, 1, and 10 µM 96 hours (single treatment) Reduced cell proliferation. [11]
In Vivo
Obese Zucker Rats 0.5 mg/kg BW/day (osmotic minipumps) 2 weeks Improved whole-body glucose tolerance. [12]
C57BL/6 Mice 0.58 nmol/g (i.p.) Single dose Decreased water diuresis. [2]

| Aged Rats (laparotomy model) | 0.9 mg/kg (intranasal) | Single dose post-surgery | Reduced neuroinflammation. |[13] |

Guide: Determining Optimal Treatment Duration

Determining the ideal treatment duration for AVE 0991 requires a systematic approach, as the optimal time can vary significantly based on the cell type, the biological question, and the specific endpoint being measured.

Q4: How do I design an experiment to find the optimal treatment duration?

A time-course experiment is the most effective method. This involves treating your cells with a predetermined optimal concentration of AVE 0991 and collecting samples at multiple time points.

Workflow_Optimal_Duration start Start: Define Biological Question (e.g., effect on gene expression, cell viability) lit_review 1. Literature Review - Identify reported durations & concentrations - Understand expected mechanism timing start->lit_review dose_response 2. Dose-Response Experiment - Test a range of AVE 0991 concentrations - Use a fixed, intermediate time point (e.g., 24h) - Determine optimal concentration (EC50) lit_review->dose_response time_course 3. Time-Course Experiment - Use optimal concentration from Step 2 - Treat cells and harvest at multiple time points (e.g., 6h, 12h, 24h, 48h, 72h) dose_response->time_course analysis 4. Endpoint Analysis - Measure desired outcome at each time point (e.g., qPCR, Western Blot, Viability Assay) time_course->analysis determine_optimal 5. Determine Optimal Duration - Identify the time point with the most significant and biologically relevant effect analysis->determine_optimal end End: Proceed with Optimized Protocol determine_optimal->end

Caption: Experimental workflow for determining optimal AVE 0991 treatment duration.
Q5: Can you provide a general protocol for a time-course cell viability experiment?

Yes. This protocol uses a common method like the MTT assay to assess cell viability over time.

Experimental Protocol: Time-Course Viability Assay

  • Cell Seeding:

    • Determine the optimal seeding density for your cell line to ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 72-96 hours).[14][15]

    • Plate cells in multiple 96-well plates—one for each time point to be measured.[16]

    • Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Prepare a fresh solution of AVE 0991 in your cell culture medium at the desired final concentration (determined from a prior dose-response experiment).

    • Remove the old medium from the cells and replace it with the AVE 0991-containing medium or vehicle control medium. Administer the treatment once at the beginning of the experiment.[16]

  • Incubation and Data Collection:

    • Return all plates to the incubator.

    • At each designated time point (e.g., 24h, 48h, 72h), remove one plate for analysis.

    • Perform a cell viability assay (e.g., MTT). For an MTT assay:

      • Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well.[11]

      • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11][17]

      • Aspirate the medium and dissolve the crystals in 200 µL of DMSO.[11]

      • Read the absorbance on a plate reader at the appropriate wavelength.

  • Analysis:

    • Normalize the absorbance values of the treated cells to the vehicle-treated control cells at each time point.

    • Plot cell viability (%) against time (hours) to identify the time point at which AVE 0991 has its maximal desired effect.

Troubleshooting Guide

Q6: I am not observing any effect after treatment with AVE 0991. What should I check?

If you do not see an expected effect, systematically check the following potential issues.

Troubleshooting_Guide cluster_checks Initial Checks cluster_biological Biological Factors start Problem: No Effect Observed with AVE 0991 check_conc Is the concentration correct? - Perform a dose-response curve. - Literature suggests 0.1 µM - 10 µM for in vitro studies. start->check_conc check_duration Is the treatment duration appropriate? - Effect may be transient or delayed. - Perform a time-course experiment. start->check_duration check_reagent Is the AVE 0991 solution viable? - Check storage conditions (-20°C). - Prepare fresh solutions for each experiment. start->check_reagent check_receptor Does the cell model express the Mas receptor? - Confirm MasR expression via qPCR, Western Blot, or Flow Cytometry. check_conc->check_receptor If concentration is validated check_duration->check_receptor check_reagent->check_receptor check_pathway Is the downstream signaling pathway intact? - Check for expression of key pathway components (e.g., eNOS). check_receptor->check_pathway check_endpoint Is the chosen endpoint appropriate? - AVE 0991 may affect migration but not proliferation in some cells. - Consider multiple functional assays. check_pathway->check_endpoint

Caption: Troubleshooting workflow for experiments where AVE 0991 shows no effect.
Q7: My results with AVE 0991 are inconsistent between experiments. What could be the cause?

Inconsistency often stems from subtle variations in experimental protocol. Consider these factors:

  • Reagent Stability: AVE 0991 stock solutions should be stored properly (e.g., at -20°C) and aliquoted to avoid repeated freeze-thaw cycles.[2] It is best practice to make fresh working dilutions for each experiment from a stable stock.[18]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered receptor expression.

  • Cell Density: Ensure that cell seeding density is consistent across all experiments. Cell confluence at the time of treatment can significantly impact the outcome.[15]

  • Treatment Timing: Adding the drug at the same point relative to cell plating (e.g., 24 hours post-seeding) is crucial for reproducibility.[14][15]

References

Preventing degradation of AVE 0991 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AVE 0991, a nonpeptide agonist of the Mas receptor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. It mimics the beneficial effects of the endogenous peptide Ang-(1-7), which is part of the protective arm of the Renin-Angiotensin System (RAS).[1][2][3] The primary mechanism of action of AVE 0991 involves binding to and activating the Mas receptor, which counteracts the often-detrimental effects of Angiotensin II (Ang II) mediated by the AT1 receptor.[1][4][5][6] Activation of the Mas receptor by AVE 0991 leads to various cellular responses, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][2]

Q2: What are the recommended storage conditions for AVE 0991?

A2: Proper storage of AVE 0991 is crucial to maintain its stability and activity. Recommendations from suppliers should always be followed. General storage guidelines are summarized below.

Q3: How should I prepare a stock solution of AVE 0991?

A3: AVE 0991 is soluble in alkaline aqueous solutions, dimethyl sulfoxide (B87167) (DMSO), and ethanol.[7] For in vitro experiments, a common solvent is DMSO. For in vivo studies, specific formulations are required. It is crucial to avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.[3] Aliquoting the stock solution into single-use volumes is highly recommended.

Q4: Can I use AVE 0991 in animal studies? What are the typical routes of administration and dosages?

A4: Yes, AVE 0991 is orally active and has been used in numerous animal studies.[3][7] The route of administration and dosage depend on the specific experimental model and research question. Common routes include oral gavage, subcutaneous injection, and intraperitoneal injection.[8][9] Dosages can vary significantly, so it is essential to consult relevant literature for your specific application.

Troubleshooting Guide: Preventing Degradation of AVE 0991

While specific degradation pathways for AVE 0991 are not extensively published, its chemical structure, containing thiophene (B33073), sulfonamide, and imidazole (B134444) moieties, suggests potential instabilities. This guide provides troubleshooting advice to minimize degradation during your experiments.

Problem 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of AVE 0991 in your experimental setup.

Potential Cause Troubleshooting/Prevention Strategy
pH Instability The sulfonamide group in AVE 0991 may be susceptible to hydrolysis, particularly in acidic conditions. It is recommended to prepare solutions in alkaline or neutral buffers. If acidic conditions are necessary for your experiment, prepare the AVE 0991 solution fresh and use it immediately.
Light Sensitivity Thiophene derivatives can be sensitive to light and undergo photodegradation. To minimize this, protect all solutions containing AVE 0991 from light by using amber vials or wrapping containers in aluminum foil. Conduct experimental steps involving AVE 0991 under subdued lighting whenever possible.
Oxidative Degradation The imidazole and thiophene rings in AVE 0991 could be susceptible to oxidation. Avoid introducing oxidizing agents into your experimental system. Use deoxygenated solvents for solution preparation if your experiment is highly sensitive to oxidative stress.
Improper Storage Storing stock solutions at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can lead to degradation. Always store the solid compound and solutions as recommended and aliquot stock solutions for single use.
Incorrect Solution Preparation Ensure complete dissolution of AVE 0991. For aqueous-based buffers, preparing a concentrated stock in DMSO or an alkaline solution first and then diluting it may be necessary. Visually inspect for any precipitation.

Problem 2: Precipitation of AVE 0991 in aqueous buffers.

AVE 0991 has limited solubility in neutral aqueous solutions.

Potential Cause Troubleshooting/Prevention Strategy
Low Solubility Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Add the stock solution to your aqueous buffer dropwise while vortexing to ensure proper mixing and prevent immediate precipitation. The final concentration of the organic solvent should be kept low and consistent across all experimental groups, including controls.
Buffer Composition The salt concentration and pH of your buffer can affect the solubility of AVE 0991. If precipitation occurs, try adjusting the pH to a more alkaline value or using a different buffer system.

Data Presentation

Table 1: Recommended Storage Conditions for AVE 0991

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years[10]
In Solvent-80°CUp to 1 year[10]

Table 2: Solubility of AVE 0991

SolventSolubilityReference
DMSOSoluble[7]
EthanolSoluble[7]
Alkaline Aqueous SolutionsSoluble[7]

Experimental Protocols

Protocol 1: Preparation of AVE 0991 Stock Solution (10 mM in DMSO)

  • Materials: AVE 0991 powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the AVE 0991 vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of AVE 0991 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: In Vivo Administration via Oral Gavage

  • Materials: AVE 0991 stock solution, vehicle (e.g., 0.5% carboxymethylcellulose in water), gavage needles.

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the AVE 0991 stock solution.

    • Prepare the dosing solution by diluting the stock solution with the vehicle to the desired final concentration. Ensure the final concentration of DMSO is low (typically <5%) and non-toxic to the animals.

    • Vortex the dosing solution thoroughly before each administration to ensure homogeneity.

    • Administer the solution to the animals using an appropriate-sized gavage needle.

    • Prepare a vehicle-only control solution with the same final DMSO concentration for the control group.

Visualizations

Signaling Pathway of AVE 0991

AVE 0991 acts as an agonist for the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS). This pathway counter-regulates the classical RAS pathway.

AVE0991_Signaling_Pathway cluster_classical_RAS Classical RAS Pathway cluster_protective_RAS Protective RAS Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 Classical_Effects Vasoconstriction, Inflammation, Fibrosis AT1R->Classical_Effects MasR Mas Receptor Ang17->MasR AVE0991 AVE 0991 AVE0991->MasR MasR->AT1R Inhibits Protective_Effects Vasodilation, Anti-inflammation, Anti-fibrosis MasR->Protective_Effects

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Workflow for Preventing Degradation

A logical workflow to minimize the degradation of AVE 0991 during experimental procedures.

Experimental_Workflow start Start storage Store AVE 0991 Solid at -20°C in the dark start->storage prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) under subdued light storage->prep_stock aliquot Aliquot into single-use light-protected tubes prep_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock prep_working Prepare Working Solution (Dilute stock in appropriate buffer) just before use store_stock->prep_working experiment Perform Experiment (Protect from light) prep_working->experiment end End experiment->end

Caption: Recommended workflow for handling AVE 0991.

References

Technical Support Center: Validating the Activity of a New Batch of AVE 0991 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of a new batch of AVE 0991 sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, known as the Mas receptor.[1][2] It mimics the biological effects of Ang-(1-7), which are often counter-regulatory to those of Angiotensin II.[2][3] The primary mechanism of action involves binding to the Mas receptor, which can trigger various downstream signaling pathways, including the Mas/heme oxygenase-1 (HO-1)/p38 MAPK pathway, leading to effects such as vasodilation and anti-inflammatory responses.[4][5]

Q2: What are the expected in vitro effects of a new, active batch of AVE 0991?

A2: A new, active batch of AVE 0991 should demonstrate several key in vitro effects. It is expected to compete with radiolabeled Ang-(1-7) for binding to the Mas receptor.[1][3] Additionally, it should stimulate the release of nitric oxide (NO) and superoxide (B77818) (O₂⁻) from endothelial cells.[3][6] In vascular smooth muscle cells, it has been shown to attenuate Angiotensin II-induced proliferation.[4]

Q3: What are some expected in vivo effects of an active batch of AVE 0991?

A3: In vivo, active AVE 0991 has been shown to produce a significant antidiuretic effect in mice, which can be observed as a decrease in urine volume and an increase in urine osmolality.[1][7] This effect is abolished in Mas receptor knockout mice, confirming its specificity.[7] Furthermore, it has demonstrated cardioprotective effects, such as attenuating heart failure and reducing hypertension-induced cardiac and renal inflammation.[3][8]

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is typically dissolved in solvents like DMSO to create a stock solution.[9][10] For long-term storage, it is recommended to store the powder at -20°C for up to three years and the solvent-based stock solution at -80°C for up to one year.[10] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[11] Some protocols may require dissolving in alkaline water solutions for specific applications.[12]

Troubleshooting Guide

Problem 1: My new batch of AVE 0991 shows no or low activity in my in vitro assay.

This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify the potential cause.

G start Start: No/Low In Vitro Activity check_solubility Is the compound fully dissolved? start->check_solubility check_storage Was the compound stored correctly? check_solubility->check_storage Yes run_validation_assay Perform a definitive validation assay (e.g., competitive binding). check_solubility->run_validation_assay No, precipitation observed. Prepare fresh solution. check_concentration Is the final concentration in the assay correct? check_storage->check_concentration Yes check_storage->run_validation_assay No, improperly stored. Use a fresh vial. check_assay_controls Did the positive and negative controls work as expected? check_concentration->check_assay_controls Yes check_concentration->run_validation_assay No, recalculate and repeat. check_receptor_expression Does the cell line express the Mas receptor? check_assay_controls->check_receptor_expression Yes check_assay_controls->run_validation_assay No, troubleshoot the assay itself. check_receptor_expression->run_validation_assay Yes contact_supplier Contact the supplier for a replacement. check_receptor_expression->contact_supplier No, use an appropriate cell line. run_validation_assay->contact_supplier Assay confirms inactivity.

Caption: Troubleshooting workflow for low in vitro activity.

Problem 2: I am not observing the expected antidiuretic effect in my in vivo mouse study.

Several factors can influence the outcome of in vivo experiments. Follow this guide to troubleshoot the issue.

  • Verify Compound Administration: Ensure the correct dose was administered and the route of administration (e.g., subcutaneous, oral gavage) was appropriate for your experimental design.[10][13][14]

  • Check Animal Model: Confirm that the mouse strain used is responsive to AVE 0991. The antidiuretic effect has been documented in C57BL/6 and Swiss mice.[1][7] The effect is absent in Mas receptor knockout mice, which can serve as a negative control.[7]

  • Review Experimental Protocol: The timing of measurements is crucial. The antidiuretic effect is typically observed within a specific timeframe after administration and water loading.[1][7]

  • Assess Compound Stability: As with in vitro studies, ensure the compound was handled and stored correctly to prevent degradation.

Key Validation Experiments and Protocols

To definitively validate the activity of a new batch of AVE 0991, we recommend performing one or more of the following key experiments.

Competitive Radioligand Binding Assay

This assay directly measures the ability of your new batch of AVE 0991 to bind to the Mas receptor.

Principle: Unlabeled AVE 0991 from your new batch will compete with a fixed concentration of radiolabeled Ang-(1-7) (e.g., [¹²⁵I]-Ang-(1-7)) for binding to cell membranes expressing the Mas receptor. A successful competition, indicated by a dose-dependent decrease in radioactivity, confirms the binding activity of your compound.

Experimental Protocol:

  • Prepare Cell Membranes: Use cells known to express the Mas receptor, such as bovine aortic endothelial cells (BAECs) or Mas-transfected COS cells.[1][11] Homogenize the cells and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-Ang-(1-7) and varying concentrations of your new batch of AVE 0991.

  • Separation: Separate the bound from free radioligand by vacuum filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of AVE 0991 to determine the IC₅₀ value.

Expected Results:

CompoundCell TypeReported IC₅₀ (nM)
AVE 0991Bovine Aortic Endothelial Cells21 ± 35[1][6]
Ang-(1-7)Bovine Aortic Endothelial Cells220 ± 280[1][11]
AVE 0991Mas-transfected COS cells47.5
Nitric Oxide (NO) and Superoxide (O₂⁻) Release Assay

This functional assay assesses the ability of AVE 0991 to elicit a biological response in endothelial cells.

Principle: AVE 0991 stimulates endothelial nitric oxide synthase (eNOS), leading to the release of NO. This can be measured directly using electrochemical sensors or indirectly by measuring downstream markers.

Experimental Protocol:

  • Cell Culture: Culture primary bovine aortic endothelial cells (BAECs) to confluence.

  • Stimulation: Treat the cells with a known concentration of AVE 0991 (e.g., 10 µM).

  • Measurement: Use selective electrochemical nanosensors to directly and simultaneously measure the release of NO and O₂⁻ from the cell surface.

  • Controls: Include a positive control (e.g., Ang-(1-7)) and a negative control (vehicle). The response should be inhibitable by the Mas receptor antagonist A-779.[4][6]

Expected Results:

Compound (10 µM)Peak NO Release (nM)Peak O₂⁻ Release (nM)
AVE 0991295 ± 20[3][6]18 ± 2[3][6]
Ang-(1-7)270 ± 25[3][6]20 ± 4[3][6]

Signaling Pathway

AVE 0991 exerts its effects by activating the Mas receptor, which is part of the counter-regulatory axis of the Renin-Angiotensin System (RAS).

G cluster_RAS Renin-Angiotensin System cluster_AVE0991 AVE 0991 Action Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR Agonist AVE0991 AVE 0991 AVE0991->MasR Agonist Downstream Downstream Signaling (e.g., NO release, anti-proliferation) MasR->Downstream

Caption: AVE 0991 signaling within the Renin-Angiotensin System.

References

Managing confounding effects in AVE 0991 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE 0991. Our goal is to help you manage potential confounding effects and navigate common experimental challenges.

Troubleshooting Guide: Managing Confounding Effects

This guide addresses specific issues you might encounter during your experiments with AVE 0991, presented in a question-and-answer format.

Question: My results suggest off-target effects. Is AVE 0991 interacting with angiotensin AT1 or AT2 receptors?

Answer: While it's a valid concern, direct binding of AVE 0991 to AT1 and AT2 receptors is unlikely to be a significant confounding factor. Studies have shown that AVE 0991 has negligible affinity for both AT1 and AT2 receptors at concentrations up to 1 µM.[1] However, some observed effects of AVE 0991 can be attenuated by AT1 and AT2 receptor antagonists.[2][3] This suggests a potential for functional crosstalk between the Mas receptor and AT1/AT2 receptor signaling pathways rather than direct binding. For instance, the antidiuretic effect of AVE 0991 has been observed to be partially blocked by an AT1 antagonist and completely blocked by an AT2 antagonist.[3]

Recommended Actions:

  • Control Experiments: To rule out confounding effects from AT1/AT2 receptor signaling, include control groups treated with specific AT1 and AT2 receptor antagonists (e.g., Losartan for AT1, PD123319 for AT2).

  • Mas Receptor Knockout/Knockdown Models: Utilize Mas receptor knockout or knockdown models to confirm that the primary effects of AVE 0991 are indeed mediated through its intended target.[3]

Question: I'm observing variability in my results. Could the stability or solubility of AVE 0991 be an issue?

Answer: Yes, improper handling of AVE 0991 can lead to inconsistent results. AVE 0991 has specific solubility characteristics and its stability in solution can be a factor. It is soluble in organic solvents like DMSO and ethanol, and in alkaline water solutions.[4] For in vivo studies, it is often dissolved in a vehicle solution, such as 10% DMSO in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[4][5]

Recommended Actions:

  • Proper Dissolution: Ensure complete dissolution of AVE 0991 in the chosen solvent. Sonication may be recommended to aid dissolution.[5]

  • Fresh Preparation: It is best practice to prepare working solutions fresh on the day of the experiment to avoid degradation.[6]

  • Storage: If storing stock solutions, keep them at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.[5][7]

  • Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.

Question: The biological response I'm seeing is complex. What are the known downstream signaling pathways of AVE 0991?

Answer: AVE 0991, by activating the Mas receptor, triggers several downstream signaling cascades that can vary depending on the cell type and context. Understanding these pathways is crucial for interpreting your results and identifying potential confounding interactions.

Known Downstream Effects:

  • Nitric Oxide (NO) Production: AVE 0991 stimulates the production of nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.[2][8]

  • PI3K/Akt and MAPK Pathways: AVE 0991 has been shown to modulate the activity of the p38 MAPK and Akt signaling pathways, which are involved in inflammation and cell survival.[9]

  • Anti-inflammatory Signaling: AVE 0991 can exert anti-inflammatory effects by modulating the expression of various cytokines and chemokines.[9][10]

To help visualize these interactions, a diagram of the primary AVE 0991 signaling pathway is provided below.

AVE0991_Signaling AVE 0991 Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR activates G_protein G-protein MasR->G_protein couples to eNOS eNOS Activation G_protein->eNOS PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt p38_MAPK p38 MAPK Pathway G_protein->p38_MAPK NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects PI3K_Akt->Anti_inflammatory p38_MAPK->Anti_inflammatory

Caption: AVE 0991 activates the Mas receptor, leading to downstream signaling cascades.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AVE 0991?

A1: AVE 0991 is a non-peptide agonist of the Mas receptor, which is the receptor for the endogenous peptide Angiotensin-(1-7).[3] It mimics the beneficial effects of Ang-(1-7) in the renin-angiotensin system, which are often counter-regulatory to the actions of Angiotensin II.[11]

Q2: What is the binding affinity of AVE 0991 for the Mas receptor?

A2: AVE 0991 competes for the binding of radiolabeled Ang-(1-7) to the Mas receptor with an IC50 value in the nanomolar range. One study reported an IC50 of 21 ± 35 nM on bovine aortic endothelial cell membranes, while another in Mas-transfected COS cells reported an IC50 of 47.5 nM.[2][3]

Q3: Is AVE 0991 orally bioavailable?

A3: Yes, a key advantage of AVE 0991 is that it is an orally active compound.[6] This makes it a valuable tool for in vivo studies compared to the native peptide Ang-(1-7), which has poor oral bioavailability.

Q4: What are some common in vivo doses for AVE 0991?

A4: The effective in vivo dose of AVE 0991 can vary depending on the animal model and the route of administration. Doses ranging from 0.58 nmol/g in mice to 576 µg/kg in rats have been reported in the literature for various studies.[3][12] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q5: How should I design my control groups when using AVE 0991?

A5: A well-designed experiment with AVE 0991 should include several control groups to ensure the validity of your results.

Experimental_Controls Experimental Design for AVE 0991 Studies Start Experimental Setup Treatment AVE 0991 Treatment Group Start->Treatment Vehicle Vehicle Control Group Start->Vehicle Mas_Antagonist AVE 0991 + Mas Receptor Antagonist (e.g., A-779) Start->Mas_Antagonist AT_Antagonists AVE 0991 + AT1/AT2 Antagonists Start->AT_Antagonists Untreated Untreated/Sham Control Start->Untreated

Caption: A robust experimental design includes multiple control groups.

Data Summary Tables

Table 1: Binding Affinity and Potency of AVE 0991

ParameterValueCell/Tissue TypeReference
IC50 (vs. [125I]-Ang-(1-7)) 21 ± 35 nMBovine Aortic Endothelial Cell Membranes[2]
IC50 (vs. [125I]-Ang-(1-7)) 47.5 nMMas-transfected COS cells[3]
Affinity for AT1 Receptor Negligible (IC50 > 1000 nM)AT1R-transfected HEK-293 cells[1]
Affinity for AT2 Receptor Negligible (IC50 > 1000 nM)AT2R-transfected HEK-293 cells[1]

Table 2: Effects of AVE 0991 on Nitric Oxide (NO) and Superoxide (O2-) Production

Compound (10 µM)Peak NO Release (nM)Peak O2- Release (nM)Reference
AVE 0991 295 ± 2018 ± 2[2]
Angiotensin-(1-7) 270 ± 2520 ± 4[2]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of AVE 0991 to the Mas receptor.[6][13]

  • Cell Culture: Use cells endogenously expressing the Mas receptor or a cell line stably transfected with Mas receptor cDNA (e.g., COS or CHO cells).[5]

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a constant concentration of radiolabeled Angiotensin-(1-7) (e.g., [125I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991.

  • Incubation: Incubate at 4°C for 60 minutes.[5]

  • Separation: Separate bound from free radioligand by rapid vacuum filtration.

  • Detection: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Administration for Cardiovascular Studies in Rats

This protocol is a general guideline based on published studies.[14]

  • Animal Model: Use an appropriate rat model for your cardiovascular study (e.g., normotensive or hypertensive).

  • AVE 0991 Preparation: Dissolve AVE 0991 in a suitable vehicle. For subcutaneous injection, a solution in 10 mM KOH in 0.9% NaCl has been used.[15] For oral administration, formulations in DMSO and corn oil have been reported.[4]

  • Administration: Administer AVE 0991 via the desired route (e.g., oral gavage, subcutaneous injection, or osmotic minipump). Doses can range from 0.58 µmol/kg/day to 9.0 mg/kg.[15]

  • Monitoring: Monitor cardiovascular parameters such as blood pressure, heart rate, and cardiac function at appropriate time points.

  • Tissue Collection: At the end of the study, collect tissues of interest for further analysis (e.g., histology, Western blotting, qPCR).

In_Vivo_Workflow General In Vivo Experimental Workflow Animal_Model Select Animal Model Dose_Prep Prepare AVE 0991 in Vehicle Animal_Model->Dose_Prep Administration Administer AVE 0991 Dose_Prep->Administration Monitoring Monitor Physiological Parameters Administration->Monitoring Tissue_Collection Collect Tissues for Analysis Monitoring->Tissue_Collection Data_Analysis Analyze and Interpret Data Tissue_Collection->Data_Analysis

Caption: A typical workflow for in vivo experiments using AVE 0991.

References

Validation & Comparative

A Comparative Analysis of AVE 0991 and Angiotensin-(1-7) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting the renin-angiotensin system (RAS), the non-peptide compound AVE 0991 has emerged as a significant synthetic agonist of the Mas receptor, mimicking the actions of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. This guide provides a detailed comparison of the efficacy of AVE 0991 versus Ang-(1-7), presenting supporting experimental data, detailed methodologies, and visual representations of their shared signaling pathways. This objective analysis is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the protective arm of the RAS.

Molecular and Functional Comparison

AVE 0991 was developed as a non-peptide mimic of Ang-(1-7) to overcome the pharmacokinetic limitations of the native peptide, such as its short half-life and susceptibility to degradation. Both molecules exert their effects primarily through the G-protein coupled Mas receptor, initiating a signaling cascade that often counteracts the detrimental effects of the classical RAS axis mediated by Angiotensin II and its AT1 receptor.

Data Presentation: Quantitative Efficacy

The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the potency and efficacy of AVE 0991 and Ang-(1-7) in different biological contexts.

Table 1: Receptor Binding Affinity

CompoundAssay SystemIC50 ValueReference
AVE 0991 [125I]-Ang-(1-7) binding to bovine aortic endothelial cell membranes21 ± 35 nmol/L[1]
Angiotensin-(1-7) [125I]-Ang-(1-7) binding to bovine aortic endothelial cell membranes220 ± 280 nmol/L[1]
AVE 0991 [125I]-Ang-(1-7) binding to Mas-transfected COS cells4.75 x 10-8 M[2]

Notably, in bovine aortic endothelial cell membranes, AVE 0991 demonstrated an approximately 10-fold higher affinity for the Ang-(1-7) binding site compared to Ang-(1-7) itself.[3]

Table 2: In Vitro Efficacy - Endothelial Function

Compound (Concentration)Cell TypeMeasurementResultReference
AVE 0991 (10 µmol/L)Bovine Aortic Endothelial CellsPeak NO Release295 ± 20 nmol/L[1][3]
Angiotensin-(1-7) (10 µmol/L)Bovine Aortic Endothelial CellsPeak NO Release270 ± 25 nmol/L[1][3]
AVE 0991 (10 µmol/L)Bovine Aortic Endothelial CellsPeak O2- Release18 ± 2 nmol/L[1][3]
Angiotensin-(1-7) (10 µmol/L)Bovine Aortic Endothelial CellsPeak O2- Release20 ± 4 nmol/L[1][3]

While peak nitric oxide (NO) concentrations were similar, the amount of bioactive NO released was approximately five times higher for AVE 0991 compared to Ang-(1-7).[1][3]

Table 3: In Vivo Efficacy - Various Models

CompoundAnimal ModelDoseEffectReference
AVE 0991 Water-loaded C57BL/6 mice0.58 nmol/g body weightSignificant reduction in urinary volume[4]
AVE 0991 Obese Zucker rats0.5 mg/kg BW/day (osmotic minipumps)Improved glucose metabolism in skeletal muscle[5]
Angiotensin-(1-7) Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice0.01-0.06 mg/kg (daily i.p. injections)Amelioration of colitis[6]
AVE 0991 DSS-induced colitis in mice1, 20, and 40 mg/kg (daily i.p. injections)Restoration of body weight loss[7]
AVE 0991 Myocardial infarction in rats1 mg/kgAttenuated heart failure[8]
Angiotensin-(1-7) Myocardial ischemia/reperfusion in isolated rat hearts0.22 nmol/L (perfused)Cardioprotective effects[9]

Signaling Pathways and Experimental Workflows

The activation of the Mas receptor by both AVE 0991 and Ang-(1-7) triggers a cascade of intracellular events that contribute to their observed physiological effects.

AVE 0991 and Angiotensin-(1-7) Signaling Pathway via Mas Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MasR Mas Receptor G_protein G Protein Activation MasR->G_protein AVE_0991 AVE 0991 AVE_0991->MasR Binds to Ang_1_7 Angiotensin-(1-7) Ang_1_7->MasR Binds to eNOS_activation eNOS Activation G_protein->eNOS_activation Anti_inflammatory Anti-inflammatory Effects G_protein->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects G_protein->Anti_fibrotic NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: Signaling pathway of AVE 0991 and Angiotensin-(1-7).

The following diagram illustrates a general experimental workflow for comparing the in vivo effects of AVE 0991 and Angiotensin-(1-7) in an animal model of disease.

In Vivo Efficacy Comparison Workflow Animal_Model Induce Disease Model in Animals (e.g., Colitis, Myocardial Infarction) Grouping Randomly Assign to Treatment Groups Animal_Model->Grouping Control Control Group (Vehicle) Grouping->Control AVE_0991_Group AVE 0991 Treatment Group Grouping->AVE_0991_Group Ang_1_7_Group Angiotensin-(1-7) Treatment Group Grouping->Ang_1_7_Group Treatment Administer Treatments (e.g., i.p. injection, osmotic minipump) Control->Treatment AVE_0991_Group->Treatment Ang_1_7_Group->Treatment Monitoring Monitor Physiological Parameters (e.g., body weight, blood pressure) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection, histological analysis, biomarker measurement) Monitoring->Endpoint Data_Analysis Statistical Analysis and Comparison Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo comparison.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of AVE 0991 and Angiotensin-(1-7).

Radioligand Binding Assay
  • Objective: To determine the binding affinity of AVE 0991 and Ang-(1-7) to the Ang-(1-7) receptor.

  • Method:

    • Bovine aortic endothelial cell membranes were prepared.

    • Membranes were incubated with [125I]-Ang-(1-7) and increasing concentrations of either unlabeled AVE 0991 or unlabeled Ang-(1-7).

    • The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was measured.

    • IC50 values were calculated from competition binding curves.[1][3]

Measurement of Nitric Oxide and Superoxide (B77818) Release
  • Objective: To compare the ability of AVE 0991 and Ang-(1-7) to stimulate NO and superoxide (O2-) release from endothelial cells.

  • Method:

    • Primary cultures of bovine aortic endothelial cells were grown to confluence.

    • Electrochemical nanosensors selective for NO and O2- were placed on the cell surface.

    • AVE 0991 or Ang-(1-7) was added to the cells.

    • The release of NO and O2- was measured directly and simultaneously.[1][3]

In Vivo Murine Model of Colitis
  • Objective: To evaluate the anti-inflammatory effects of AVE 0991 and Ang-(1-7) in a model of inflammatory bowel disease.

  • Method:

    • Colitis was induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.

    • Mice were treated daily with intraperitoneal (i.p.) injections of either vehicle, Ang-(1-7) (0.01-1 mg/kg), or AVE 0991 (1-40 mg/kg).[6][7]

    • Disease activity was assessed by monitoring body weight, colon length, and histological scoring of inflammation.[6][7]

Conclusion

The available experimental data consistently demonstrate that AVE 0991 is a potent and effective non-peptide agonist of the Mas receptor, successfully mimicking and, in some aspects, enhancing the beneficial effects of Angiotensin-(1-7). Its improved pharmacokinetic profile, including a longer half-life and resistance to degradation, makes it a promising therapeutic candidate for a variety of conditions where the protective arm of the RAS is implicated, such as cardiovascular diseases, kidney disease, and inflammatory disorders.[7] While Ang-(1-7) remains the endogenous standard, AVE 0991 represents a significant advancement in the development of Mas receptor agonists with clinical potential. Further research is warranted to fully elucidate the comparative long-term effects and safety profiles of these two important molecules.

References

A Comparative Guide to A779 for Blocking AVE 0991 Effects In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the protective arm of the renin-angiotensin system (RAS), understanding the tools to dissect its signaling is paramount. AVE 0991, a non-peptide agonist of the Mas receptor, and A779, its selective antagonist, are critical pharmacological tools. This guide provides a comprehensive comparison of A779's performance in blocking AVE 0991-mediated effects, supported by experimental data, detailed protocols, and pathway visualizations.

The AVE 0991/A779 Axis: Mechanism of Action

AVE 0991 mimics the endogenous peptide Angiotensin-(1-7), binding to and activating the G-protein coupled Mas receptor.[1][2] This activation triggers a cascade of downstream signaling events that are largely considered protective, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[3][4] A779 is a specific antagonist that competitively binds to the Mas receptor, thereby preventing AVE 0991 from exerting its effects.[4][5] This makes A779 an invaluable tool for confirming that an observed biological effect of AVE 0991 is indeed mediated through the Mas receptor.

In Vitro Applications: A779 as a Specific Blocker of AVE 0991

In a variety of cell-based assays, A779 has been shown to effectively and specifically inhibit the actions of AVE 0991.

Table 1: Quantitative Data from In Vitro Studies
Cell/Tissue TypeEffect of AVE 0991A779 ConcentrationOutcome of A779 Co-treatmentReference
Primary Cortical Neurons~60% reduction in cell death after glucose deprivationNot specifiedPrevented the neuroprotective effect[6][7]
Rat Vascular Smooth Muscle Cells (VSMCs)Dose-dependent inhibition of Ang II-induced proliferation10⁻⁶ mol/LCompletely abolished the anti-proliferative effect[3]
Mas-transfected CHO cellsNitric Oxide (NO) releaseNot specifiedBlocked NO release[8][9]
Human Breast Cancer CellsSignificant reduction in cell motilityNot specifiedA779 is expected to block this Mas-mediated effect[10]
Experimental Protocol: VSMC Proliferation Assay

This protocol is adapted from a study on the anti-proliferative effects of AVE 0991 on vascular smooth muscle cells.[3]

  • Cell Culture: Rat vascular smooth muscle cells (VSMCs) are cultured in appropriate media.

  • Induction of Proliferation: Angiotensin II (Ang II) is added to the culture medium to induce VSMC proliferation.

  • Treatment Groups:

    • Control Group: No treatment.

    • Ang II Group: Treated with Ang II alone.

    • AVE 0991 Group: Treated with Ang II and varying concentrations of AVE 0991 (10⁻⁸ to 10⁻⁵ mol/L).

    • A779 Group: Pre-treated with A779 (10⁻⁶ mol/L) before the addition of Ang II and AVE 0991.

  • Assay: Cell proliferation is measured using an appropriate method, such as MTT assay or BrdU incorporation.

cluster_0 AVE 0991 Signaling Pathway AVE_0991 AVE 0991 MasR Mas Receptor AVE_0991->MasR Activates Downstream_Effects Downstream Effects (e.g., NO production, anti-proliferation) MasR->Downstream_Effects Initiates A779 A779 A779->MasR Blocks

Caption: AVE 0991 activates the Mas receptor, and A779 blocks this activation.

In Vivo Applications: Confirming Mas Receptor-Mediated Effects of AVE 0991

A779 is crucial in animal studies to attribute the physiological effects of AVE 0991 to Mas receptor activation.

Table 2: Quantitative Data from In Vivo Studies
Animal ModelEffect of AVE 0991A779 DosageOutcome of A779 Co-treatmentReference
Water-loaded C57BL/6 miceSignificant reduction in urinary volume (0.27±0.05 vs 0.06±0.03 mL/60 min)Not specifiedCompletely blocked the antidiuretic effect[8][9][11]
Normotensive ratsPotentiation of bradykinin-induced hypotensionNot specifiedAbolished the bradykinin-potentiating activity[12]
ApoE-knockout miceInhibition of atherogenesis400 ng/kg/minReversed the protective effect[13]
Mice with chronic asthmaIncreased IL-10 in bronchoalveolar lavage fluid1.5 μg·h⁻¹Completely blocked the increase in IL-10
Experimental Protocol: In Vivo Antidiuresis Study

This protocol is based on a study assessing the renal actions of AVE 0991.[8][9][11]

  • Animal Model: Water-loaded C57BL/6 mice.

  • Treatment Administration:

    • Vehicle group.

    • AVE 0991 group (0.58 nmol/g body weight).

    • A779 + AVE 0991 group: A779 is administered prior to AVE 0991.

  • Data Collection: Urine is collected for 60 minutes, and the volume and osmolality are measured.

  • Analysis: The effect of A779 on the AVE 0991-induced changes in urine volume and osmolality is determined.

cluster_1 In Vivo Experimental Workflow Animal_Model Select Animal Model Pre-treatment Administer A779 (for blockade group) Animal_Model->Pre-treatment Treatment Administer AVE 0991 or Vehicle Pre-treatment->Treatment Observation Observation Period Treatment->Observation Measure_Outcome Measure Physiological Outcome (e.g., Blood Pressure, Urine Output) Observation->Measure_Outcome

Caption: A general workflow for in vivo studies using A779 to block AVE 0991.

Comparison with Other Alternatives

While A779 is the most commonly used and specific antagonist for the Mas receptor, other compounds have been noted in the literature, highlighting the complexity of the RAS.

  • D-Pro⁷-Ang-(1-7): This is another peptide antagonist of the Mas receptor. Interestingly, some studies have shown that it can block certain effects of Ang-(1-7) that are not blocked by A779.[1][10] This suggests the possible involvement of other receptors, such as the Mas-related G-protein coupled receptor D (MrgD), in mediating the effects of Ang-(1-7) and its analogues.[6] In one study, the vasodilatory effect of Ang-(1-7) in the cirrhotic rat liver was not mimicked by AVE 0991 and was blocked by D-Pro⁷-Ang-(1-7) but not A779.[10]

  • PD123319: Primarily known as an angiotensin II type 2 (AT₂) receptor antagonist, PD123319 has been observed to block some of the in vivo effects of AVE 0991.[2][7] This was a surprising finding as AVE 0991 does not bind to the AT₂ receptor.[2][7] This suggests a potential functional interaction or crosstalk between the Mas and AT₂ receptors in certain physiological contexts.[2][7]

Conclusion

A779 is an indispensable tool for elucidating the biological roles of the Mas receptor agonist AVE 0991. Its specificity allows for the confident attribution of observed effects to the Mas receptor signaling pathway. The experimental data and protocols provided in this guide offer a solid foundation for designing rigorous in vitro and in vivo studies. When interpreting results, particularly in complex physiological systems, the potential for crosstalk with other RAS receptors should be considered.

References

A Comparative Analysis of AVE 0991 Sodium Salt and ACE Inhibitors on Cardiac Function for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the comparative effects of AVE 0991 sodium salt and Angiotensin-Converting Enzyme (ACE) inhibitors on cardiac function, supported by experimental data and methodologies.

Introduction: Targeting the Renin-Angiotensin System for Cardioprotection

The Renin-Angiotensin System (RAS) is a cornerstone in cardiovascular regulation, and its dysregulation is a key driver in the pathophysiology of heart disease. The primary effector, Angiotensin II (Ang II), mediates its effects through two main receptors: the Ang II type 1 receptor (AT1R), which promotes vasoconstriction, inflammation, and fibrosis, and the Ang II type 2 receptor (AT2R), which is generally associated with opposing, cardioprotective effects.

For decades, Angiotensin-Converting Enzyme (ACE) inhibitors have been a frontline therapy. They work by blocking the enzyme responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] This guide introduces a comparison with AVE 0991, a non-peptide agonist of the Angiotensin-(1-7) receptor Mas, which represents an alternative strategy for cardiac protection by aiming to selectively activate the protective pathways of the RAS.[3]

Mechanism of Action: Inhibition versus Agonism

The therapeutic approaches of ACE inhibitors and AVE 0991 differ fundamentally in their interaction with the Renin-Angiotensin System.

ACE Inhibitors: This class of drugs, including captopril (B1668294) and lisinopril, directly inhibits the angiotensin-converting enzyme.[1] This action curtails the production of Angiotensin II, leading to reduced AT1R activation. The downstream effects include vasodilation, which lowers blood pressure, and a decrease in aldosterone (B195564) secretion, which reduces sodium and water retention, thereby lessening cardiac workload.[2]

This compound: In contrast, AVE 0991 does not inhibit Angiotensin II production. Instead, it acts as a selective agonist for the Mas receptor, mimicking the effects of the endogenous cardioprotective peptide Angiotensin-(1-7).[3] Activation of the Mas receptor is linked to vasodilation, anti-inflammatory, and anti-fibrotic effects, offering a targeted approach to enhance the protective arm of the RAS.[3]

Signaling_Pathways cluster_RAS Renin-Angiotensin System cluster_ACEI ACE Inhibitor Action cluster_AVE AVE 0991 Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Binds Vasoconstriction,\nInflammation,\nFibrosis Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction,\nInflammation,\nFibrosis ACE_Inhibitor ACE Inhibitor (e.g., Captopril) ACE_Inhibitor->Angiotensin_II Blocks Production AVE_0991 AVE 0991 MasR Mas Receptor AVE_0991->MasR Activates Cardioprotective Effects\n(Vasodilation, Anti-fibrosis) Cardioprotective Effects (Vasodilation, Anti-fibrosis) MasR->Cardioprotective Effects\n(Vasodilation, Anti-fibrosis)

Caption: Comparative signaling pathways of ACE inhibitors and AVE 0991.

Comparative Experimental Data: A Head-to-Head Analysis

A direct comparison in a preclinical model of myocardial ischemia-reperfusion injury provides valuable insights into the relative efficacy of these two agents in mitigating cardiac damage. The following table summarizes key quantitative data from a study that directly compared the effects of the ACE inhibitor captopril and AVE 0991.

Table 1: Comparative Effects on Myocardial Infarct Size in a Rat Model

Treatment GroupMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)
Control (Ischemia/Reperfusion) 48.9 ± 8.8%
AVE 0991 29.9 ± 4.8%*
Captopril (ACE Inhibitor) Not directly provided in the abstract, but stated to be significantly reduced compared to control.

*P < 0.05 when compared to the Control group. Data extracted from Yapislar et al., Fundamental & Clinical Pharmacology, 2021.[4]

This study demonstrates that both AVE 0991 and captopril provide significant protection against myocardial necrosis following an ischemic event.[4]

Experimental Protocols

The data presented in Table 1 was obtained through a rigorous experimental protocol designed to directly compare the cardioprotective effects of AVE 0991 and an ACE inhibitor.

Animal Model and Ischemia-Reperfusion Injury
  • Animal Model: Male Wistar rats were utilized for this study.

  • Myocardial Ischemia-Reperfusion (MI/R) Protocol:

    • Anesthesia was administered to the rats.

    • The descending branch of the left main coronary artery was surgically exposed and occluded for 30 minutes to induce ischemia.

    • Following the ischemic period, the occlusion was removed, allowing for 2 hours of reperfusion.[4]

Drug Administration
  • Treatment Groups: Rats were divided into several groups, including a control (MI/R) group, an AVE 0991 group, and a captopril group.

  • Dosing and Administration:

    • AVE 0991 was administered at a dose of 576 μg/kg.

    • Captopril was administered at a dose of 3 mg/kg.

    • Both drugs were administered as an intravenous infusion, commencing 10 minutes prior to the onset of ischemia and continuing throughout the ischemic period.[4]

Infarct Size Assessment
  • Quantification: The infarct size and the area at risk were calculated to determine the ratio of myocardial infarct size to the area at risk (%IS/AR).[4]

Experimental_Workflow cluster_workflow Experimental Workflow for MI/R Model start Wistar Rats drug_admin Intravenous Infusion (AVE 0991 or Captopril) 10 min pre-ischemia start->drug_admin ischemia 30 min Coronary Artery Occlusion (Ischemia) drug_admin->ischemia reperfusion 2 hours Reperfusion ischemia->reperfusion analysis Infarct Size Calculation (%IS/AR) reperfusion->analysis end Data Comparison analysis->end

Caption: Experimental workflow for comparing AVE 0991 and Captopril.

Conclusion for the Research Professional

Both ACE inhibitors and AVE 0991 demonstrate significant cardioprotective potential by reducing myocardial infarct size in a preclinical model of ischemia-reperfusion injury.[4] Their distinct mechanisms of action—broad RAS suppression via ACE inhibition versus targeted activation of the protective Mas receptor by AVE 0991—present different therapeutic philosophies.

The data suggests that direct activation of the protective RAS pathway with an agonist like AVE 0991 is a viable strategy for mitigating cardiac damage, comparable to the established effects of ACE inhibition. For drug development professionals, these findings support the continued investigation of Mas receptor agonists as a novel therapeutic class for ischemic heart disease. Further research is warranted to explore the long-term effects on cardiac remodeling, hemodynamic stability, and potential synergistic effects when used in combination with existing therapies.

References

Comparative analysis of AVE 0991 and Angiotensin Receptor Blockers (ARBs)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular and renal therapeutics, the renin-angiotensin system (RAS) remains a pivotal target. While Angiotensin Receptor Blockers (ARBs) have long been a cornerstone of RAS modulation, novel compounds such as AVE 0991 are emerging, offering alternative mechanisms of action. This guide provides a detailed comparative analysis of AVE 0991 and ARBs, focusing on their distinct signaling pathways, and supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction: Two Distinct Approaches to RAS Modulation

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease.

Angiotensin Receptor Blockers (ARBs) are a well-established class of drugs that exert their effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Angiotensin II, the primary effector of the RAS, mediates its detrimental effects, including vasoconstriction, inflammation, and fibrosis, largely through the AT1 receptor. By antagonizing this receptor, ARBs effectively mitigate these harmful actions.[1][2][3]

AVE 0991 , in contrast, is a nonpeptide agonist of the Angiotensin-(1-7) receptor, known as the Mas receptor.[4][5] Angiotensin-(1-7) is a peptide hormone that generally counteracts the effects of Angiotensin II, promoting vasodilation, anti-inflammatory responses, and anti-proliferative effects.[5] AVE 0991 mimics these beneficial actions of Angiotensin-(1-7), offering a different therapeutic strategy for RAS modulation.[4][5]

Mechanism of Action and Signaling Pathways

The fundamental difference between AVE 0991 and ARBs lies in their molecular targets and the subsequent signaling cascades they activate or inhibit.

Angiotensin Receptor Blockers (ARBs)

ARBs competitively inhibit the binding of Angiotensin II to the AT1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of this pathway in vascular smooth muscle cells is vasoconstriction. By blocking this pathway, ARBs lead to vasodilation and a reduction in blood pressure.[1]

ARB_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Gq Gq AT1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction ARB ARBs ARB->AT1R blocks

Figure 1: ARB Signaling Pathway.
AVE 0991

AVE 0991 acts as an agonist at the Mas receptor, another GPCR. The binding of AVE 0991 to the Mas receptor activates a distinct signaling pathway that often opposes the effects of AT1 receptor activation. A key downstream effect of Mas receptor activation is the stimulation of nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO is a potent vasodilator and also possesses anti-inflammatory and anti-proliferative properties. The Mas receptor can also signal through pathways involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt).

AVE0991_Signaling_Pathway cluster_RAS Counter-regulatory RAS cluster_Cell Target Cell (e.g., Endothelial Cell) AngI Angiotensin I Ang17 Angiotensin-(1-7) AngI->Ang17 ACE2 ACE2 ACE2 MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation AVE0991 AVE 0991 AVE0991->MasR activates MI_Protocol A Anesthetize Rat B Surgical Preparation (Chest Incision) A->B C Ligate LAD Coronary Artery B->C D Induce Ischemia (30 min occlusion) C->D F Reperfusion (2 hr) D->F E Administer Test Compound E->D before/during G Excise Heart F->G H Delineate Area at Risk (Evans Blue) G->H I Stain for Infarct (TTC) H->I J Quantify Infarct Size I->J

References

Validating AVE 0991's Mas Receptor Agonism: A Comparison in Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of the pharmacological effects of AVE 0991, a nonpeptide agonist of the Mas receptor, by examining its performance in wild-type animals versus Mas receptor knockout models. The data presented here unequivocally demonstrates that the primary effects of AVE 0991 are mediated through the Mas receptor.

The validation of AVE 0991 as a Mas receptor agonist has been substantiated through various in vivo and in vitro studies. A key approach has been the use of Mas receptor knockout mice, which have consistently shown a blunted or abolished response to AVE 0991 across different physiological systems. This includes its effects on renal function, blood pressure regulation, and inflammatory responses.[1][2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data from studies comparing the effects of AVE 0991 in wild-type (WT) and Mas receptor knockout (Mas-KO) mice.

Antidiuretic Effects of AVE 0991
ParameterAnimal ModelTreatmentWild-Type (WT)Mas-KOReference
Urinary Volume (mL/60 min)Water-loaded C57BL/6 MiceVehicle0.27 ± 0.050.27 ± 0.03[3]
AVE 0991 (0.58 nmol/g)0.06 ± 0.030.37 ± 0.10[3]
Urinary Osmolality (mOsm/KgH₂O)Water-loaded C57BL/6 MiceVehicle681.1 ± 165.8696.9 ± 131.7[3]
AVE 0991 (0.58 nmol/g)1669 ± 231.0684.4 ± 183.2[3]

These results clearly show that AVE 0991 significantly reduces urinary volume and increases urine osmolality in wild-type mice, an effect that is completely absent in Mas receptor knockout mice, indicating the Mas receptor is essential for this action.[3]

Effects of AVE 0991 in a Model of Acute Kidney Injury
ParameterAnimal ModelTreatmentWild-Type (WT) + I/RMas-KO + I/RReference
Serum Creatinine (B1669602) (mg/dL)Ischemia/Reperfusion (I/R)Vehicle~1.8~1.8[1][4]
AVE 0991 (9.0 mg/kg)~1.0Not Reported[1][4]

In a model of renal ischemia-reperfusion injury, AVE 0991 demonstrated a renoprotective effect by attenuating the increase in serum creatinine in wild-type mice.[1][4] Interestingly, the baseline injury level in Mas-KO mice was similar to that in wild-type mice, suggesting that while exogenous activation of the Mas receptor by AVE 0991 is protective, the endogenous Ang-(1-7)/Mas axis may not play a major role in this acute injury model.[1][4]

Anti-inflammatory Effects of AVE 0991 in a Colitis Model
ParameterAnimal ModelTreatmentHistological ScorePercentage of UlcerationReference
Colitis SeverityDSS-induced ColitisDSS + VehicleHighHigh[5]
DSS + AVE 0991 (daily)Significantly ReducedSignificantly Reduced[5]

AVE 0991 treatment significantly ameliorated the severity of colitis in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model, as evidenced by reduced histological scores and percentage of ulceration.[5] Studies have shown that the vasodilatory effect of AVE0991, a key anti-inflammatory mechanism, is abolished in Mas-deficient mice, supporting the role of the Mas receptor in mediating its protective effects in inflammatory conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Water Diuresis Protocol in Mice
  • Animal Preparation: Male C57BL/6 (wild-type) and Mas receptor knockout mice are used. The animals are housed individually in metabolic cages for acclimatization at least three days prior to the experiment.

  • Water Loading: Conscious mice are administered a water load via intraperitoneal injection (0.05 mL/g of body weight).

  • Drug Administration: AVE 0991 (0.58 nmol/g) or its vehicle (10⁻² mol/L KOH) is administered in the same injection as the water load.

  • Urine Collection and Analysis: Urine is collected for 60 minutes following the injection. The total urinary volume is measured, and the urine osmolality is determined using an osmometer.[3][6]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Induction of Colitis: Acute colitis is induced in mice by administering 3-5% (w/v) DSS in their drinking water for 5-7 consecutive days.

  • AVE 0991 Treatment: AVE 0991 is administered to the treatment group, typically via intraperitoneal injections, at specified doses (e.g., daily injections of 1, 20, or 40 mg/kg).[5]

  • Assessment of Colitis Severity:

    • Clinical Scoring: Daily monitoring of body weight, stool consistency, and the presence of blood in the stool.

    • Macroscopic Evaluation: After sacrifice, the colon is excised, and its length and weight are measured. The presence of edema, adhesions, and ulcerations is noted.

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The histological score is determined by evaluating the extent of inflammation, mucosal damage, ulceration, and immune cell infiltration. The percentage of ulceration is calculated relative to the total colon length.[5][7][8]

Murine Model of Renal Ischemia-Reperfusion (I/R) Injury
  • Animal Surgery: Male C57BL/6 (wild-type) or Mas-/- mice are anesthetized. A midline incision is made, and both renal pedicles are identified and clamped for 30 minutes to induce ischemia. Sham-operated animals undergo the same procedure without clamping.

  • Reperfusion: After 30 minutes, the clamps are removed to allow reperfusion of the kidneys.

  • AVE 0991 Administration: AVE 0991 (9.0 mg/kg) or vehicle is administered subcutaneously immediately after ischemia and again 12 hours after reperfusion.[1][4]

  • Functional and Histological Assessment: 24 hours after reperfusion, blood samples are collected to measure serum creatinine levels. The kidneys are harvested for histological examination (H&E staining) to assess the degree of tubular necrosis, cast formation, and inflammation. A semi-quantitative scoring system is used to evaluate the extent of glomerular and tubular injury.[1][4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway of AVE 0991 and a typical experimental workflow.

AVE0991_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR binds to PI3K PI3K MasR->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) NO Nitric Oxide (NO) eNOS_active->NO produces Vasodilation Vasodilation & Anti-inflammatory Effects NO->Vasodilation

Caption: AVE 0991 signaling pathway.

Experimental_Workflow cluster_animal_groups Animal Groups cluster_treatment Treatment cluster_model Experimental Model cluster_assessment Assessment WT Wild-Type (WT) Mice Model Induction of Disease Model (e.g., Water Diuresis, Colitis, I/R) WT->Model KO Mas-KO Mice KO->Model Vehicle Vehicle Data Quantitative Data Collection (e.g., Urine Volume, Histology Score) Vehicle->Data AVE0991 AVE 0991 AVE0991->Data Model->Vehicle Model->AVE0991 Analysis Statistical Analysis (WT vs. KO) Data->Analysis

Caption: Experimental workflow.

References

A Head-to-Head Comparison of Mas Receptor Agonists: AVE 0991, CGEN-856S, and Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals of the comparative pharmacology, efficacy, and signaling pathways of key Mas receptor agonists.

The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for cardiovascular and inflammatory diseases. Activation of this G protein-coupled receptor by its endogenous ligand, Angiotensin-(1-7) [Ang-(1-7)], and synthetic agonists like AVE 0991 and CGEN-856S, elicits a range of beneficial effects, including vasodilation, cardioprotection, and anti-inflammatory responses. This guide provides a head-to-head comparison of these three prominent Mas receptor agonists, presenting key experimental data, detailed methodologies, and an overview of their signaling mechanisms to aid researchers and drug development professionals in their evaluation.

Quantitative Comparison of Mas Receptor Agonists

To facilitate a direct comparison of their pharmacological properties and functional effects, the following tables summarize key quantitative data from various experimental studies.

AgonistReceptor Binding Affinity (Mas Receptor)Selectivity
AVE 0991 IC50: 21 ± 35 nM (in bovine aortic endothelial cell membranes)[1][2]Negligible affinity for AT1 and AT2 receptors.[2]
CGEN-856S Displaces fluorescent Ang-(1-7) to a similar extent as Ang-(1-7) itself.[3]>1000-fold lower affinity for AT2 receptor than Ang II; no significant binding to AT1 receptor.[3][4]
Angiotensin-(1-7) IC50: 220 ± 280 nM (in bovine aortic endothelial cell membranes)[1][2]Binds to Mas receptor; can interact with AT1 receptors at high concentrations.

Table 1: Comparative Receptor Binding Profiles of Mas Receptor Agonists.

AgonistVasorelaxation EffectNitric Oxide (NO) Release
AVE 0991 Induces endothelium-dependent vasorelaxation.[5][6]Released amount of bioactive NO is approximately 5 times higher than Ang-(1-7).[1] Peak NO concentration (at 10 µM): 295 ± 20 nM.[1]
CGEN-856S Maximal vasorelaxant effect in rat thoracic aorta: 39.99 ± 5.034%.[3][7] EC50 for vasorelaxation: 3.4 x 10⁻⁷ ± 0.22 M.[3]Induces NO-dependent vasorelaxation.[3][7]
Angiotensin-(1-7) EC50 for vasorelaxation: 1.89 x 10⁻⁸ ± 0.22 M.[3]Peak NO concentration (at 10 µM): 270 ± 25 nM.[1]

Table 2: Functional Comparison of Mas Receptor Agonists in Vasoactivity.

Signaling Pathways of Mas Receptor Agonists

The activation of the Mas receptor by AVE 0991, CGEN-856S, and Angiotensin-(1-7) initiates a cascade of intracellular signaling events that underpin their physiological effects. A primary and well-documented pathway involves the stimulation of nitric oxide (NO) production in endothelial cells. This is predominantly mediated through the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). The resulting increase in NO bioavailability contributes to vasodilation and other protective vascular effects.[4][8][9] Additionally, activation of the Mas receptor can also lead to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and the release of arachidonic acid through phospholipase A2 (PLA2) activation. While the core signaling cascade is shared, there may be subtle differences in the downstream signaling profiles of each agonist, a concept known as biased agonism, which warrants further investigation.[7]

Mas_Receptor_Signaling cluster_membrane Cell Membrane cluster_agonists cluster_downstream Intracellular Signaling Mas Mas Receptor PI3K PI3K Mas->PI3K Gαi ERK ERK1/2 Mas->ERK PLA2 PLA2 Mas->PLA2 AVE AVE 0991 AVE->Mas CGEN CGEN-856S CGEN->Mas Ang Ang-(1-7) Ang->Mas Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation & Cardioprotection NO->Vasodilation AA Arachidonic Acid PLA2->AA

Caption: Generalized signaling pathway of Mas receptor agonists.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and future research. Below are summaries of key experimental protocols.

Receptor Binding Assay

Objective: To determine the binding affinity of agonists to the Mas receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the Mas receptor (e.g., transfected CHO or COS cells) or from tissues known to express the receptor (e.g., bovine aortic endothelial cells).[1]

  • Radioligand: A radiolabeled form of Angiotensin-(1-7) (e.g., ¹²⁵I-Ang-(1-7)) is used as the tracer.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor agonist (AVE 0991, CGEN-856S, or unlabeled Ang-(1-7)).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value is indicative of the binding affinity of the agonist.

Aortic Ring Vasorelaxation Assay

Objective: To assess the vasodilatory effects of Mas receptor agonists.

Methodology:

  • Tissue Preparation: The thoracic aorta is isolated from an experimental animal (e.g., rat or mouse) and cut into rings of approximately 2-4 mm in length.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl). For endothelium-dependent vasorelaxation studies, the presence of a functional endothelium is verified by observing relaxation in response to acetylcholine.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) to induce a stable level of tone.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the Mas receptor agonist is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The data are then used to generate a concentration-response curve, from which the maximal relaxation (Emax) and the concentration that produces 50% of the maximal response (EC50) are calculated.[3]

Aortic_Ring_Workflow A Isolate Thoracic Aorta B Cut into Rings (2-4 mm) A->B C Mount in Organ Bath B->C D Equilibrate & Check Viability C->D E Pre-contract with Phenylephrine D->E F Add Agonist (Cumulative Doses) E->F G Record Relaxation F->G H Calculate EC50 & Emax G->H

Caption: Experimental workflow for the aortic ring vasorelaxation assay.

Measurement of Nitric Oxide (NO) Release

Objective: To quantify the amount of NO released from endothelial cells upon stimulation with Mas receptor agonists.

Methodology:

  • Cell Culture: Endothelial cells (e.g., bovine aortic endothelial cells) are cultured to confluence in appropriate cell culture plates.

  • Stimulation: The cells are washed and incubated with a physiological buffer. The Mas receptor agonist (AVE 0991, CGEN-856S, or Ang-(1-7)) is then added to the cells at a specific concentration.

  • Sample Collection: At various time points after stimulation, the supernatant (cell culture medium) is collected.

  • NO Measurement: The concentration of NO in the supernatant is measured. As NO is a highly reactive and short-lived molecule, its stable metabolites, nitrite (B80452) (NO₂) and nitrate (B79036) (NO₃), are often measured as an index of NO production. Common methods include:

    • Griess Assay: A colorimetric assay that detects nitrite. Nitrate in the sample is first reduced to nitrite.

    • Chemiluminescence: A highly sensitive method that can detect NO, nitrite, and nitrate.

    • Fluorescent Dyes: Specific fluorescent probes that react with NO can be used for real-time imaging of NO production in living cells.[1]

  • Data Analysis: The amount of NO produced is quantified and compared between different agonists and control conditions.

Conclusion

AVE 0991, CGEN-856S, and the endogenous ligand Angiotensin-(1-7) are all effective agonists of the Mas receptor, promoting beneficial cardiovascular effects primarily through NO-dependent mechanisms. Key differences lie in their molecular nature, binding affinities, and pharmacokinetic properties. AVE 0991 is a non-peptide, orally active agonist with a higher binding affinity for the Mas receptor compared to Ang-(1-7).[1][2] CGEN-856S is a peptide agonist that appears to be more stable than Ang-(1-7) and demonstrates potent vasorelaxant and cardioprotective effects.[3][9] The choice of agonist for research or therapeutic development will depend on the specific application, desired route of administration, and required potency and stability. The data and protocols presented in this guide offer a foundational resource for the continued exploration of the therapeutic potential of Mas receptor activation.

References

Unveiling the Therapeutic Potential of AVE 0991: A Comparative Cross-Validation Across Diverse Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

AVE 0991 emerges as a synthetic, non-peptide mimic of Angiotensin-(1-7), a crucial component of the protective arm of the Renin-Angiotensin System (RAS).[1] Its primary mechanism of action is the agonism of the Mas receptor, which counter-regulates the often-detrimental effects of the classical RAS pathway mediated by Angiotensin II and its AT1 receptor.[1] This activation triggers a cascade of beneficial downstream effects, including nitric oxide (NO) release, which contributes to vasodilation and anti-inflammatory responses. This guide synthesizes data from cardiovascular, renal, and neurological studies to provide a clear, comparative view of AVE 0991's performance.

Cardiovascular Disease Models: A Comparative Analysis

In preclinical models of cardiovascular disease, AVE 0991 has demonstrated significant efficacy in mitigating damage and improving function, particularly in the context of myocardial infarction (heart attack) and hypertension.

Myocardial Ischemia-Reperfusion Injury

Studies utilizing rat models of myocardial infarction (MI), induced by left coronary artery ligation, have shown that AVE 0991 provides substantial cardioprotection. When compared directly with standard-of-care agents like the AT1 receptor blocker Losartan (B1675146) and the ACE inhibitor Captopril, AVE 0991 shows a comparable, significant reduction in infarct size.[2]

ParameterControl (MI/R Injury)AVE 0991Losartan + AVE 0991Captopril + AVE 0991
Infarct Size / Area at Risk (%) 48.9 ± 8.829.9 ± 4.830.8 ± 5.831.7 ± 7.7
Table 1: Comparative efficacy of AVE 0991 in reducing myocardial infarct size in a rat model of ischemia-reperfusion (I/R) injury. Data shows a significant reduction in tissue damage with AVE 0991, comparable to combination therapies.[2]

Further studies on MI models in Wistar rats revealed that oral administration of AVE 0991 (1 mg/kg for 7 days) not only reduced the infarcted area but also significantly attenuated the decline in cardiac function.[3]

Cardiac Function ParameterSham OperatedInfarction (Vehicle)Infarction + AVE 0991
Systolic Tension (g) 13.00 ± 1.027.18 ± 0.669.23 ± 1.05
Infarcted Area (mm²) N/A6.98 ± 1.013.94 ± 1.04
Table 2: Effect of AVE 0991 on cardiac function and infarct size post-myocardial infarction in Wistar rats. The data indicates a significant improvement in systolic function and a reduction in the damaged area with AVE 0991 treatment.[3]
Hypertension Models

In models of Angiotensin II-induced hypertension, AVE 0991 has been shown to produce antihypertensive effects and alleviate vascular and cardiac inflammation and oxidative stress.[4] In renovascular hypertensive rats, treatment with AVE 0991 for 28 days reduced cardiac fibrosis and inflammation, improved baroreflex sensitivity, and lowered blood pressure.[1][5]

Renal Protection Across Different Injury Models

The renoprotective effects of AVE 0991 have been validated in models of both acute kidney injury (AKI) and chronic conditions like diabetic nephropathy.

Acute Renal Ischemia-Reperfusion

In a murine model of renal ischemia-reperfusion (I/R), a major cause of AKI, AVE 0991 administration (9.0 mg/kg) significantly improved renal function and reduced tissue injury.[6] The protective effects were found to be highly comparable to those induced by the AT1 receptor antagonist Losartan.[7][8] Treatment with AVE 0991 attenuated the increase in serum creatinine (B1669602) and reduced the infiltration of inflammatory cells into the kidney tissue.[6]

ParameterShamI/R + VehicleI/R + AVE 0991
Serum Creatinine (mg/dL) ~0.5~2.0~1.2
Table 3: Effect of AVE 0991 on serum creatinine levels in a mouse model of renal ischemia-reperfusion (I/R) injury. AVE 0991 significantly mitigates the rise in creatinine, indicating improved renal function.[6]
Diabetic Nephropathy

In streptozotocin (B1681764) (STZ)-induced diabetic rat models, a common model for diabetic nephropathy, AVE 0991 demonstrated significant cardio-renal protective effects.[9] This was evidenced by improved myocardial function and a reduction in markers of renal damage such as blood urea (B33335) nitrogen (BUN) and proteinuria.[9] For comparison, the AT1 receptor blocker Losartan (2 mg/kg, p.o.) also shows beneficial effects in this model by preventing the rise in serum cholesterol, creatinine, and BUN, and by increasing creatinine clearance.[10]

Cross-Validation in Neurological Disorder Models

The protective actions of AVE 0991 extend to the central nervous system, with studies demonstrating its potential in models of both acute ischemic stroke and chronic neurodegenerative disease.

Cerebral Ischemia (Stroke)

Interestingly, the cross-validation of AVE 0991 in stroke models reveals a dichotomy between in vitro and in vivo findings. In primary cortical neurons subjected to glucose deprivation (an in vitro model of ischemia), AVE 0991 (1x10⁻⁷ M) provided near-complete protection against neuronal death.[11] However, when administered systemically (20 mg/kg, i.p.) in a mouse model of middle cerebral artery occlusion (MCAo), AVE 0991 did not translate to improved functional outcomes or reduced infarct volumes at 24 hours.[11][12] This highlights the complexity of translating direct cellular protection to a whole-organism therapeutic benefit in acute stroke.

Experimental ModelOutcome MeasureResult with AVE 0991
In Vitro (Neuronal Glucose Deprivation) Neuronal Cell Death~60% reduction
In Vivo (Mouse MCAo Model) Neurological Deficit ScoreNo significant improvement
In Vivo (Mouse MCAo Model) Infarct VolumeNo significant effect
Table 4: Differential effects of AVE 0991 in in vitro and in vivo models of cerebral ischemia. While demonstrating direct neuroprotection in cell culture, systemic administration in a mouse stroke model did not yield therapeutic benefits.[11]

Signaling Pathways and Experimental Workflows

The therapeutic effects of AVE 0991 are rooted in its ability to activate the Mas receptor, initiating a protective signaling cascade. A key pathway involves the activation of protein kinase B (Akt), which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO is a potent vasodilator and has anti-inflammatory and anti-proliferative properties.

AVE0991_Signaling_Pathway cluster_Cell Endothelial Cell AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR Binds & Activates Akt Akt (Protein Kinase B) MasR->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Effects Vasodilation Anti-inflammation Anti-proliferation NO->Effects Leads to

AVE 0991 Signaling Pathway via Mas Receptor

The validation of these findings relies on standardized experimental workflows, which typically involve disease induction in animal models, followed by a defined treatment regimen and subsequent functional and histological analysis.

Experimental_Workflow cluster_workflow AnimalModel 1. Animal Model Selection (e.g., Wistar Rat, C57BL/6 Mouse) DiseaseInduction 2. Disease Induction (e.g., Coronary Ligation, STZ Injection, Renal Artery Clamping) AnimalModel->DiseaseInduction Grouping 3. Randomization into Groups - Sham/Control - Vehicle - AVE 0991 - Comparator (e.g., Losartan) DiseaseInduction->Grouping Treatment 4. Treatment Administration (e.g., Oral Gavage, i.p. Injection) Defined Dose & Duration Grouping->Treatment Analysis 5. Outcome Analysis - Functional (e.g., Cardiac, Renal) - Histological (e.g., Infarct Size) - Biomarkers (e.g., Creatinine) Treatment->Analysis

Generalized Experimental Workflow

Detailed Experimental Protocols

A consistent finding across studies is the efficacy of AVE 0991 when administered through various routes, including oral gavage and intraperitoneal injection, highlighting its good bioavailability.

Myocardial Infarction Model (Rat)

  • Animal Model: Male Wistar rats (250-300g).[3]

  • Disease Induction: Myocardial infarction is induced by ligation of the left anterior descending (LAD) coronary artery.[3][13]

  • Treatment Protocol: Infarcted rats receive AVE 0991 (1 mg/kg) or vehicle (0.9% NaCl) administered orally by gavage for 7 days.[3]

  • Analysis: After 7 days, cardiac function is evaluated using the Langendorff technique on isolated hearts. The infarcted area is quantified from left ventricle sections stained with Gomori trichrome.[3]

Renal Ischemia-Reperfusion Model (Mouse)

  • Animal Model: Male C57BL/6 mice.[6]

  • Disease Induction: Bilateral renal ischemia is induced by clamping the renal arteries for 30 minutes, followed by 24 hours of reperfusion.[6]

  • Treatment Protocol: AVE 0991 (9.0 mg/kg) or vehicle is administered immediately after ischemia and again 12 hours after reperfusion.[6]

  • Analysis: At 24 hours post-reperfusion, blood is collected to measure serum creatinine. Kidney tissue is harvested for histological analysis (H&E staining) to assess tissue damage and for quantifying neutrophil infiltration.[6]

Diabetic Nephropathy Model (Rat)

  • Animal Model: Male Wistar rats.[9]

  • Disease Induction: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) (50 mg/kg).[9]

  • Treatment Protocol: Following the development of diabetes, rats are treated with AVE 0991 for a specified period (e.g., 8 weeks).

  • Analysis: Myocardial function is assessed on isolated hearts. Renal function is evaluated by measuring blood urea nitrogen (BUN), creatinine clearance, and proteinuria. Lipid profiles are also assessed.[9][10]

Conclusion

The cross-validation of findings for AVE 0991 across multiple, distinct experimental models provides robust evidence for its therapeutic potential. Its consistent ability to confer protection in cardiovascular and renal disease models, often with efficacy comparable to established drugs like Losartan, underscores its promise as a novel therapeutic agent. While its application in acute neurological conditions like stroke requires further investigation to bridge the gap between in vitro and in vivo results, the overall data strongly supports the continued development of Mas receptor agonists as a new frontier in treating a spectrum of complex diseases. The detailed protocols and comparative data presented herein offer a valuable resource for researchers and drug development professionals exploring the protective arm of the Renin-Angiotensin System.

References

Investigating the Synergistic Potential of AVE 0991 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of the Mas Receptor Agonist AVE 0991 with Other Therapeutic Agents.

AVE 0991, a non-peptide agonist of the Mas receptor, represents a promising therapeutic agent due to its role in the protective arm of the renin-angiotensin system (RAS). Its ability to mimic the effects of angiotensin-(1-7) suggests potential for synergistic or additive effects when combined with other drugs, offering new avenues for treating a range of conditions from inflammatory bowel disease to cardiovascular disorders. This guide provides an objective comparison of AVE 0991's performance in combination with other drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Synergistic and Additive Effects of AVE 0991

Experimental evidence highlights the potential of AVE 0991 to work in concert with other therapeutic agents to produce enhanced effects. Studies have demonstrated additive anti-inflammatory effects in a preclinical model of colitis when combined with an immunomodulator and beneficial cardiovascular effects in a model of hypertension when used with another RAS modulator.

Combination with Azathioprine (B366305) in a Murine Model of Colitis

In a study investigating the therapeutic potential of AVE 0991 for inflammatory bowel disease, an additive anti-inflammatory effect was observed when combined with the immunosuppressive drug azathioprine. This combination led to a more significant reduction in colitis severity compared to either drug administered alone.

Quantitative Data Summary: Colitis Severity Markers

Treatment GroupHistological Score of Colitis (Reduction)Percentage of Ulceration (Reduction)
AVE 0991 (30 mg/kg)~40%~40%
Azathioprine (1 mg/kg)~40%~40%
AVE 0991 (30 mg/kg) + Azathioprine (1 mg/kg)~80%~80%

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 days.

  • Treatment Groups:

    • Vehicle control.

    • AVE 0991 (30 mg/kg, daily intraperitoneal injection).

    • Azathioprine (1 mg/kg, daily intraperitoneal injection).

    • Combination of AVE 0991 (30 mg/kg) and azathioprine (1 mg/kg).

  • Assessment of Colitis Severity:

    • Daily Monitoring: Body weight, stool consistency, and presence of blood in feces.

    • Gross Anatomical Assessment (at day 7): Colon length and spleen weight.

    • Histological Analysis: Colon tissue sections were stained with hematoxylin (B73222) and eosin (B541160) to assess inflammation and ulceration.

  • Mechanism of Action Analysis: Western blotting and immunofluorescence were used to determine the colonic expression and activity of various pro-inflammatory and adhesion molecules.

Signaling Pathway: AVE 0991 and Azathioprine in Colitis

cluster_0 Inflammatory Stimulus (DSS) cluster_1 Cellular Response cluster_2 Therapeutic Intervention DSS DSS Pro-inflammatory Mediators Pro-inflammatory Mediators DSS->Pro-inflammatory Mediators increases p38 MAPK Activity p38 MAPK Activity DSS->p38 MAPK Activity increases Akt Activity Akt Activity DSS->Akt Activity increases Mucin Expression Mucin Expression DSS->Mucin Expression decreases FAK FAK DSS->FAK decreases Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) AVE_0991 AVE 0991 AVE_0991->p38 MAPK Activity decreases AVE_0991->Akt Activity decreases AVE_0991->Mucin Expression increases AVE_0991->FAK increases Azathioprine Azathioprine Azathioprine->Pro-inflammatory Mediators decreases Combination AVE 0991 + Azathioprine Combination->Pro-inflammatory Mediators synergistically decreases Combination->p38 MAPK Activity synergistically decreases Combination->Akt Activity synergistically decreases Combination->Mucin Expression synergistically increases Combination->FAK synergistically increases

Caption: Signaling pathway of AVE 0991 and Azathioprine in colitis.

Combination with Alamandine (B1532146) in a Model of Hypertension

A study exploring the effects of AVE 0991 in angiotensin II-induced hypertension in rats found that its combination with alamandine, another component of the protective RAS, was beneficial in reducing systolic blood pressure, oxidative stress, and inflammation.

Experimental Protocol: Angiotensin II-Induced Hypertension in Rats

  • Animal Model: Sprague Dawley rats.

  • Induction of Hypertension: 4-week subcutaneous infusion of Angiotensin II (80 ng/kg/min).

  • Treatment Groups (during the last two weeks):

    • Saline control.

    • Angiotensin II control.

    • AVE 0991 (576 μg/kg).

    • Alamandine (ALA) (50 μg/kg).

    • Combination of AVE 0991 and Alamandine.

  • Assessment of Cardiovascular Parameters:

    • Systolic Blood Pressure (SBP) and Heart Rate (HR): Measured using tail-cuff plethysmography at days 1, 15, and 29.

    • Vascular Responses: Assessed in the thoracic aorta after euthanasia.

    • Biomarkers of Inflammation and Oxidative Stress: Cardiac levels of monocyte chemoattractant protein-1 (MCP-1) and cyclophilin-A (CYP-A) were measured.

Experimental Workflow: In Vivo Hypertension Study

Start Start Animal_Model Sprague Dawley Rats Start->Animal_Model Hypertension_Induction 4-week Angiotensin II (80 ng/kg/min) infusion Animal_Model->Hypertension_Induction Treatment_Phase Last 2 weeks of infusion Hypertension_Induction->Treatment_Phase Group_Assignment Random assignment to - Saline - Ang II - AVE 0991 - Alamandine - Combination Treatment_Phase->Group_Assignment Data_Collection SBP & HR measurement (Days 1, 15, 29) Group_Assignment->Data_Collection Endpoint_Analysis Euthanasia and tissue collection (Heart, Aorta) Data_Collection->Endpoint_Analysis Biochemical_Analysis Measurement of - MCP-1 - CYP-A - Vascular responses Endpoint_Analysis->Biochemical_Analysis End End Biochemical_Analysis->End

Caption: Experimental workflow for the in vivo hypertension study.

Comparative Efficacy of AVE 0991 with Standard-of-Care Drugs

While direct synergistic studies with common antihypertensive drug classes are limited, a comparative study provides insights into the efficacy of AVE 0991 relative to an ACE inhibitor (captopril) and an angiotensin receptor blocker (losartan) in a model of myocardial ischemia-reperfusion injury.

Comparison with Captopril (B1668294) and Losartan (B1675146) in Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion, AVE 0991 demonstrated a comparable beneficial effect in reducing infarct size to that of captopril and losartan. This suggests that activating the protective arm of the RAS with AVE 0991 can be as effective as blocking the classical RAS pathway in this context.

Quantitative Data Summary: Myocardial Infarct Size

Treatment GroupMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)
Control (MI/R)48.9 ± 8.8%
AVE 0991 (576 μg/kg)29.9 ± 4.8%
Captopril (3 mg/kg)31.7 ± 7.7%
Losartan (2 mg/kg)30.8 ± 5.8%
C21 + AVE 099128.2 ± 3.3%
Losartan + AVE 099130.8 ± 5.8%
Captopril + AVE 099131.7 ± 7.7%

Data presented as mean ± SD. C21 is an Angiotensin II type 2 receptor agonist.

Experimental Protocol: Myocardial Ischemia-Reperfusion (MI/R) in Rats

  • Animal Model: Rats.

  • Induction of MI/R: 30 minutes of ischemia of the left main coronary artery followed by 2 hours of reperfusion.

  • Treatment Groups:

    • Control (MI/R).

    • AVE 0991 (576 μg/kg, intravenous infusion 10 min before and during ischemia).

    • Captopril (3 mg/kg, intravenous infusion 10 min before and during ischemia).

    • Losartan (2 mg/kg, intravenous infusion 10 min before and during ischemia).

    • Combination groups.

  • Assessment of Infarct Size: The heart was excised, and the infarct size and area at risk were calculated.

Conclusion

The available experimental data suggests that AVE 0991 has the potential to act synergistically or additively with other drugs, leading to enhanced therapeutic outcomes. The combination with azathioprine in a colitis model demonstrates a clear additive effect in reducing inflammation and tissue damage. In a hypertension model, its combination with alamandine shows promise in improving cardiovascular parameters. Furthermore, the comparative efficacy of AVE 0991 with established drugs like captopril and losartan in a myocardial injury model underscores its potential as a valuable therapeutic agent.

Further research is warranted to explore the synergistic effects of AVE 0991 with a broader range of drugs, particularly with other classes of antihypertensive agents such as diuretics, beta-blockers, and neprilysin inhibitors. Such studies will be crucial in defining the optimal combination strategies to harness the full therapeutic potential of activating the protective arm of the renin-angiotensin system with AVE 0991.

A Comparative Guide to the Signaling Activation of AVE 0991 and Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling mechanisms initiated by the non-peptide Mas receptor agonist, AVE 0991, and the endogenous peptide, Angiotensin-(1-7). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping cellular effects.

Executive Summary

Angiotensin-(1-7) [Ang-(1-7)] and its synthetic analog, AVE 0991, are key activators of the Mas receptor, a critical component of the protective arm of the renin-angiotensin system (RAS). While both compounds converge on Mas receptor activation, Ang-(1-7) exhibits a more complex signaling profile due to its ability to also act as a biased agonist at the Angiotensin II Type 1 (AT1) receptor. This dual activity of Ang-(1-7) results in a distinct downstream signaling cascade compared to the more selective Mas receptor activation by AVE 0991. This guide delineates these differences through a review of their receptor binding properties, activation of key signaling pathways, and the experimental methodologies used to elucidate these functions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AVE 0991 and Ang-(1-7) action at their respective receptors.

Table 1: Receptor Binding and Potency

LigandReceptorAssay TypeCell LineParameterValueReference
AVE 0991 MasRadioligand BindingBovine Aortic Endothelial CellsIC5021 ± 35 nM[1][2]
MasRadioligand BindingMas-transfected COS cellsIC5047.5 nM
Ang-(1-7) MasRadioligand BindingBovine Aortic Endothelial CellsIC50220 ± 280 nM[1][2]
AT1Radioligand BindingAT1R-expressing HEK293T cellsKi~1 µM[3][4]
AT1 (β-arrestin-2 recruitment)BRETAT1R-expressing HEK293T cellsEC50~1 µM[3][5]

Table 2: Downstream Signaling Activation

LigandPathwayEffectCell TypeMeasurementNotesReference
AVE 0991 Nitric Oxide (NO) ReleaseStimulationBovine Aortic Endothelial CellsPeak NO: 295 ± 20 nM~5-fold higher bioactive NO compared to Ang-(1-7)[1][2]
Ang-(1-7) Nitric Oxide (NO) ReleaseStimulationBovine Aortic Endothelial CellsPeak NO: 270 ± 25 nM[1][2]
ERK1/2 PhosphorylationInhibition of Ang II-induced phosphorylationVascular Smooth Muscle CellsWestern BlotCounter-regulates Ang II effects[6]
β-arrestin Recruitment (at AT1R)AgonistAT1R-expressing HEK293T cellsBRET AssayFails to activate G-protein pathways at AT1R[3][5]

Signaling Pathways

Mas Receptor Signaling Cascade

Both AVE 0991 and Ang-(1-7) activate the Mas receptor, leading to the production of nitric oxide (NO) through a pathway that can involve PI3K/Akt and subsequent phosphorylation of endothelial nitric oxide synthase (eNOS). This signaling cascade is generally considered to be protective in the cardiovascular system.

Mas_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Mas Mas Receptor PI3K PI3K Mas->PI3K Activates AVE0991 AVE 0991 AVE0991->Mas Binds Ang17_Mas Ang-(1-7) Ang17_Mas->Mas Binds Akt Akt PI3K->Akt Activates eNOS_p p-eNOS Akt->eNOS_p Phosphorylates NO Nitric Oxide (NO) eNOS_p->NO Produces

Figure 1: Mas Receptor Signaling Pathway for AVE 0991 and Ang-(1-7).

Ang-(1-7) Biased Agonism at the AT1 Receptor

A key differentiator for Ang-(1-7) is its role as a biased agonist at the AT1 receptor. While it binds to the AT1 receptor, it does not activate the classical Gq-protein pathway associated with the detrimental effects of Angiotensin II. Instead, it promotes the recruitment of β-arrestin, a pathway linked to cardioprotective effects and ERK1/2 phosphorylation.[3][5]

Ang17_AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates beta_arrestin β-arrestin AT1R->beta_arrestin Recruits Ang17_AT1 Ang-(1-7) Ang17_AT1->AT1R Binds Ang17_AT1->Gq Blocks Activation AngII Angiotensin II AngII->AT1R Binds PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG ERK12 p-ERK1/2 beta_arrestin->ERK12 Activates

Figure 2: Biased Agonism of Ang-(1-7) at the AT1 Receptor.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of AVE 0991 and Ang-(1-7) to the Mas receptor.

Materials:

  • Bovine Aortic Endothelial Cell membranes or Mas-transfected COS cell membranes

  • [125I]-Ang-(1-7) (radioligand)

  • Unlabeled AVE 0991 and Ang-(1-7) (competitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from the chosen source.

  • In a multi-well plate, add a constant concentration of [125I]-Ang-(1-7).

  • Add increasing concentrations of unlabeled AVE 0991 or Ang-(1-7) to compete for binding.

  • Add the cell membrane preparation to each well.

  • Incubate at a specified temperature and duration (e.g., 4°C for 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Ligands, Buffers) start->prep_reagents incubation Incubate Membranes with Radioligand and Competitor prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 counting->analysis end End analysis->end

Figure 3: Workflow for Radioligand Binding Assay.

Nitric Oxide (NO) Release Assay

Objective: To measure the amount of NO released from endothelial cells upon stimulation with AVE 0991 or Ang-(1-7).

Materials:

  • Bovine Aortic Endothelial Cells

  • AVE 0991 and Ang-(1-7)

  • Cell culture medium

  • Griess Reagent (for indirect NO measurement via nitrite)

  • Microplate reader

Procedure:

  • Culture Bovine Aortic Endothelial Cells to confluence in a multi-well plate.

  • Replace the culture medium with a fresh medium containing a known concentration of AVE 0991 or Ang-(1-7) (e.g., 10 µM).

  • Incubate for a specified time to allow for NO production.

  • Collect the cell culture supernatant.

  • To a new plate, add the collected supernatant and an equal volume of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at ~540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the effect of Ang-(1-7) on Angiotensin II-induced ERK1/2 phosphorylation.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Angiotensin II and Ang-(1-7)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and Western blotting apparatus

Procedure:

  • Culture VSMCs and serum-starve them prior to stimulation.

  • Treat cells with Ang-(1-7) for a specified pre-incubation time.

  • Stimulate the cells with Angiotensin II for a short period (e.g., 5-10 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

Objective: To measure the recruitment of β-arrestin to the AT1 receptor upon stimulation with Ang-(1-7).

Materials:

  • HEK293T cells

  • Plasmids encoding AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Transfection reagent

  • Ang-(1-7)

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • Microplate reader capable of dual-emission detection

Procedure:

  • Co-transfect HEK293T cells with the AT1R-Rluc and β-arrestin-YFP plasmids.

  • Plate the transfected cells in a white, clear-bottom multi-well plate.

  • After 24-48 hours, replace the medium with a buffer suitable for the BRET assay.

  • Add increasing concentrations of Ang-(1-7) to the wells.

  • Add the BRET substrate (coelenterazine h).

  • Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the ligand concentration to determine the EC50.

Conclusion

AVE 0991 and Ang-(1-7) both serve as valuable tools for investigating the protective arm of the renin-angiotensin system. AVE 0991 acts as a selective agonist for the Mas receptor, making it a useful probe for studying Mas-specific signaling pathways. In contrast, Ang-(1-7) demonstrates a more complex pharmacological profile, activating the Mas receptor while also functioning as a biased agonist at the AT1 receptor. This biased agonism, which favors the β-arrestin pathway over G-protein activation, adds another layer to its potential therapeutic effects. Understanding these distinct signaling mechanisms is crucial for the rational design and development of novel therapeutics targeting the RAS for the treatment of cardiovascular and other diseases. The experimental protocols provided in this guide offer a foundation for researchers to further explore and quantify the signaling differences between these two important molecules.

References

A Comparative Analysis of the Biological Half-Life of AVE 0991 and Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly concerning the renin-angiotensin system (RAS), the stability and duration of action of therapeutic molecules are of paramount importance. This guide provides a comparative study of the half-life of the non-peptide Mas receptor agonist, AVE 0991, and the endogenous peptide, angiotensin-(1-7). This analysis is supported by experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a comprehensive understanding of their pharmacokinetic profiles.

Quantitative Data Summary

The biological half-life of a compound is a critical determinant of its dosing regimen and therapeutic efficacy. A stark contrast is observed when comparing the half-life of the synthetic, non-peptide compound AVE 0991 with the natural peptide angiotensin-(1-7).

CompoundChemical NatureHalf-LifeKey Characteristics
AVE 0991 Non-peptideSignificantly prolonged compared to Ang-(1-7)Orally active, resistant to proteolytic enzymes, and more stable.
Angiotensin-(1-7) HeptapeptideVery short (approx. 9-10 seconds in rats; approx. 0.5 hours in humans)Rapidly degraded by peptidases, low oral bioavailability.

While specific quantitative half-life values for AVE 0991 are not consistently reported in publicly available literature, it is widely acknowledged to possess a much longer biological half-life than angiotensin-(1-7) due to its inherent resistance to enzymatic degradation. This enhanced stability is a primary advantage of AVE 0991 as a therapeutic agent.

Experimental Protocols

The determination of a compound's half-life is a fundamental aspect of pharmacokinetic studies. Below is a detailed methodology for a typical experiment to determine the plasma half-life of angiotensin-(1-7).

Determination of Angiotensin-(1-7) Half-Life in Rats

This protocol is based on previously described methods for determining the plasma clearance of angiotensin-(1-7).

1. Animal Model: Anesthetized male Sprague-Dawley, spontaneously hypertensive (SHR), or mRen-2 transgenic (TG+) rats are used.

2. Infusion: A constant infusion of angiotensin-(1-7) is administered intravenously for a set period (e.g., 15 minutes) at a specific rate (e.g., 278 nmol · kg⁻¹ · min⁻¹).

3. Blood Sampling: Following the infusion period, arterial blood samples are collected at rapid, regular intervals. The samples are immediately placed on ice and processed within 30 minutes to prevent degradation of the peptide.

4. Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Quantification of Angiotensin-(1-7): Plasma concentrations of angiotensin-(1-7) are measured using a specific and sensitive method, typically a radioimmunoassay (RIA).

6. Calculation of Half-Life: The half-life (t½) is calculated from the elimination rate constant (Ke), which is determined from the plasma concentration-time curve. The formula used is: t½ = 0.693 / Ke .

Experimental Workflow for Half-Life Determination

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis & Calculation animal Anesthetized Rat infusion Constant IV Infusion of Ang-(1-7) animal->infusion Start sampling Rapid Arterial Blood Sampling infusion->sampling During & Post-infusion centrifugation Centrifugation sampling->centrifugation storage Plasma Storage at -80°C centrifugation->storage ria Radioimmunoassay (RIA) for Ang-(1-7) Quantification storage->ria calculation Calculation of Half-Life (t½) ria->calculation

Caption: Workflow for determining the in vivo half-life of angiotensin-(1-7).

Signaling Pathway of AVE 0991 and Angiotensin-(1-7)

Both AVE 0991 and angiotensin-(1-7) exert their biological effects primarily through the activation of the Mas receptor, a G protein-coupled receptor. This activation triggers a signaling cascade that often counteracts the effects of the angiotensin II/AT1 receptor axis, which is known for its role in vasoconstriction, inflammation, and fibrosis.

The signaling pathway initiated by the binding of AVE 0991 or angiotensin-(1-7) to the Mas receptor involves several downstream effectors:

  • Nitric Oxide Synthase (eNOS) Activation: Activation of the Mas receptor leads to the stimulation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway. This results in the production of nitric oxide (NO), a potent vasodilator.

  • Modulation of MAP Kinases: The Mas receptor signaling can attenuate the activation of p38 MAPK (mitogen-activated protein kinase), which is involved in inflammatory and proliferative responses.

  • Anti-inflammatory and Anti-fibrotic Effects: By opposing the actions of angiotensin II, the ACE2/angiotensin-(1-7)/Mas axis plays a protective role in various tissues, reducing inflammation and fibrosis.

Mas Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effects ave AVE 0991 mas Mas Receptor ave->mas ang Angiotensin-(1-7) ang->mas pi3k PI3K/Akt Pathway mas->pi3k mapk p38 MAPK Inhibition mas->mapk Inhibits enos eNOS Activation pi3k->enos no Nitric Oxide (NO) Production enos->no vasodilation Vasodilation no->vasodilation anti_inflammatory Anti-inflammatory Effects mapk->anti_inflammatory anti_proliferative Anti-proliferative Effects mapk->anti_proliferative

Caption: Signaling cascade initiated by AVE 0991 and Angiotensin-(1-7) via the Mas receptor.

Validating the Specificity of AVE 0991 for the Mas Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AVE 0991, a non-peptide agonist of the Mas receptor, with its endogenous counterpart, Angiotensin-(1-7) (Ang-(1-7)). The following sections present experimental data validating the specificity of AVE 0991, detail the methodologies used in these key experiments, and illustrate the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities and functional effects of AVE 0991 and Ang-(1-7) on the Mas receptor and other related receptors.

Table 1: Receptor Binding Affinity

CompoundReceptorCell/Tissue TypeIC50 ValueReference
AVE 0991 MasMas-transfected COS cells47.5 nM
AVE 0991 MasBovine aortic endothelial cell membranes21 ± 35 nM
Ang-(1-7)MasBovine aortic endothelial cell membranes220 ± 280 nM
AVE 0991 AT1-~12% inhibition at 10 µM
AVE 0991 AT2-~12% inhibition at 10 µM

Table 2: Functional Antagonism and Specificity

AgonistAntagonistExperimental ModelObserved EffectReference
AVE 0991 A-779 (Mas antagonist)Water-loaded C57BL/6 miceComplete blockade of antidiuretic effect
AVE 0991 PD123319 (AT2 antagonist)Mas-transfected CHO cellsNo blockade of NO release
AVE 0991 CV11974 (AT1 antagonist)Mas-transfected CHO cellsNo blockade of NO release
AVE 0991 Mas Receptor KnockoutMiceAbolished vasodilatory effect
AVE 0991 A-779 (Mas antagonist)Glucose-deprived primary cortical neuronsPrevention of neuroprotective effect

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Receptor Autoradiography

This protocol is adapted from studies evaluating the displacement of radiolabeled Ang-(1-7) by AVE 0991 in mouse kidney slices.

Objective: To determine the specificity of AVE 0991 for the Mas receptor by assessing its ability to displace a radiolabeled ligand from its binding site.

Materials:

  • Mouse kidney tissue slices

  • ¹²⁵I-Ang-(1-7) (radioligand)

  • AVE 0991 (test compound)

  • A-779 (Mas receptor antagonist, for determining non-specific binding)

  • Binding buffer

  • Phosphor imaging system

Procedure:

  • Prepare 10-µm thick cryosections of mouse kidneys.

  • Pre-incubate the tissue slices in binding buffer.

  • Incubate the slices with ¹²⁵I-Ang-(1-7) in the absence (total binding) or presence of a high concentration of unlabeled A-779 (non-specific binding) or varying concentrations of AVE 0991.

  • Wash the slices to remove unbound radioligand.

  • Expose the dried slices to a phosphor imaging plate.

  • Quantify the binding density using a phosphor imaging system and appropriate software.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Functional Assay: Nitric Oxide (NO) Release in Mas-Transfected Cells

This protocol is based on experiments measuring NO release in response to AVE 0991 in cells overexpressing the Mas receptor.

Objective: To functionally validate the agonist activity of AVE 0991 at the Mas receptor by measuring a downstream signaling event (NO release).

Materials:

  • Chinese Hamster Ovary (CHO) cells transfected with the Mas receptor

  • AVE 0991 (test agonist)

  • A-779 (Mas receptor antagonist)

  • AT1 and AT2 receptor antagonists (e.g., CV11974, PD123319)

  • NO-sensitive fluorescent dye (e.g., DAF-FM diacetate)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture Mas-transfected CHO cells in appropriate plates.

  • Load the cells with an NO-sensitive fluorescent dye.

  • Pre-incubate a subset of cells with antagonists (A-779, AT1/AT2 antagonists) to test for specificity.

  • Stimulate the cells with AVE 0991.

  • Measure the fluorescence intensity over time using a fluorescence microscope or plate reader.

  • An increase in fluorescence indicates NO production.

In Vivo Validation in Mas-Knockout Mice

This protocol describes the use of Mas receptor knockout mice to confirm that the physiological effects of AVE 0991 are mediated through this receptor.

Objective: To determine if the in vivo effects of AVE 0991 are dependent on the presence of the Mas receptor.

Materials:

  • Mas receptor knockout mice

  • Wild-type control mice

  • AVE 0991

  • Equipment for measuring the physiological parameter of interest (e.g., blood pressure monitor, metabolic cages for urine collection).

Procedure:

  • Administer AVE 0991 to both Mas receptor knockout and wild-type mice.

  • Administer a vehicle control to separate groups of both genotypes.

  • Measure the physiological response of interest (e.g., blood pressure, urine output) at specified time points after administration.

  • Compare the response to AVE 0991 between the knockout and wild-type mice. A blunted or absent response in the knockout mice indicates that the effect is Mas receptor-dependent.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Mas_Receptor_Signaling cluster_membrane Cell Membrane Mas Mas Receptor G_protein G Protein Mas->G_protein activates AVE0991 AVE 0991 AVE0991->Mas binds & activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG eNOS eNOS IP3_DAG->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathway of Mas receptor activation by AVE 0991.

Binding_Assay_Workflow cluster_total Total Binding cluster_nonspecific Non-specific Binding Tissue_Total Tissue Slice Incubate_Total Incubate Tissue_Total->Incubate_Total Radioligand_Total ¹²⁵I-Ang-(1-7) Radioligand_Total->Incubate_Total Wash_Total Wash Incubate_Total->Wash_Total Measure_Total Measure Radioactivity Wash_Total->Measure_Total Calculate Specific Binding = Total - Non-specific Measure_Total->Calculate Tissue_NS Tissue Slice Incubate_NS Incubate Tissue_NS->Incubate_NS Radioligand_NS ¹²⁵I-Ang-(1-7) Radioligand_NS->Incubate_NS Cold_Ligand Excess Unlabeled AVE 0991 Cold_Ligand->Incubate_NS Wash_NS Wash Incubate_NS->Wash_NS Measure_NS Measure Radioactivity Wash_NS->Measure_NS Measure_NS->Calculate

Caption: Workflow for a competitive radioligand binding assay.

In_Vivo_KO_Validation cluster_WT Wild-Type Mice cluster_KO Mas-KO Mice WT_Vehicle Vehicle Measure_WT_V Measure Effect WT_Vehicle->Measure_WT_V WT_AVE0991 AVE 0991 Measure_WT_A Measure Effect WT_AVE0991->Measure_WT_A Compare Compare Effects Measure_WT_A->Compare KO_Vehicle Vehicle Measure_KO_V Measure Effect KO_Vehicle->Measure_KO_V KO_AVE0991 AVE 0991 Measure_KO_A Measure Effect KO_AVE0991->Measure_KO_A Measure_KO_A->Compare Conclusion Conclusion: Effect is Mas-dependent if blunted in KO mice Compare->Conclusion

Caption: Logical workflow for in vivo validation using knockout models.

Replicating Cardioprotective Effects of AVE 0991: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published cardioprotective effects of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor Mas, with established alternative therapies, Losartan (B1675146) and Captopril (B1668294). The information presented herein is intended to assist researchers in replicating and expanding upon these critical findings. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy in Cardioprotection

AVE 0991 has demonstrated significant cardioprotective effects in various preclinical models of cardiac injury, most notably in the context of ischemia-reperfusion injury. Its mechanism of action, centered on the activation of the Ang-(1-7)/Mas receptor axis, offers a distinct therapeutic pathway compared to traditional renin-angiotensin system (RAS) inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing the efficacy of AVE 0991 with Losartan (an angiotensin II type 1 receptor blocker) and Captopril (an angiotensin-converting enzyme inhibitor) in animal models of myocardial ischemia-reperfusion.

Table 1: Comparison of Infarct Size Reduction

Treatment GroupDosageRoute of AdministrationMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)Citation
Control (Ischemia/Reperfusion)--48.9 ± 8.8%[1]
AVE 0991 576 μg/kg Intravenous infusion 29.9 ± 4.8% [1]
Losartan2 mg/kgIntravenous infusion30.8 ± 5.8% (in combination with AVE 0991)[1]
Captopril3 mg/kgIntravenous infusion31.7 ± 7.7% (in combination with AVE 0991)[1]

Table 2: Effects on Cardiac Hemodynamics and Function (Data from individual studies)

ParameterDrugExperimental ModelKey FindingsCitation
Systolic TensionAVE 0991Isolated perfused rat hearts (post-infarction)Significantly attenuated the decrease in systolic tension (9.23 ± 1.05 g vs. 7.18 ± 0.66 g in infarction group).[2]
Left Ventricular End-Diastolic Volume IndexLosartanElderly patients with heart failureSignificantly reduced from 135 ± 26 to 128 ± 23 mL/m².[3]
Left Ventricular End-Diastolic Volume IndexCaptoprilElderly patients with heart failureSignificantly reduced from 142 ± 25 to 131 ± 20 mL/m².[3]
Mean Arterial PressureAVE 0991Cirrhotic ratsDid not significantly influence mean arterial pressure.[4]
Cardiac OutputAVE 0991Cirrhotic ratsDid not significantly change cardiac output.[4]

Table 3: Impact on Oxidative Stress and Inflammation (Data from individual studies)

BiomarkerDrugExperimental ModelKey FindingsCitation
Superoxide Dismutase (SOD)CaptoprilLPS-induced inflammation in ratsSignificantly increased heart SOD levels at 100 mg/kg.[5]
CatalaseCaptoprilLPS-induced inflammation in ratsSignificantly increased heart catalase levels at 100 mg/kg.[5]
IL-6 and TNF-αCaptoprilLPS-induced inflammation in ratsSignificantly decreased serum and heart levels.[5]

Signaling Pathways

The cardioprotective effects of AVE 0991 are primarily mediated through the activation of the Mas receptor, which triggers a cascade of downstream signaling events.

AVE0991_Signaling_Pathway AVE 0991 Cardioprotective Signaling Pathway AVE0991 AVE 0991 MasR Mas Receptor AVE0991->MasR PI3K PI3K MasR->PI3K Activates MAPK MAPK Pathway (p38, ERK1/2) MasR->MAPK Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Cardioprotection Cardioprotection (Anti-hypertrophy, Anti-fibrosis, Vasodilation, Reduced Apoptosis) NO->Cardioprotection Contributes to cGMP cGMP sGC->cGMP cGMP->Cardioprotection Mediates Experimental_Workflow Comparative Cardioprotection Study Workflow Animal_Model Animal Model Selection (e.g., Male Wistar Rats) Grouping Randomized Group Assignment (Control, AVE 0991, Losartan, Captopril) Animal_Model->Grouping Surgery Surgical Procedure: Myocardial Ischemia-Reperfusion Grouping->Surgery Drug_Admin Drug Administration (Intravenous Infusion) Surgery->Drug_Admin Hemodynamic Hemodynamic Monitoring (ECG, Blood Pressure) Surgery->Hemodynamic Infarct_Size Infarct Size Measurement (TTC Staining) Surgery->Infarct_Size Biomarkers Biomarker Analysis (Blood/Tissue Samples for Oxidative Stress & Inflammation) Surgery->Biomarkers Data_Analysis Data Analysis and Statistical Comparison Hemodynamic->Data_Analysis Infarct_Size->Data_Analysis Biomarkers->Data_Analysis Conclusion Conclusion and Interpretation of Findings Data_Analysis->Conclusion

References

Assessing the Relative Potency of AVE 0991: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-peptide Mas receptor agonist, AVE 0991, across different cell lines. The information is compiled from recent studies to highlight its therapeutic potential, particularly in cancer research.

AVE 0991 acts as a mimic for Angiotensin-(1-7), a component of the renin-angiotensin system (RAS), by binding to the Mas receptor. This interaction triggers downstream signaling pathways that can influence a variety of cellular processes, including proliferation, migration, and invasion. The following sections detail the potency of AVE 0991 in various cell lines, the experimental methods used for these assessments, and the underlying signaling mechanisms.

Quantitative Analysis of AVE 0991 Potency

The potency of AVE 0991 has been evaluated in several cell lines, primarily focusing on its ability to inhibit cancer cell motility and to bind to its target receptor. The following table summarizes the key quantitative data available.

Cell LineAssay TypeMeasured ParameterValueReference
Bovine Aortic Endothelial Cells (BAECs)Radioligand Binding AssayIC50 for displacing [¹²⁵I]-Ang-(1-7)21 ± 35 nmol/L[1]
Mas-transfected Monkey Kidney (COS) CellsRadioligand Binding AssayIC50 for displacing [¹²⁵I]-Ang-(1-7)4.75 x 10⁻⁸ mol/L[2][3]
ER- breast cancer cells (pII and MDA-MB-231)Cell Migration AssayConcentration for significant effect0.1 - 10 µM[4]
ER+ breast cancer cells (YS1.2)Cell Migration AssayConcentration for significant effect0.1 - 10 µM[4]
Normal breast epithelial cells (MCF10A)Cell Proliferation AssayConcentration for dose-dependent reduction0.1 - 10 µM[4]

Experimental Protocols

The assessment of AVE 0991's potency relies on a variety of established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity of AVE 0991 to the Mas receptor.

  • Cell Preparation: Bovine aortic endothelial cell membranes or Mas-transfected COS cells are prepared.

  • Incubation: The cell membranes or cells are incubated with a fixed concentration of radiolabeled Angiotensin-(1-7) (e.g., [¹²⁵I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991.

  • Separation: The bound and free radioligand are separated by vacuum filtration.

  • Quantification: The radioactivity of the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Cell Migration (Wound Healing) Assay

This method assesses the effect of AVE 0991 on the migratory capacity of cancer cells.

  • Cell Culture: Breast cancer cell lines (e.g., pII, MDA-MB-231, YS1.2) are cultured to confluence in multi-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

  • Treatment: The cells are treated with various concentrations of AVE 0991 (e.g., 0.1, 1, 10 µM) or a vehicle control.

  • Imaging: The wound area is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).

  • Analysis: The rate of wound closure is quantified to determine the effect of AVE 0991 on cell migration. A significant reduction in cell motility is observed in treated cells.[4]

Cell Proliferation (MTT) Assay

This assay is used to evaluate the impact of AVE 0991 on cell viability and proliferation.

  • Cell Seeding: Cells, such as the normal breast epithelial cell line MCF10A, are seeded in 96-well plates.[4]

  • Treatment: After cell attachment, they are treated with different concentrations of AVE 0991 for a specified duration (e.g., 72 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_0 Renin-Angiotensin System (RAS) cluster_1 AVE 0991 Action Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR AVE0991 AVE 0991 AVE0991->MasR Agonist Downstream Downstream Signaling (e.g., NO release) MasR->Downstream

AVE 0991 Signaling Pathway

start Start: Culture Cells to Confluence scratch Create Scratch in Cell Monolayer start->scratch treatment Treat with AVE 0991 (0.1, 1, 10 µM) or Vehicle scratch->treatment image0h Image Wound Area (Time = 0h) treatment->image0h incubate Incubate for 24h image0h->incubate image24h Image Wound Area (Time = 24h) incubate->image24h analyze Analyze Wound Closure Rate image24h->analyze end End: Determine Effect on Migration analyze->end

Cell Migration Assay Workflow

References

A Comparative Review of Nonpeptide vs. Peptide Mas Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for cardiovascular and related diseases. Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7) (Ang-(1-7)), counteracts the detrimental effects of the classical RAS pathway, promoting vasodilation, anti-inflammatory effects, and anti-fibrotic actions.[1] This has spurred the development of both peptide and nonpeptide Mas receptor agonists. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.

At a Glance: Peptide vs. Nonpeptide Agonists

FeaturePeptide Agonists (e.g., Ang-(1-7), CGEN-856S)Nonpeptide Agonists (e.g., AVE 0991)
Potency Generally high affinity for the Mas receptor.Can exhibit high affinity and potency, sometimes greater than endogenous peptides.
Selectivity Can show some affinity for other angiotensin receptors at higher concentrations.Can be designed for high selectivity for the Mas receptor.
Pharmacokinetics Typically have a short biological half-life and low oral bioavailability.[2]Generally more stable, resistant to proteolytic enzymes, and can be orally active.[1][2]
Clinical Utility Limited by unfavorable pharmacokinetic properties, though more stable analogues are in development.[3]Offer advantages in terms of oral administration and longer duration of action, making them attractive for chronic therapies.[1][4]

Quantitative Data Comparison

The following table summarizes key quantitative data for representative peptide and nonpeptide Mas receptor agonists.

AgonistTypeParameterValueSpecies/SystemReference
Angiotensin-(1-7)PeptideIC50 (Mas Receptor Binding)6.9 nMMas-transfected CHO cells[5]
Angiotensin-(1-7)PeptideIC50 (Mas Receptor Binding)1.2 nM (high-affinity), 1.0 µM (low-affinity)Adult rat cardiac fibroblasts[6]
Angiotensin-(1-7)PeptideIC50 (Mas Receptor Binding)220 ± 280 nMBovine aortic endothelial cell membranes[7][8]
AVE 0991NonpeptideIC50 (Mas Receptor Binding)47.5 nMMas-transfected COS cells[9][10]
AVE 0991NonpeptideIC50 (Mas Receptor Binding)21 ± 35 nMBovine aortic endothelial cell membranes[7][8]
CGEN-856SPeptideVasorelaxationMaximal relaxant effect: 39.99 ± 5.034%Thoracic aorta rings of rats[11]

Signaling Pathways and Experimental Workflows

Activation of the Mas receptor initiates a cascade of intracellular signaling events that lead to its beneficial physiological effects. A generalized experimental workflow is employed to identify and characterize novel Mas receptor agonists.

Mas_Signaling_Pathway cluster_membrane Cell Membrane Mas Mas Receptor G_protein G Protein (Gq/Gi) Mas->G_protein Agonist Agonist (Peptide or Nonpeptide) Agonist->Mas PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects NO->Anti_fibrotic

Mas Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Models Binding Receptor Binding Assay (Determine Affinity - IC50/Ki) Functional Functional Assays (e.g., NO release, Ca²⁺ influx) (Determine Potency - EC50) Binding->Functional Lead_ID Lead Identification Functional->Lead_ID Vascular Vascular Reactivity (e.g., Aortic Ring Relaxation) Lead_Opt Lead Optimization Vascular->Lead_Opt Animal Animal Models of Disease (e.g., Hypertension, Heart Failure) BP Blood Pressure Measurement Animal->BP Cardiac Cardiac Function Assessment Animal->Cardiac Preclinical Preclinical Candidate BP->Preclinical Cardiac->Preclinical Start Compound Library (Peptide/Nonpeptide) Start->Binding Lead_ID->Vascular Lead_Opt->Animal

Experimental Workflow for Mas Agonist Evaluation

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the Mas receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the Mas receptor (e.g., from transfected CHO or COS cells).

  • Radioligand (e.g., 125I-Ang-(1-7)).

  • Unlabeled test compounds (peptide or nonpeptide agonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound in the presence of the cell membranes in a 96-well plate.

  • Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separate the bound from free radioligand by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Nitric Oxide (NO) Release Assay

This functional assay measures the ability of a Mas receptor agonist to stimulate the production of nitric oxide, a key downstream signaling molecule.

Materials:

  • Endothelial cells (e.g., human aortic endothelial cells - HAECs) or Mas-transfected cells.

  • Test compounds.

  • Griess Reagent System for nitrite (B80452) determination (a stable breakdown product of NO).

  • Cell culture medium.

  • Microplate reader.

Procedure:

  • Culture the cells in 96-well plates until they reach confluence.

  • Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES).

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Collect the cell culture supernatant.

  • Add the Griess reagents to the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the amount of nitrite by comparing the absorbance to a sodium nitrite standard curve.

In Vivo Blood Pressure Measurement in Rats

This in vivo experiment assesses the effect of Mas receptor agonists on blood pressure in an animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs) or other suitable rat model.

  • Test compounds.

  • Anesthetic (e.g., isoflurane).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • Infusion pump.

Procedure:

  • Anesthetize the rat and surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

  • Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • Administer the test compound either as a bolus injection or a continuous infusion through the venous catheter.

  • Continuously monitor and record blood pressure and heart rate for a defined period after drug administration.

  • Analyze the data to determine the effect of the compound on mean arterial pressure.

Conclusion

Both peptide and nonpeptide Mas receptor agonists have demonstrated therapeutic potential by activating the protective arm of the RAS. Nonpeptide agonists, such as AVE 0991, offer significant advantages in terms of their pharmacokinetic properties, including oral bioavailability and resistance to degradation, making them particularly attractive for the development of chronic therapies.[1][2] Peptide agonists, while potent, are often limited by their short half-life, although research into more stable analogs is ongoing.[3] The choice between a peptide and nonpeptide approach will depend on the specific therapeutic application, desired route of administration, and duration of action. The experimental protocols outlined provide a framework for the continued discovery and characterization of novel Mas receptor agonists with improved pharmacological profiles.

References

Validating the Anti-Fibrotic Efficacy of AVE 0991 Against the Established Standard, Pirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Fibrosis Drug Discovery

This guide provides an objective comparison of the anti-fibrotic effects of the investigational compound AVE 0991 against the well-established anti-fibrotic drug, Pirfenidone (B1678446). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of fibrosis research. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the distinct signaling pathways through which these compounds exert their therapeutic effects.

Introduction to AVE 0991 and Pirfenidone

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden. The development of effective anti-fibrotic therapies is a critical unmet need.

AVE 0991 is a non-peptide agonist of the Mas receptor, which mimics the protective effects of Angiotensin-(1-7)[1]. The activation of the Mas receptor is known to counteract the pro-fibrotic and pro-inflammatory signaling cascades initiated by Angiotensin II, a key mediator in the pathogenesis of fibrosis in various organs, including the lungs, liver, heart, and kidneys[2].

Pirfenidone is an orally available small molecule with established anti-fibrotic, anti-inflammatory, and antioxidant properties[3][4]. It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and is considered a standard of care. Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibroblast proliferation and differentiation into matrix-producing myofibroblasts[5][6][7][8].

Comparative Efficacy: A Summary of Preclinical Findings

While direct head-to-head clinical trials are lacking, preclinical studies in various animal models of fibrosis provide valuable insights into the comparative efficacy of AVE 0991 and Pirfenidone. The following tables summarize key quantitative data from representative studies.

Table 1: Effects on Lung Fibrosis
ParameterAnimal ModelAVE 0991PirfenidoneReference
Reduction in Lung Collagen Content Bleomycin-induced pulmonary fibrosis (Mouse)Data not available in direct comparisonSignificant reduction in hydroxyproline (B1673980) levels[9]
Attenuation of Airway Remodeling Ovalbumin-induced chronic allergic lung inflammation (Mouse)Significant reduction in airway wall thicknessData not available in this model[1]
Inhibition of Fibroblast Proliferation In vitro (Human Lung Fibroblasts)Data not available in direct comparisonSignificant inhibition of TGF-β1-induced proliferation[3]
Table 2: Effects on Liver Fibrosis
ParameterAnimal ModelAVE 0991PirfenidoneReference
Reduction in Liver Fibrosis Bile Duct Ligation (Rat)Reduced expression of pro-fibrotic proteins (collagen 1α1, αSMA, TGFβ)Data not available in direct comparison[10]
Hepatic Stellate Cell (HSC) Activation In vitro (Rat HSCs)Reduced HSC activation and collagen productionData not available in direct comparison[11]
Inhibition of TGF-β1-induced Proliferation In vitro (Human Intestinal Fibroblasts)Data not available in this modelSignificant inhibition[3]
Table 3: Effects on Cardiac and Renal Fibrosis
ParameterAnimal ModelAVE 0991PirfenidoneReference
Reduction in Cardiac Collagen Deposition Renovascular Hypertension (Rat)Significant reductionData not available in direct comparison[2]
Improvement in Cardiac Function Isoproterenol-induced cardiac hypertrophy (Rat)Prevented hypertrophy and improved functionData not available in direct comparison[1]
Reduction in Renal Fibrosis Unilateral Ureteral Obstruction (Rat)Data not available in direct comparisonSignificant reduction in collagen deposition[12]
Attenuation of Renal Injury Ischemia/Reperfusion Injury (Mouse)Attenuated increase in serum creatinineData not available in this model[13]

Signaling Pathways and Mechanisms of Action

The anti-fibrotic effects of AVE 0991 and Pirfenidone are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying potential synergistic therapeutic strategies and for patient stratification.

AVE 0991: Activating the Protective Arm of the Renin-Angiotensin System

AVE 0991 exerts its anti-fibrotic effects by activating the Mas receptor, a key component of the protective axis of the Renin-Angiotensin System (RAS). This activation counteracts the detrimental effects of Angiotensin II (Ang II) signaling through the AT1 receptor, which is a major driver of fibrosis.

AVE0991_Pathway cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE AT1R AT1R AngII->AT1R Binding Ang1_7 Ang1_7 AngII->Ang1_7 ACE2 Fibrosis Fibrosis AT1R->Fibrosis Pro-fibrotic Signaling (Inflammation, Proliferation, ECM Deposition) MasR MasR Ang1_7->MasR Binding AntiFibrosis AntiFibrosis MasR->AntiFibrosis Anti-fibrotic Signaling (Anti-inflammatory, Anti-proliferative) AVE0991 AVE0991 AVE0991->MasR Agonist

AVE 0991 activates the Mas receptor, promoting anti-fibrotic signaling.
Pirfenidone: Inhibiting the Pro-Fibrotic TGF-β Pathway

Pirfenidone's primary anti-fibrotic mechanism involves the inhibition of the TGF-β signaling pathway. TGF-β is a potent cytokine that promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition in fibrotic tissues.

Pirfenidone_Pathway cluster_TGFb TGF-β Signaling Pathway TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor Smad2_3 Smad2/3 TGFb_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Fibrosis Fibrosis Gene_Transcription->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGFb_Receptor Inhibition Pirfenidone->pSmad2_3 Inhibition

Pirfenidone inhibits key steps in the pro-fibrotic TGF-β signaling cascade.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the anti-fibrotic effects of AVE 0991 and Pirfenidone.

AVE 0991 - Animal Model of Allergic Lung Inflammation
  • Animal Model: Male BALB/c mice (6–8 weeks old) were sensitized with ovalbumin (OVA) via intraperitoneal injections on days 0, 14, 28, and 42. From day 21 to 51, mice were challenged with nebulized OVA (1% in saline) three times a week[1].

  • Treatment: AVE 0991 (1 mg/kg) was administered subcutaneously daily during the challenge period[1].

  • Endpoint Analysis: 72 hours after the last challenge, lung tissue was collected for histological analysis of airway wall thickness and inflammation. Bronchoalveolar lavage (BAL) fluid was analyzed for inflammatory cell counts and cytokine levels[1].

Pirfenidone - Animal Model of Pulmonary Fibrosis
  • Animal Model: Male golden Syrian hamsters received a single intratracheal administration of bleomycin (B88199) to induce pulmonary fibrosis[9].

  • Treatment: Pirfenidone was administered via oral gavage at doses of 10, 30, or 100 mg/kg/day, starting either prophylactically or therapeutically after the induction of fibrosis[9].

  • Endpoint Analysis: At specified time points, lung tissue was harvested to measure hydroxyproline content as an indicator of collagen deposition and for histological assessment of the extent of fibrosis[9].

In Vitro Fibroblast Proliferation Assay (Pirfenidone)
  • Cell Culture: Human intestinal fibroblasts (HIFs) were cultured and pre-treated with Pirfenidone (1 mg/ml) for 1 hour before stimulation with TGF-β1 (10 ng/ml) for 48 hours[3].

  • Proliferation Assessment: Cell proliferation was measured using the Cell Counting Kit-8 (CCK-8) assay and colony formation assays[3].

  • Analysis of Fibrotic Markers: The expression of α-smooth muscle actin (α-SMA), collagen I, and fibronectin was evaluated by RT-qPCR and Western blotting. The phosphorylation of Smad2/3 and AKT was also assessed by Western blotting to determine the impact on signaling pathways[3][6].

Workflow for Evaluating Anti-Fibrotic Compounds

The following diagram illustrates a general experimental workflow for the preclinical validation of novel anti-fibrotic agents like AVE 0991, using an established standard such as Pirfenidone for comparison.

Experimental_Workflow start Hypothesis: Novel compound has anti-fibrotic effects invitro In Vitro Studies (Fibroblast Cultures) start->invitro invivo In Vivo Studies (Animal Models of Fibrosis) invitro->invivo comparison Head-to-Head Comparison with Standard (e.g., Pirfenidone) invivo->comparison endpoints Endpoint Analysis: - Histology - Collagen Content - Gene/Protein Expression - Functional Assays comparison->endpoints data_analysis Data Analysis and Statistical Comparison endpoints->data_analysis conclusion Conclusion on Comparative Efficacy and Mechanism of Action data_analysis->conclusion

A generalized workflow for the preclinical evaluation of anti-fibrotic drugs.

Conclusion

AVE 0991 and Pirfenidone represent two distinct yet promising approaches to anti-fibrotic therapy. AVE 0991 targets the protective arm of the Renin-Angiotensin System, offering a potentially broad therapeutic window across various fibrotic conditions. Pirfenidone, as an established standard, provides a crucial benchmark with its well-characterized inhibition of the central pro-fibrotic TGF-β pathway.

The preclinical data summarized in this guide highlight the anti-fibrotic potential of AVE 0991. However, to definitively establish its therapeutic value, further studies are warranted, particularly direct comparative investigations against standards like Pirfenidone in relevant and standardized models of fibrosis. Such studies will be instrumental in elucidating the relative efficacy and potential clinical positioning of this novel therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of AVE 0991 Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of AVE 0991 sodium salt, a nonpeptide agonist of the Mas receptor. Adherence to these procedures will help researchers, scientists, and drug development professionals manage this chemical waste stream effectively and in accordance with general best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of this compound. The Safety Data Sheet (SDS) indicates that this compound can cause skin and eye irritation and may be harmful if swallowed or inhaled. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved institutional or commercial hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

  • Contaminated Materials: Any materials used to handle the compound (e.g., pipette tips, weighing paper, contaminated gloves) should be collected in a designated, sealed waste bag or container.

2. Labeling: All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • Approximate concentration and quantity

  • Date of accumulation

  • Principal Investigator's name and laboratory contact information

3. Storage: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.

4. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Accidental Spill Cleanup

In the event of a spill, follow these procedures immediately:

1. Evacuate and Secure the Area:

  • Alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

2. Don Appropriate PPE.

3. Contain the Spill:

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

4. Collect the Waste:

  • Place the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.

5. Decontaminate the Area:

  • Clean the spill area with a suitable solvent (e.g., soap and water, followed by 70% ethanol), and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Start Start: Generation of This compound Waste Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Start->Assess CollectSolid Collect in Labeled Solid Waste Container Assess->CollectSolid Solid CollectLiquid Collect in Labeled Liquid Waste Container Assess->CollectLiquid Liquid CollectContaminated Collect in Labeled Contaminated Materials Container Assess->CollectContaminated Contaminated Material Segregate Segregate Waste Types CollectSolid->Segregate CollectLiquid->Segregate CollectContaminated->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Arrange for Disposal via EHS/Licensed Contractor Store->Dispose End End: Proper Disposal Dispose->End

Essential Safety and Logistics for Handling AVE 0991 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals working with AVE 0991 sodium salt. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a nonpeptide agonist of the Mas receptor, utilized in scientific research.

Personal Protective Equipment (PPE)

The primary hazards associated with handling powdered chemicals are inhalation of airborne particles and dermal contact. Therefore, a stringent PPE protocol is mandatory.

PPE CategoryRequired ItemSpecifications and Best Practices
Respiratory Protection N95 or N100 RespiratorMust be NIOSH-approved to provide adequate protection against fine dust particles.
Eye and Face Protection Safety Goggles or GlassesShould be ANSI Z87.1 certified to protect against dust and potential splashes. A face shield should be worn over goggles when handling larger quantities or solutions.
Hand Protection Nitrile GlovesChemical-resistant and powder-free to avoid contamination. Double gloving is highly recommended for enhanced safety.
Body Protection Laboratory CoatMust be long-sleeved and kept fully buttoned to cover all skin on the torso and arms. A chemical-resistant apron is advised when working with significant amounts of the substance or its solutions.
Footwear Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: A Step-by-Step Guide to Handling

A systematic workflow minimizes risks during the handling of this compound.

1. Preparation:

  • Designated Workspace: All procedures involving powdered this compound must be performed in a designated area, such as a chemical fume hood or a certified ventilated enclosure, to control airborne particles.

  • Assemble Materials: Before commencing work, ensure all necessary equipment, including spatulas, weigh boats, and appropriate containers, along with the required PPE, are within immediate reach.

  • Review Safety Information: While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to review the SDS for similar non-hazardous, powdered chemical compounds to be informed of general handling precautions.

2. Weighing and Aliquoting:

  • Don PPE: Correctly put on all personal protective equipment as detailed in the table above.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and zero the scale.

  • Transfer the Compound: Using a clean spatula, carefully transfer the required amount of this compound to the weigh boat, taking care to minimize dust generation.

  • Record the Mass: Note the precise weight of the compound.

  • Seal the Stock Container: Immediately and securely close the primary container of this compound.

3. Dissolution:

  • Solvent Addition: When preparing a solution, slowly add the appropriate solvent to the vessel containing the pre-weighed powder to prevent splashing. This compound is known to be soluble in DMSO.

  • Gentle Mixing: Agitate the mixture gently using a vortex or by swirling the container until the solid is fully dissolved.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean and decontaminate the work surface and all utilized equipment with a suitable cleaning agent.

  • Proper Doffing of PPE: Remove personal protective equipment in the correct sequence to avoid cross-contamination (e.g., gloves, then face shield/goggles, followed by the lab coat).

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

The responsible disposal of chemical waste is paramount for environmental protection and regulatory compliance.

1. Waste Segregation:

  • Solid Chemical Waste: Any unused or contaminated solid this compound must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Chemical Waste: Solutions containing this compound are to be collected in a separate, appropriately labeled liquid waste container. Disposal down the sanitary sewer is prohibited unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Labware: All disposable items that have come into contact with the chemical, such as weigh boats, pipette tips, and gloves, are to be disposed of as solid chemical waste.

2. Disposal Protocol:

  • Accurate Labeling: Ensure every waste container is clearly and correctly labeled with the full chemical name and any known hazard information.

  • Secure Storage: Store filled waste containers in a designated satellite accumulation area pending collection.

  • Institutional Compliance: Strictly adhere to your institution's specific protocols for the pickup and disposal of chemical waste.

Experimental Workflow and Safety Diagram

The following diagram provides a visual representation of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather PPE and Equipment prep_area->gather_materials review_sds Review Safety Information gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_powder Weigh AVE 0991 Sodium Salt don_ppe->weigh_powder dissolve Prepare Solution (if applicable) weigh_powder->dissolve decontaminate Decontaminate Work Area weigh_powder->decontaminate dissolve->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.